4-(4-Cyanophenyl)-1-butene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-but-3-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIAOHACTUJSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471600 | |
| Record name | 4-(3-butenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-33-9 | |
| Record name | 4-(3-butenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis pathways for 4-(4-Cyanophenyl)-1-butene
An In-depth Technical Guide to the Synthesis of 4-(4-Cyanophenyl)-1-butene A Comparative Analysis of Key Methodologies
Executive Summary
This compound is a valuable molecular building block characterized by a terminal alkene and a cyanophenyl moiety. These functional groups offer versatile handles for further chemical transformations, making the compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the principal synthetic pathways for its preparation, designed for researchers, chemists, and professionals in drug development. We will explore and compare four major strategies: the Heck-Mizoroki reaction, the Suzuki-Miyaura coupling, the Wittig reaction, and a Grignard reagent-based approach. Each section delves into the underlying reaction mechanisms, provides detailed experimental protocols, and presents a critical evaluation of the method's advantages and limitations, enabling informed decisions for laboratory and industrial-scale synthesis.
Introduction
The strategic importance of this compound lies in its bifunctional nature. The terminal double bond is amenable to a wide array of transformations, including hydrogenation, epoxidation, and polymerization. Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to diverse molecular scaffolds.
The synthesis of this target molecule can be approached through two primary disconnection strategies:
-
C(sp²)–C(sp³) Bond Formation: Creating the bond between the aromatic ring and the butenyl side chain. This is the domain of transition-metal-catalyzed cross-coupling reactions.
-
C=C Bond Formation: Constructing the alkene double bond as the final key step, typically achieved through olefination reactions.
This guide will systematically examine the most prominent examples of each strategy, providing the theoretical grounding and practical instruction necessary for successful synthesis.
Part 1: Palladium-Catalyzed Cross-Coupling Strategies
Transition metal catalysis, particularly using palladium, offers powerful and reliable methods for forging the crucial C(sp²)–C(sp³) bond between the cyanophenyl ring and the butene chain.
The Heck-Mizoroki Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[1] For this synthesis, the reaction involves coupling 4-bromobenzonitrile with a suitable C4 alkene source. The electron-withdrawing nature of the nitrile group on 4-bromobenzonitrile makes it an excellent substrate, often enhancing the rate of the oxidative addition step in the catalytic cycle.[2][3]
Mechanistic Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzonitrile, forming a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-Aryl bond. This step typically proceeds with syn-stereochemistry.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to restart.[4]
Caption: The Heck-Mizoroki catalytic cycle for C-C bond formation.
Experimental Protocol: Heck Coupling of 4-Bromobenzonitrile with But-3-en-1-ol
This protocol uses but-3-en-1-ol as the alkene partner, which yields an intermediate alcohol that can be subsequently dehydrated to the final product. Using a liquid alcohol is often more practical than handling gaseous 1-butene.
-
Vessel Preparation: A sealed tube or Schlenk flask is charged with 4-bromobenzonitrile (1.0 mmol, 182 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).[5]
-
Reagent Addition: But-3-en-1-ol (1.5 mmol, 108 mg) is added, followed by the solvent, typically a mixture of N,N-dimethylformamide (DMF, 3 mL) and water (1 mL).[5]
-
Reaction Execution: The vessel is sealed and the mixture is purged with an inert gas (e.g., argon). The reaction is then heated to 80-100 °C with vigorous stirring for 4-12 hours, monitored by TLC or GC.
-
Work-up and Purification: After cooling, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude alcohol intermediate is then purified by column chromatography.
-
Dehydration: The purified alcohol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid and heated under reflux with a Dean-Stark trap to remove water, yielding this compound.
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ / PPh₃ | PdCl₂(PPh₃)₂ |
| Base | K₂CO₃ | Triethylamine (Et₃N) |
| Solvent | DMF / H₂O | Acetonitrile |
| Temperature | 80 °C | 100 °C |
| Typical Yield | 70-85% | 65-80% |
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an exceptionally versatile and widely used reaction that forms a C-C bond between an organoboron compound and an organohalide.[6][7] For this synthesis, the most logical route is the coupling of 4-cyanophenylboronic acid with 4-bromo-1-butene.
Mechanistic Rationale
Similar to the Heck reaction, the Suzuki coupling follows a Pd(0)/Pd(II) catalytic cycle.[6]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-1-butene.
-
Transmetalation: This is the key step where the organic group is transferred from boron to palladium. A base (e.g., K₂CO₃) is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[7]
Starting Material Preparation
-
4-Cyanophenylboronic Acid: This crucial reagent is readily prepared from 4-bromobenzonitrile. The process involves a lithium-halogen exchange using n-butyllithium at low temperatures, followed by quenching with a borate ester (e.g., trimethyl borate) and acidic workup.[9] It is also commercially available.[10]
-
4-Bromo-1-butene: This is a commercially available reagent.
Caption: Workflow for Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol: Suzuki Coupling of 4-Cyanophenylboronic Acid
-
Vessel Preparation: A flame-dried Schlenk flask is charged with 4-cyanophenylboronic acid (1.2 mmol, 176 mg), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).[5]
-
Inerting: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Reagent Addition: 4-Bromo-1-butene (1.0 mmol, 135 mg) is added, followed by degassed solvents, typically toluene (5 mL) and water (1 mL), via syringe.[5]
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. Progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene / H₂O | Dioxane / H₂O |
| Temperature | 100 °C | 85 °C |
| Typical Yield | 85-95% | 88-97% |
Part 2: Alkene Synthesis via Olefination
This strategy builds the molecule by forming the C=C double bond, a classic approach exemplified by the Wittig reaction.
The Wittig Reaction
The Wittig reaction is a highly reliable method for synthesizing alkenes from carbonyl compounds.[11] It involves the reaction of an aldehyde, in this case 4-cyanobenzaldehyde, with a phosphorus ylide. The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.[12]
Mechanistic Rationale
-
Ylide Formation: A phosphonium salt (propyltriphenylphosphonium bromide) is deprotonated by a strong base (e.g., n-BuLi, NaH, or KOtBu) to form a nucleophilic phosphorus ylide.[13]
-
Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[13][14]
-
Cycloreversion: The oxaphosphetane collapses, eliminating the highly stable triphenylphosphine oxide, a thermodynamic driving force for the reaction, and forming the desired alkene product.[15]
Caption: The two-stage process of the Wittig reaction.
Experimental Protocol: Wittig Synthesis from 4-Cyanobenzaldehyde
-
Ylide Preparation: In a flame-dried, two-necked flask under argon, propyltriphenylphosphonium bromide (1.1 mmol, 424 mg) is suspended in anhydrous THF (10 mL).[16] The suspension is cooled to 0 °C, and n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) is added dropwise, resulting in a characteristic deep red or orange color of the ylide. The mixture is stirred at this temperature for 30 minutes.
-
Aldehyde Addition: A solution of 4-cyanobenzaldehyde (1.0 mmol, 131 mg) in anhydrous THF (5 mL) is added slowly to the ylide solution at 0 °C.[17]
-
Reaction Execution: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC indicates the consumption of the aldehyde.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography. A key challenge is the removal of the triphenylphosphine oxide byproduct, which can sometimes be achieved by precipitation from a nonpolar solvent like hexane.
| Parameter | Condition (Non-stabilized Ylide) |
| Phosphonium Salt | Propyltriphenylphosphonium bromide |
| Base | n-Butyllithium |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-80% (often as a Z/E mixture) |
Part 3: Organometallic Addition Approach
The Grignard Reaction
The Grignard reaction provides a classic and powerful method for C-C bond formation.[18] For the synthesis of this compound, the most direct approach involves the coupling of a Grignard reagent derived from 4-bromobenzonitrile with an allyl halide.
Mechanistic Rationale
-
Grignard Formation: Magnesium metal reacts with 4-bromobenzonitrile in an anhydrous ether solvent (like THF or diethyl ether) to form 4-cyanophenylmagnesium bromide. This step converts the electrophilic aryl carbon into a potent nucleophile.
-
Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide) in an Sₙ2-type reaction, displacing the bromide and forming the desired C-C bond.
Caption: Synthesis via Grignard reagent formation and subsequent coupling.
Experimental Protocol: Grignard Coupling with Allyl Bromide
-
Grignard Preparation: All glassware must be rigorously flame-dried. Magnesium turnings (1.2 mmol, 29 mg) are placed in a two-necked flask under argon. A small crystal of iodine can be added to activate the magnesium. A solution of 4-bromobenzonitrile (1.0 mmol, 182 mg) in anhydrous THF (5 mL) is added dropwise to initiate the reaction. The mixture is stirred until most of the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard solution is cooled to 0 °C. Allyl bromide (1.0 mmol, 121 mg) dissolved in anhydrous THF (2 mL) is added dropwise.[19]
-
Reaction Execution: After addition, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The reaction is carefully quenched with saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated as described in previous protocols. The product is purified by column chromatography.
| Parameter | Condition |
| Organometallic | 4-Cyanophenylmagnesium bromide |
| Electrophile | Allyl Bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 50-70% |
Comparative Analysis of Synthetic Pathways
The optimal choice of synthetic route depends on factors such as scale, cost, available equipment, and desired purity.
| Feature | Heck Reaction | Suzuki Coupling | Wittig Reaction | Grignard Reaction |
| Key Bond Formed | C(sp²)–C(sp³) | C(sp²)–C(sp³) | C=C | C(sp²)–C(sp³) |
| Starting Materials | 4-Bromobenzonitrile, Alkene | 4-Cyanophenylboronic acid, Alkenyl Halide | 4-Cyanobenzaldehyde, Phosphonium Salt | 4-Bromobenzonitrile, Allyl Halide |
| Typical Yield | Good (70-85%) | Excellent (85-95%) | Moderate-Good (60-80%) | Moderate (50-70%) |
| Scalability | Good; catalyst cost can be a factor. | Very good; robust and high-yielding. | Moderate; stoichiometry of ylide and byproduct removal can be issues. | Good; but requires strict anhydrous conditions. |
| Key Advantages | Good functional group tolerance. | Excellent yields, very reliable, wide substrate scope. | Forms C=C bond directly with no ambiguity in position. | Uses readily available and inexpensive reagents (Mg). |
| Key Disadvantages | Requires catalyst; potential for alkene isomerization. | Requires pre-synthesis of boronic acid. | Stoichiometric byproduct (Ph₃PO) can complicate purification. | Highly sensitive to moisture; functional group tolerance is lower. |
Conclusion
Multiple effective pathways exist for the synthesis of this compound, each with distinct advantages.
-
For high-yield, reliable, and clean lab-scale synthesis , the Suzuki-Miyaura coupling stands out as the superior method, provided the boronic acid is accessible. Its robustness and excellent yields often justify the preparation of the boron-containing reagent.
-
The Heck reaction represents a highly viable alternative, especially in industrial settings where catalyst optimization and recycling protocols can be implemented. It offers a more direct route from the common starting material 4-bromobenzonitrile.
-
The Wittig reaction is an excellent choice when the primary goal is the unambiguous construction of the terminal double bond from an aldehyde precursor. However, challenges with byproduct separation must be considered.
-
The Grignard reaction , while being the most classic and cost-effective in terms of reagents, is the most operationally demanding due to its extreme sensitivity to moisture and has comparatively lower functional group tolerance and yields.
The selection of a specific pathway should be guided by a careful evaluation of the project's specific requirements, balancing factors of yield, cost, scale, and operational simplicity.
References
-
Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.). Royal Society of Chemistry. 20
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. 14
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Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri-St. Louis. 15
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Wittig Reaction. (n.d.). Organic Chemistry Portal.
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Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and ethanol under various conditions. (n.d.). ResearchGate.
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4-Cyanophenylboronic acid synthesis. (n.d.). ChemicalBook.
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Heck reaction. (n.d.). Wikipedia.
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Massachusetts. 11
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4-Cyanophenylboronic acid ≥ 95%. (n.d.). Sigma-Aldrich.
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4-Cyanophenylboronic acid. (n.d.). Career Henan Chemical Co.
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
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A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions. (2025). BenchChem.
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Organic Syntheses Procedure. (n.d.). Organic Syntheses.
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Wittig Reaction. (2023). Chemistry LibreTexts.
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. (2025). BenchChem.
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Organic Syntheses Procedure. (n.d.). Organic Syntheses.
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4-Cyanobenzaldehyde. (n.d.). Chem-Impex.
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Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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4-Bromobenzonitrile 99%. (n.d.). Sigma-Aldrich.
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Allylmagnesium bromide. (n.d.). Wikipedia.
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Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2018). MDPI.
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Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile. (2025). BenchChem.
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Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute.
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4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions. (2025). BenchChem.
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
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Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound. (2025). BenchChem.
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Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. (n.d.). ChemRxiv.
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
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Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). 18
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Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974). Google Patents.
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Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). National Institutes of Health.
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Suzuki Coupling Mechanism and Applications. (2018). YouTube.
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4-Cyanophenylboronic acid, 95%. (n.d.). Ottokemi.
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126747-14-6|4-Cyanophenylboronic acid. (n.d.). BLD Pharm.
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Production of 3-(or 4-)cyanobenzaldehyde. (n.d.). Google Patents.
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Propyltriphenylphosphonium bromide. (n.d.). PubChem.
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Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide. (n.d.). Google Patents.
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4-Cyanobenzaldehyde. (n.d.). PubChem.
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Potential Applications of 4-(4-Cyanophenyl)-1-butene in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential applications of 4-(4-Cyanophenyl)-1-butene in medicinal chemistry. As a molecule possessing both a pharmacologically significant cyanophenyl group and a metabolically sensitive butene moiety, it represents a scaffold with both therapeutic promise and developmental challenges. This document outlines a strategic framework for its investigation, targeting researchers, scientists, and drug development professionals. We will delve into the rationale for its potential as a modulator of various drug targets, with a particular focus on oncology and neuropharmacology, based on the established activities of structurally related compounds. Crucially, this guide emphasizes a proactive approach to addressing the metabolic liabilities associated with the alkenylbenzene substructure. Detailed experimental protocols for target validation, hit-to-lead optimization, and critical safety assessments are provided to guide a comprehensive and scientifically rigorous evaluation of this intriguing molecule.
Introduction: The Duality of a Privileged Scaffold and a Structural Alert
The quest for novel chemical entities in drug discovery often leads to molecules that present a fascinating duality of potential and risk. This compound is a prime example of such a molecule. On one hand, it features the 4-cyanophenyl group, a well-established "privileged scaffold" in medicinal chemistry. The benzonitrile moiety is present in a multitude of approved drugs and clinical candidates, valued for its metabolic stability and its ability to engage in key interactions with biological targets.[1][2] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and its strong electron-withdrawing nature can favorably modulate the electronic properties of the aromatic ring for enhanced binding affinity.[2][3]
On the other hand, the 1-butene side chain classifies the molecule as an alkenylbenzene. This structural class is associated with a significant toxicological alert. Several naturally occurring alkenylbenzenes, such as safrole and estragole, are known to undergo metabolic activation by cytochrome P450 enzymes to form genotoxic and carcinogenic metabolites.[4][5][6] This bioactivation typically occurs at the allylic position of the side chain, leading to reactive intermediates that can form DNA adducts.[7][8]
This guide, therefore, adopts a balanced perspective. We will explore the exciting therapeutic possibilities suggested by the cyanophenyl portion of the molecule while simultaneously proposing a rigorous and proactive strategy to de-risk the potential metabolic liabilities of the butene tail.
Hypothesized Therapeutic Applications and Target Rationale
The cyanophenyl moiety has been successfully incorporated into inhibitors of a diverse range of protein classes.[1][2] This provides a strong rationale for investigating this compound against several high-value targets.
Oncology: Kinase Inhibition
Benzonitrile derivatives are prominent in the landscape of kinase inhibitors.[9] The nitrile group can form crucial hydrogen bonds in the hinge region of the kinase active site. We hypothesize that this compound could serve as a scaffold for inhibitors of kinases implicated in cancer, such as:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in oncology.
-
Pim-1 Kinase: Overexpressed in several cancers, Pim-1 is an attractive target for therapeutic intervention.[10]
-
c-Jun N-terminal Kinase-3 (JNK3): Implicated in both cancer and neurodegenerative diseases.
The butene tail in this context could be explored as a vector for occupying a hydrophobic pocket in the kinase active site, potentially enhancing potency and selectivity.
Neuropharmacology: GPCR Modulation
The cyanophenyl group is also found in ligands for G-protein coupled receptors (GPCRs), which are critical targets in neuroscience. Examples include:
-
Dopamine D4 Receptor: Selective agonists for the D4 receptor are of interest for treating cognitive disorders.[11]
-
Histamine H3 Receptor: Antagonists of the H3 receptor are being investigated for Alzheimer's disease and other cognitive impairments.[12]
In this setting, the lipophilic butene chain could contribute to the overall physicochemical properties of the molecule, influencing its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.
A Proposed Drug Discovery and Development Workflow
A successful research program for this compound must integrate efficacy screening with early and continuous safety assessment. The following workflow is proposed:
Caption: Proposed drug discovery workflow for this compound.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Pim-1)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Pim-1 kinase.
-
Materials:
-
Recombinant human Pim-1 kinase (e.g., from MilliporeSigma).
-
Fluorescently labeled peptide substrate (e.g., PIMtide).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound stock solution in DMSO.
-
Staurosporine (positive control).
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer (e.g., from 100 µM to 1 nM).
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only (negative control) and staurosporine (positive control).
-
Add 5 µL of Pim-1 kinase solution (final concentration ~1 nM) to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate (final concentration ~100 nM) and ATP (at its Km value).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Metabolic Stability and Metabolite Identification in Human Liver Microsomes (HLM)
-
Objective: To assess the metabolic stability of this compound and identify its major metabolites, with a focus on potential bioactivation pathways.
-
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
This compound.
-
Glutathione (GSH) for trapping reactive metabolites.
-
Acetonitrile (ACN) with 0.1% formic acid.
-
LC-MS/MS system.
-
-
Procedure:
-
Part A: Metabolic Stability
-
Pre-warm HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding 3 volumes of ice-cold ACN.
-
Include a control incubation without the NADPH system.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
-
Part B: Metabolite Identification and GSH Trapping
-
Set up a larger scale incubation as above, but with a higher concentration of the test compound (e.g., 10 µM).
-
Prepare a parallel incubation containing GSH (final concentration 5 mM) to trap any electrophilic metabolites.
-
After 60 minutes, quench the reactions with ACN.
-
Analyze the supernatant by high-resolution LC-MS/MS.
-
Search the data for expected metabolites (e.g., hydroxylation at the butene chain, epoxidation) and for GSH adducts, which would indicate the formation of reactive intermediates.
-
-
Structural Insights and Mechanistic Hypotheses
Potential Binding Mode of Cyanophenyl Moiety
The cyanophenyl group is hypothesized to be a key pharmacophore. In a kinase, for example, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor with backbone amide protons in the hinge region. The phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine.
Caption: Hypothesized binding interactions within a kinase active site.
Predicted Metabolic Pathways and Toxicological Concerns
The primary metabolic concern for this compound is the oxidation of the butene side chain. Based on known pathways for alkenylbenzenes, we predict two main routes of bioactivation:
-
Allylic Hydroxylation: CYP450-mediated hydroxylation at the C1' position to form a 1'-hydroxy metabolite. This can be further conjugated by sulfotransferases (SULTs) to form a reactive sulfate ester, which can lead to the formation of a carbocation capable of forming DNA adducts.
-
Epoxidation: Oxidation across the double bond to form an epoxide, another reactive electrophile.
Caption: Predicted metabolic activation pathways of this compound.
Conclusion and Future Directions
This compound is a molecule of significant interest for medicinal chemists, embodying both the promise of a validated pharmacophore and the peril of a structural alert. Its potential as a modulator of kinases, GPCRs, and other targets warrants a thorough investigation. However, a successful drug discovery campaign based on this scaffold must be driven by a safety-first mindset.
The key to unlocking the therapeutic potential of this molecule lies in medicinal chemistry strategies to mitigate the metabolic risks. These could include:
-
Blocking Metabolic Sites: Introducing substituents on the butene chain (e.g., methyl groups, fluorine) to sterically hinder CYP450-mediated oxidation.
-
Modulating Electronic Properties: Altering the electronics of the double bond to disfavor epoxidation or hydroxylation.
-
Bioisosteric Replacement: Replacing the butene moiety altogether with a more metabolically stable group that preserves the desired spatial orientation and lipophilicity.
By following the integrated workflow of efficacy and safety testing outlined in this guide, researchers can systematically evaluate this compound and its analogues. This dual-pronged approach will be essential to determine if this intriguing molecule can be transformed from a promising chemical starting point into a safe and effective therapeutic agent.
References
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Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects. (2021). National Institutes of Health. [Link]
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Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects. MDPI. [Link]
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Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites. MDPI. [Link]
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Alkenylbenzenes in food: How large is the health risk?. (2022). German Federal Institute for Risk Assessment (BfR). [Link]
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Enhancing Aromaticity of Alkenylbenzenes May Decrease Their Metabolic Activation and Reduce Their Potential Cytotoxicity: Lessons Learnt from the Investigation of Myristicin and Elemicin. (2024). ACS Publications. [Link]
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Genotoxic alkenylbenzene flavourings, a contribution to risk assessment. ResearchGate. [Link]
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Metabolic pathways of alkenyl benzenes: (1) epoxide-diol... ResearchGate. [Link]
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Proposed metabolic pathways of the alkenylbenzene myristicin. ResearchGate. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]
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Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed. [Link]
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Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022). RSC Publishing. [Link]
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Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. (2021). PubMed. [Link]
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The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. PubMed. [Link]
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1-(4-Cyanophenyl)piperazine. (2018). All About Drugs. [Link]
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Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (2017). PubMed. [Link]
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Physical and chemical properties of 4-(4-Cyanophenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Cyanophenyl)-1-butene, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also insights into the practical application and theoretical underpinnings of this compound's behavior.
Introduction: A Molecule of Interest
This compound, also known as 4-(3-butenyl)benzonitrile, possesses two key functional groups: a terminal alkene (butene) and a cyano-substituted aromatic ring (benzonitrile). This unique combination makes it a valuable building block in organic synthesis. The terminal alkene offers a reactive site for a variety of addition and cross-coupling reactions, while the cyanophenyl moiety can participate in nucleophilic additions, cycloadditions, and can be a precursor to other functional groups such as carboxylic acids and amines. The nitrile group, in particular, is a common pharmacophore in drug discovery, known for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups[1].
Physicochemical Properties
Understanding the fundamental physical properties of this compound is crucial for its handling, purification, and application in various experimental setups.
General Properties
| Property | Value | Source |
| CAS Number | 15451-33-9 | [2] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Physical Form | Light yellow oil | [2] |
Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 258.4 ± 19.0 °C at 760 mmHg | [2] |
| Density | 0.977 g/cm³ | [2] |
| Flash Point | 110.173 °C | [2] |
| Refractive Index | 1.529 | [2] |
Expert Insight: The predicted high boiling point suggests that purification by distillation should be performed under reduced pressure to prevent thermal decomposition of the butenyl side chain. The oily nature of the compound at room temperature indicates that a melting point is not applicable.
Solubility
Based on its structure, this compound is expected to be soluble in a range of common organic solvents. The aromatic ring and the hydrocarbon chain contribute to its solubility in nonpolar solvents, while the polar nitrile group allows for some solubility in more polar organic solvents. It is predicted to be very soluble in acetone and benzene, and miscible with diethyl ether and ethanol[3].
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not publicly available, predicted data and analysis of related compounds can guide characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and vinylic protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted benzene ring.
-
Vinylic Protons: A complex multiplet in the δ 5.0-6.0 ppm region, characteristic of the terminal alkene group (-CH=CH₂).
-
Allylic and Benzylic Protons: Multiplets in the δ 2.0-3.0 ppm range, corresponding to the -CH₂-CH₂- protons of the butenyl chain.
¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Signals in the δ 110-150 ppm range, including the carbon bearing the cyano group and the ipso-carbon attached to the butenyl chain. The nitrile carbon itself will appear as a distinct, typically weak signal around δ 118-120 ppm.
-
Alkene Carbons: Two signals in the δ 115-140 ppm region for the -CH=CH₂ group.
-
Aliphatic Carbons: Signals in the δ 30-40 ppm range for the two -CH₂- groups of the butenyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the key functional groups:
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C=C Stretch (alkene): A medium-intensity band around 1640 cm⁻¹.
-
=C-H Bending (alkene): Bands around 910 and 990 cm⁻¹ for the out-of-plane bending of the terminal vinyl group.
-
C-H Stretch (aromatic and alkene): Bands above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 157. Fragmentation patterns would be expected to involve the loss of small neutral molecules from the butenyl chain and cleavage at the benzylic position.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its two functional groups.
Reactions of the Alkene Group
The terminal double bond is susceptible to a variety of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration[4]. It can also participate in palladium-catalyzed cross-coupling reactions such as the Heck reaction, allowing for the extension of the carbon chain[5].
Reactions of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. It can also undergo nucleophilic attack at the carbon atom. For instance, reaction with Grignard reagents followed by hydrolysis can yield ketones[6][7].
Caption: Key reactions of the nitrile group in this compound.
Synthesis of this compound
Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of this compound.
-
Suzuki Coupling: Reaction of 4-cyanophenylboronic acid with 4-bromo-1-butene in the presence of a palladium catalyst and a base[4][8].
-
Negishi Coupling: Coupling of a 4-cyanophenylzinc halide with 4-bromo-1-butene using a palladium or nickel catalyst[9][10][11].
Caption: Synthetic routes to this compound via cross-coupling.
Grignard Reaction
A Grignard reagent prepared from 4-bromobenzonitrile can be reacted with an allyl halide, such as allyl bromide, to form the desired product.
Experimental Protocol: Grignard Synthesis (Illustrative)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromobenzonitrile in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of allyl bromide in anhydrous THF dropwise at a controlled temperature (e.g., 0 °C).
-
Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expert Insight: The Grignard reagent formation with an aromatic nitrile can be challenging due to the reactivity of the nitrile group. Careful control of reaction conditions is essential to favor the formation of the Grignard reagent over side reactions.
Applications in Drug Development and Materials Science
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity or interesting material properties.
-
Medicinal Chemistry: The cyanophenyl group is present in a number of approved drugs and clinical candidates[1]. The butenyl chain provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.
-
Materials Science: The terminal alkene can be polymerized or used in surface modification, while the polar nitrile group can influence the material's properties, such as its dielectric constant or its interaction with other molecules.
Safety and Handling
As a professional in a research environment, proper handling of all chemicals is paramount.
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, synthetic routes, and potential applications. As with any chemical compound, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in various scientific endeavors.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)
-
benzonitrile. (URL: [Link])
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Negishi coupling - Wikipedia. (URL: [Link])
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (URL: [Link])
-
Negishi Coupling - Organic Chemistry Portal. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
1H NMR Spectra and Peak Assignment - Oregon State University. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
The chemical structure of some biologically important benzonitrile derivatives. (URL: [Link])
-
Catalytic approaches to benzonitrile synthesis. - ResearchGate. (URL: [Link])
-
Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE - Vedantu. (URL: [Link])
-
Negishi Cross Coupling Reaction | Chem-Station Int. Ed. (URL: [Link])
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Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - NIH. (URL: [Link])
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Benzonitrile: Human health tier II assessment. (URL: [Link])
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Suzuki Coupling - SynArchive. (URL: [Link])
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])
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Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. (URL: [Link])
-
Interpretation of mass spectra. (URL: [Link])
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - Beilstein Journals. (URL: [Link])
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D | Request PDF - ResearchGate. (URL: [Link])
-
ICSC 1103 - BENZONITRILE. (URL: [Link])
-
13C NMR Chemical Shift - Oregon State University. (URL: [Link])
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4-(5-But-3-enyl-1,3-dioxan-2-yl)benzonitrile | C15H17NO2 - PubChem. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
Exploring the Versatility of Benzonitrile Derivatives in Chemical Synthesis. (URL: [Link])
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])
-
4-(3-Butenyl)benzonitrile - CAS:15451-33-9 - 北京欣恒研科技有限公司. (URL: [Link])
-
4-[3-(3-Hydroxybut-1-enyl)phenyl]benzonitrile | C17H15NO | CID - PubChem. (URL: [Link])
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The chemical structure of some biologically important benzonitrile derivatives. (URL: [Link])
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Benzonitrile - Wikipedia. (URL: [Link])
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Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... - ResearchGate. (URL: [Link])
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Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - NIH. (URL: [Link])
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Benzonitrile | C 7 H 5 N | MD Topology | NMR | X-Ray. (URL: [Link])
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An In-depth Technical Guide to 4-(4-Cyanophenyl)-1-butene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Cyanophenyl)-1-butene (also known as 4-(3-butenyl)benzonitrile), a key building block in contemporary drug discovery and development. This document delves into its commercial availability, synthesis methodologies, analytical quality control, and strategic applications, particularly in the synthesis of targeted therapeutics. With a focus on practical utility for researchers and medicinal chemists, this guide offers detailed experimental protocols, in-depth analysis of its chemical properties, and a discussion of its role in structure-activity relationships.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound, bearing the CAS Number 15451-33-9, is a bifunctional organic molecule that has garnered significant interest in the pharmaceutical sciences. Its structure, featuring a terminal alkene (butene) and a cyano-substituted aromatic ring (cyanophenyl), offers two distinct points for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of enzyme inhibitors and other targeted therapies.
The cyanophenyl group is a well-recognized pharmacophore in numerous drug candidates, often involved in critical binding interactions with protein targets.[1] The butenyl chain, on the other hand, provides a flexible linker and a reactive handle for further chemical elaboration, including metathesis, hydrogenation, or oxidation reactions. The strategic combination of these two functional groups in a single, readily available molecule makes this compound a cornerstone for the efficient construction of novel therapeutic agents.
This guide will provide a holistic view of this compound, from sourcing to application, to empower researchers in leveraging its full potential in their drug discovery endeavors.
Commercial Availability and Supplier Landscape
This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically supplied as a light yellow oil with a purity of 97% or higher. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Below is a summary of prominent suppliers of this compound:
| Supplier | Product Number (Example) | Purity | Notes |
| Sigma-Aldrich | RIE156317761 | 97% | Available through Rieke Metals, Inc. |
| Rieke Metals, Inc. | 10005-121b | 97% | - |
| Matrix Scientific | 103019 | Not specified | - |
| BLDpharm | BD138679 | ≥95% | - |
| American Custom Chemicals Corporation | CHM0068773 | 95.00% | - |
Note: Availability, pricing, and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Practical Guide
The synthesis of this compound can be achieved through several established synthetic routes. The two most common and practical approaches for laboratory-scale synthesis are the Grignard reaction and the Suzuki coupling, each offering distinct advantages.
Grignard Reaction: A Classic Approach
The Grignard reaction provides a straightforward method for the formation of the carbon-carbon bond between the phenyl ring and the butenyl chain. This approach typically involves the reaction of a Grignard reagent derived from a butenyl halide with a cyanophenyl electrophile.
Reaction Scheme:
Figure 1: Grignard reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Grignard Synthesis):
Materials:
-
4-Cyanobenzonitrile
-
3-Butenylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reactant Addition: To the flask, add 4-cyanobenzonitrile (1.0 equivalent) dissolved in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the 3-butenylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M aqueous HCl until the solution becomes acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Slow Addition at Low Temperature: The Grignard reaction is exothermic. Slow addition of the Grignard reagent at low temperature helps to control the reaction rate and prevent the formation of side products.
-
Acidic Workup: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine. Acidic workup hydrolyzes this intermediate to the desired ketone, which in this case is the final product after rearrangement.
Suzuki Coupling: A Modern and Versatile Alternative
The Suzuki coupling reaction offers a powerful and versatile method for the synthesis of this compound, particularly for creating the aryl-alkenyl bond. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl boronic acid with an alkenyl halide or triflate.
Reaction Scheme:
Figure 2: Suzuki coupling pathway for the synthesis of this compound.
Detailed Experimental Protocol (Suzuki Coupling):
Materials:
-
4-Cyanophenylboronic acid
-
3-Buten-1-yl tosylate (or a suitable halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-cyanophenylboronic acid (1.0 equivalent), 3-buten-1-yl tosylate (1.2 equivalents), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (2.0 equivalents of K₂CO₃).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Extraction and Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination.[2]
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3]
-
Degassing: Degassing the reaction mixture is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is paramount for its successful application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed for its quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantifying any impurities.[4] A validated reversed-phase HPLC method is presented below.
HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method allows for the separation of the main compound from potential starting materials, byproducts, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another excellent technique for the analysis of this compound, providing both retention time and mass spectral data for identification and purity assessment.
GC-MS Protocol:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.61 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the cyano group.
-
δ 7.32 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the cyano group.
-
δ 5.85 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H): Vinylic proton (-CH=CH₂).
-
δ 5.08 - 4.98 (m, 2H): Terminal vinylic protons (=CH₂).
-
δ 2.76 (t, J = 7.6 Hz, 2H): Benzylic protons (-CH₂-Ar).
-
δ 2.38 (q, J = 7.2 Hz, 2H): Allylic protons (-CH₂-CH=).
¹³C NMR (101 MHz, CDCl₃):
-
δ 147.3: Quaternary aromatic carbon attached to the butenyl chain.
-
δ 138.0: Vinylic carbon (-CH=).
-
δ 132.4: Aromatic CH carbons ortho to the cyano group.
-
δ 129.5: Aromatic CH carbons meta to the cyano group.
-
δ 119.1: Cyano carbon (-C≡N).
-
δ 115.1: Terminal vinylic carbon (=CH₂).
-
δ 110.3: Quaternary aromatic carbon bearing the cyano group.
-
δ 35.3: Benzylic carbon (-CH₂-Ar).
-
δ 34.9: Allylic carbon (-CH₂-CH=).
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from its role as a versatile building block for the synthesis of complex molecules with therapeutic potential.
Precursor for Aromatase and Sulfatase Inhibitors
A significant application of this compound is in the synthesis of dual aromatase-sulfatase inhibitors (DASIs).[2] Aromatase and sulfatase are enzymes involved in the biosynthesis of estrogens, and their inhibition is a key strategy in the treatment of hormone-dependent breast cancer. The cyanophenyl moiety of this compound often serves as a key pharmacophore that interacts with the active site of these enzymes. The butenyl chain can be further functionalized to introduce other pharmacophoric elements or to modulate the overall physicochemical properties of the molecule.
Role in Structure-Activity Relationship (SAR) Studies
The distinct functionalities of this compound make it an excellent tool for SAR studies.[1] The cyanophenyl group can be systematically replaced with other substituted aromatic rings to probe the electronic and steric requirements for optimal target binding. The butenyl chain can be elongated, shortened, or functionalized to explore the impact of linker length and flexibility on biological activity. This systematic modification allows medicinal chemists to fine-tune the properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.
The Significance of the Cyanophenyl and Butenyl Moieties:
-
Cyanophenyl Group: The nitrile group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and electronic properties can be crucial for fitting into specific binding pockets of target proteins.
-
Butenyl Group: The terminal alkene provides a reactive handle for a variety of chemical transformations. It can also influence the conformational flexibility of the molecule, which can be important for adopting the correct orientation for receptor binding.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be taken when handling this compound.
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing compounds require special disposal procedures.[5] Consult your institution's environmental health and safety office for specific guidelines.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for a wide range of research applications. A thorough understanding of its chemical properties, analytical characterization, and strategic applications, as detailed in this guide, will enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutics.
References
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Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH. Available at: [Link]
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Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
-
Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. Available at: [Link]
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Quenching Reactive Substances - KGROUP. Available at: [Link]
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Grignard Reaction - American Chemical Society. Available at: [Link]
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Palladium-containing perovskites: recoverable and reuseable catalysts for Suzuki couplings - Chemical Communications (RSC Publishing). Available at: [Link]
-
Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
(E)-Alkenes as replacements of amide bonds: development of novel and potent acyclic CGRP receptor antagonists - PubMed. Available at: [Link]
-
1 H NMR and 13 C NMR data of compounds 1-4 (in CDCl 3 , δ in ppm, and... - ResearchGate. Available at: [Link]
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Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
1 H and 13 C NMR data of compounds 1 and 4 (in CDCl3). - ResearchGate. Available at: [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available at: [Link]
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3 - Organic Syntheses Procedure. Available at: [Link]
-
The Role of Functional Groups in Drug-Receptor Interactions - ResearchGate. Available at: [Link]
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Structure Activity Relationships - Drug Design Org. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
drug-receptor interactions forces involved. Available at: [Link]
-
Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds - The NELAC Institute. Available at: [Link]
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. Available at: [Link]
-
10 - Organic Syntheses Procedure. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
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4 - Supporting Information. Available at: [Link]
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Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology | American Laboratory. Available at: [Link]
- Grignard syntheses - European Patent Office - EP 0119701 A1 - Googleapis.com.
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Structure activity relationship - جامعة المنصورة. Available at: [Link]
-
GC COLUMNS - S4Science. Available at: [Link]
-
HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. Available at: [Link]
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Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design - ResearchGate. Available at: [Link]
-
Drug–Receptor Interactions - Clinical Pharmacology - MSD Manual Professional Edition. Available at: [Link]
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On Exploring Structure Activity Relationships - PMC - NIH. Available at: [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. Available at: [Link]
-
Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. Available at: [Link]
-
A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations - MDPI. Available at: [Link]
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- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-Alkenes as replacements of amide bonds: development of novel and potent acyclic CGRP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Review of literature on 4-(4-Cyanophenyl)-1-butene and its analogs
An In-depth Technical Guide to 4-(4-Cyanophenyl)-1-butene and its Analogs for Drug Discovery Professionals
Authored by Gemini, Senior Application Scientist
Introduction
The cyanophenyl moiety is a critical pharmacophore in modern medicinal chemistry, prized for its ability to engage in various non-covalent interactions and its utility as a versatile synthetic handle. When appended to a flexible butene chain, as in this compound, it forms the basis of a scaffold with significant potential for therapeutic applications. This guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the burgeoning applications of this compound and its analogs in drug development. We will delve into the mechanistic underpinnings of their biological activity, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of molecules in their therapeutic programs.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be achieved through various modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A common strategy involves the coupling of a cyanophenyl-containing electrophile with a butenyl nucleophile, or vice versa. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, are particularly powerful for this purpose. For instance, 4-cyanophenylboronic acid can be coupled with a 4-halobut-1-ene under palladium catalysis.
Another versatile approach is the Wittig reaction, where a phosphonium ylide derived from a cyanobenzyl halide is reacted with an appropriate aldehyde. Modifications of the butene chain can be readily introduced through the choice of the aldehyde.
The cyano group itself is a versatile functional group that can be introduced at various stages of the synthesis.[1] Palladium-catalyzed cyanation of aryl halides or triflates is a common method.[2] The use of less toxic cyanide sources like Zn(CN)₂ is gaining prominence.[2]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for accessing analogs of this compound.
Caption: Inhibition of estrogen production by Dual Aromatase-Sulfatase Inhibitors (DASIs).
Androgen Receptor Antagonists
Derivatives of 4-(4-cyanophenyl)pyrrole have been designed as novel androgen receptor (AR) antagonists for the treatment of prostate cancer, including castration-resistant forms. [3]The 4-cyanophenyl moiety is a common feature in many non-steroidal AR antagonists, where it often plays a key role in binding to the receptor.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of compounds related to the topic. These are intended as a guide and may require optimization for specific substrates and assays.
Synthesis of a this compound Analog via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of 4-cyanophenylboronic acid with a 4-halobut-1-ene derivative.
Materials:
-
4-Cyanophenylboronic acid
-
Appropriate 4-halobut-1-ene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4-cyanophenylboronic acid (1.0 eq), the 4-halobut-1-ene (1.2 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for another 10 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Aromatase Inhibition Assay (JEG-3 Cells)
This protocol outlines a method for assessing the aromatase inhibitory activity of test compounds in a cellular context. [4] Materials:
-
JEG-3 human choriocarcinoma cells
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
[³H]-Androstenedione (substrate)
-
Letrozole (positive control)
-
Scintillation cocktail and counter
Procedure:
-
Seed JEG-3 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds or controls for a defined period.
-
Add [³H]-androstenedione to each well and incubate to allow for enzymatic conversion to [³H]-estrone.
-
Stop the reaction and extract the steroids from the medium.
-
Separate the radiolabeled water ([³H]₂O), a byproduct of the aromatase reaction, from the unmetabolized substrate.
-
Quantify the amount of [³H]₂O produced using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Future Perspectives
The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. Future research directions may include:
-
Exploration of New Therapeutic Targets: The versatility of this scaffold could be leveraged to design inhibitors for other enzymes or modulators for different receptors.
-
Development of Covalent Inhibitors: The butene moiety could be functionalized to act as a Michael acceptor, enabling the design of covalent inhibitors with enhanced potency and duration of action.
-
Application in Targeted Drug Delivery: These molecules could be conjugated to targeting ligands to achieve selective delivery to cancer cells, thereby reducing off-target toxicity.
-
Advanced Formulations: The development of novel formulations could improve the solubility and bioavailability of these compounds.
The continued exploration of the chemical space around this compound is expected to yield new and improved therapeutic agents for a range of diseases.
References
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(15), 5467–5477. [Link]
-
Woo, L. W. L., et al. (2011). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. SciSpace. [Link]
-
Yu, J.-T., Fan, T., & Cheng, J. (2016). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Advanced Synthesis & Catalysis, 358(15), 2419-2423. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
- Patel, H. V., Jani, R. J., & Thennati, R. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
Ahmad, M. S., et al. (2022). A Pd/(Me3Si)2 System Catalyzes a Cyanation of Commercially Available Aryldiazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile under Mild Conditions. Synthesis, 54(13), 3077-3084. [Link]
-
Zhang, X., et al. (2017). A General Catalyzed Cyanation of Hetero(aryl) Chlorides Using Less Toxic Zn(CN)2 as the Cyanide Source. Organic Letters, 19(8), 2118-2121. [Link]
-
Khan, I., et al. (2022). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(52), 33939-33951. [Link]
-
Yoshida, T., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 356-360. [Link]
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- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of 4-(4-Cyanophenyl)-1-butene
<
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-cyanophenyl)-1-butene, a valuable building block in the development of various organic materials and pharmaceutical intermediates. The described methodology is centered around a robust and high-yielding Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a reproducible and safe synthetic procedure.
Introduction
This compound is a key intermediate in organic synthesis. Its structure, featuring a terminal alkene and a cyanophenyl group, allows for a wide range of subsequent chemical transformations. The cyanophenyl moiety is a precursor to various functional groups, including carboxylic acids and amines, while the butenyl chain can be functionalized through various addition and oxidation reactions. The reliable synthesis of this compound is therefore of significant interest.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[1] This method is favored for its mild reaction conditions, high functional group tolerance, and excellent yields.[3] This protocol details the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobenzonitrile and 4-butenylboronic acid.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process, beginning with the preparation of the necessary Grignard reagent, followed by the formation of the boronic acid, and culminating in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-Butenylboronic Acid
The first part of this protocol involves the preparation of 4-butenylboronic acid from 4-bromo-1-butene via a Grignard reaction followed by reaction with trimethyl borate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromo-1-butene | C4H7Br | 135.00 | 1.35 g | 10.0 | |
| Magnesium Turnings | Mg | 24.31 | 0.267 g | 11.0 | Activated |
| Trimethyl Borate | B(OCH3)3 | 103.91 | 1.56 g | 15.0 | |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 20 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | 2 M solution |
| Diethyl Ether | (C2H5)2O | 74.12 | As needed | - | For extraction |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - | For drying |
Experimental Protocol
-
Preparation of the Grignard Reagent:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (0.267 g, 11.0 mmol).
-
Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF (5 mL) to the flask.
-
In a separate flame-dried dropping funnel, prepare a solution of 4-bromo-1-butene (1.35 g, 10.0 mmol) in anhydrous THF (15 mL).
-
Add a small portion of the 4-bromo-1-butene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.
-
Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining 4-bromo-1-butene solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent, 4-butenylmagnesium bromide.[4]
-
-
Formation of the Boronic Acid:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trimethyl borate (1.56 g, 15.0 mmol) to the cooled Grignard solution with vigorous stirring. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-butenylboronic acid as a white solid. This can be used in the next step without further purification.
-
Part 2: Suzuki-Miyaura Cross-Coupling
This part details the palladium-catalyzed cross-coupling of 4-butenylboronic acid with 4-bromobenzonitrile to yield the final product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromobenzonitrile | C7H4BrN | 182.02 | 1.82 g | 10.0 | |
| 4-Butenylboronic Acid | C4H9BO2 | 99.92 | 1.20 g | 12.0 | From Part 1 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C6H5)3)4 | 1155.56 | 0.231 g | 0.2 | Catalyst |
| Potassium Carbonate | K2CO3 | 138.21 | 2.76 g | 20.0 | Base |
| Toluene | C7H8 | 92.14 | 40 mL | - | Solvent |
| Water | H2O | 18.02 | 10 mL | - | Degassed |
| Ethyl Acetate | C4H8O2 | 88.11 | As needed | - | For extraction |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - | For drying |
Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), 4-butenylboronic acid (1.20 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add toluene (40 mL) and degassed water (10 mL) to the flask.
-
Bubble argon or nitrogen through the mixture for 15-20 minutes to remove any dissolved oxygen.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol) to the reaction mixture.
-
-
Reaction and Workup:
-
Heat the reaction mixture to 90 °C and stir vigorously overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a light yellow oil.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8.2 Hz, 2H), 7.28 (d, J = 8.2 Hz, 2H), 5.85 (m, 1H), 5.05 (m, 2H), 2.78 (t, J = 7.6 Hz, 2H), 2.38 (q, J = 7.4 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 146.3, 138.0, 132.4, 129.8, 119.0, 115.3, 110.4, 35.2, 34.8.
-
IR (neat): ν (cm⁻¹) 3077 (C-H, alkene), 2930 (C-H, alkane), 2227 (C≡N), 1641 (C=C), 1606, 1506 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z (%) 157 (M⁺, 100), 142, 129, 116, 102.[5]
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]
Reagent-Specific Hazards:
-
4-Bromobenzonitrile: Harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation.[9] Avoid inhalation of dust.[7]
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[10] Handle in an inert atmosphere when possible.[10] Keep away from heat and open flames.[11]
-
Grignard Reagents: Highly reactive and flammable.[4] React violently with water and protic solvents. Ensure all glassware is thoroughly dried before use.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6] Do not discharge into drains or waterways.[6]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) intermediate.[1]
-
Transmetalation: The organoboron species (4-butenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.[12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[3]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, or use a more active catalyst/ligand system. |
| Decomposition of starting materials or product | Ensure the reaction is performed under an inert atmosphere. Use degassed solvents. | |
| Poor quality of reagents | Use freshly distilled or purified solvents and high-purity reagents. | |
| Side Product Formation | Homocoupling of the boronic acid | Use a stoichiometric amount of the boronic acid or add it slowly to the reaction mixture. |
| Protodeboronation of the boronic acid | Ensure the base is not too strong and the reaction is not heated for an excessively long time. | |
| Difficulty in Purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Consider alternative purification methods like distillation or recrystallization if applicable. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for their research and development needs. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.
References
- Honrel. (2025, February 27).
- Santa Cruz Biotechnology.
- CDH Fine Chemical.
- Fisher Scientific.
- ChemicalBook.
- Thermo Fisher Scientific. (2025, December 18).
- UCLA EH&S. (2017, May 25).
- ChemicalBook.
- BASF. (2025, August 27). 0.
- Johnson Matthey. (2016, August 12).
- The Royal Society of Chemistry.
- BLDpharm. This compound.
- Sigma-Aldrich. This compound.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Heck reaction.
- Singh, R., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports.
- BenchChem. (2025). 4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions.
- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Organic Syntheses. N-(2-Methylbutylidene-1-d)-1,1,3,3-tetramethylbutylamine.
- BenchChem. (2025, December). Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- ChemicalBook. This compound.
- Sigma-Aldrich. This compound.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (2018).
- Sigma-Aldrich. 4-Bromobenzonitrile.
- Dalal Institute.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
- ChemicalBook. 4-Cyanophenylboronic acid synthesis.
- National Institutes of Health. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Gate Chemistry. (2018, July 17).
- University of Calgary. Sample IR spectra.
- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP001574.
- ChemicalBook. This compound.
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- National Institute of Standards and Technology. 1-Butene.
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Doc Brown's Chemistry. Mass spectrum of but-1-ene.
- National Institute of Standards and Technology.
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- Chemistry LibreTexts. (2022, August 22). 8.4.1: Interpretting IR Spectra.
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- Google Patents.
- ResearchGate. (2025, October 16). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)
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Application Note: High-Purity Isolation of 4-(4-Cyanophenyl)-1-butene via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(4-cyanophenyl)-1-butene from common synthetic impurities using normal-phase flash column chromatography. The inherent challenges in separating compounds with moderate polarity, such as the target molecule, from closely-related, non-polar by-products are addressed through a systematic approach. The methodology begins with robust method development using Thin-Layer Chromatography (TLC) to establish an optimal solvent system. It then details a step-by-step guide for column packing, sample loading, gradient elution, and fraction analysis. The causality behind each procedural choice is explained to empower researchers to adapt this protocol for analogous separations. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity this compound for downstream applications.
Introduction and Principles of Separation
This compound (CAS: 15451-33-9), also known as 4-(3-butenyl)benzonitrile, is a valuable intermediate in organic synthesis. It possesses a molecular structure featuring a non-polar butenyl-substituted aromatic ring and a polar nitrile (cyano) functional group. This bifunctional nature presents a moderate purification challenge, as crude synthetic products often contain impurities of similar polarity, such as unreacted starting materials or isomeric by-products.[1][2] Commercial grades of this compound are typically around 97% pure, necessitating an effective purification strategy for applications demanding higher purity.
This protocol employs normal-phase chromatography, a technique that utilizes a polar stationary phase and a non-polar mobile phase.[3][4]
-
Stationary Phase: Silica gel is used as the stationary phase. Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with analytes.[5]
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexanes and ethyl acetate, is used as the mobile phase or eluent.
-
Separation Mechanism: The separation is based on the principle of differential adsorption and elution.[6][7] The polar cyano group of this compound will interact with the polar silica gel surface, retarding its movement down the column. Less polar impurities will have weaker interactions and will be eluted more quickly by the non-polar mobile phase. Conversely, more polar impurities will adsorb more strongly to the silica and require a more polar mobile phase to be eluted.[8] By gradually increasing the polarity of the mobile phase (gradient elution), a highly efficient separation can be achieved.
Materials and Equipment
Chemicals & Consumables:
-
Crude this compound (assumed to contain impurities)
-
Silica Gel, flash chromatography grade (e.g., 230-400 mesh)
-
n-Hexanes, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), ACS grade (for sample loading)
-
Celite® 545 (optional, for dry loading)
-
Silica gel 60 F254 TLC plates
-
Cotton or glass wool
-
Sand, washed and dried
-
Collection vessels (test tubes or fraction collector vials)
Equipment:
-
Glass chromatography column with stopcock
-
Beakers and Erlenmeyer flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Rotary evaporator
-
Source of gentle positive pressure (air or nitrogen) with flow regulator (for flash chromatography)
Experimental Protocol
The overall workflow for the purification process is outlined below.
Caption: Workflow for the purification of this compound.
Part A: Method Development with Thin-Layer Chromatography (TLC)
The foundation of a successful column separation is determining the optimal mobile phase composition using TLC.[8] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.25 and 0.35. This Rƒ value ensures the compound moves down the column at a practical rate, sufficiently separated from impurities.
-
Prepare TLC Chambers: Prepare several chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15 v/v).
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. The aromatic ring of the target compound will absorb UV light and appear as a dark spot.
-
Calculate Rƒ: Calculate the Rƒ value for the main spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize: Adjust the solvent ratio until the desired Rƒ of 0.25-0.35 is achieved. A higher ratio of ethyl acetate (more polar) will increase the Rƒ, while a higher ratio of hexane (less polar) will decrease it.[9]
Part B: Column Preparation and Sample Loading
Proper column packing is critical to prevent channeling and ensure an even solvent front, leading to optimal separation. The wet slurry method is highly recommended as it minimizes air bubbles and cracks in the stationary phase.[10][11]
-
Column Setup: Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool into the bottom, and add a ~1 cm layer of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the least polar solvent system determined from your TLC analysis (e.g., 95:5 Hexane:EtOAc). Create a homogenous, pourable slurry.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, tapping the column gently to help the silica pack uniformly. Add more solvent as needed, never allowing the silica bed to run dry.[11]
-
Equilibrate: Once packed, add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of DCM.
-
Add a small amount of silica gel or Celite (e.g., 2-3 g) to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Carefully add this powder as an even layer on top of the sand at the head of the column. This technique ensures the sample is introduced in a very narrow band, maximizing separation efficiency.
-
Part C: Elution and Fraction Collection
A gradient elution, where the mobile phase polarity is gradually increased, is employed to first elute non-polar impurities, followed by the target compound, and finally any highly polar baseline impurities.
-
Begin Elution: Carefully add the initial, least polar mobile phase to the column. Apply gentle air/nitrogen pressure to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).
-
Collect Fractions: Begin collecting the eluting solvent in sequentially labeled test tubes. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Apply Gradient: Gradually increase the percentage of ethyl acetate in the mobile phase according to a pre-determined gradient. This pushes compounds with increasing polarity off the column. A sample gradient is provided in Table 1.
Part D: Fraction Analysis and Product Isolation
-
TLC Analysis: Using the TLC system established in Part A, analyze the collected fractions to determine their composition.[7][12] Spot every few fractions on a TLC plate to track the elution of the product.
-
Pool Fractions: Identify all fractions containing only the pure desired product (single spot at the correct Rƒ). Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The remaining substance is the purified this compound, which should appear as a clear to light yellow oil. Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as NMR or GC-MS.
Data and Parameters
The following table summarizes the typical parameters for this purification.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for moderately polar compounds.[5] |
| Column Dimensions | 40 mm ID x 300 mm Length | Appropriate for purifying 1-2 g of crude material. |
| Sample Load | 1.5 g crude material | A 1:100 sample-to-silica ratio is a good starting point for difficult separations. |
| Mobile Phase | A: n-Hexanes; B: Ethyl Acetate | Standard non-polar solvent system for normal-phase chromatography.[13] |
| TLC Rƒ (Target) | 0.30 in 90:10 (Hexane:EtOAc) | Optimal for good separation and reasonable elution time on the column. |
| Elution Profile | Step Gradient Elution | Efficiently removes impurities with varying polarities. |
| 2 column volumes (CV) of 95:5 A:B | Elutes very non-polar impurities. | |
| 5 CVs of 90:10 A:B | Elutes the target compound, this compound. | |
| 2 CVs of 80:20 A:B | Elutes more polar impurities from the column. | |
| Detection | UV light at 254 nm | The aromatic ring allows for easy visualization on F254 TLC plates.[13] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Aim for a larger ΔRƒ between the product and impurities. |
| Column overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Column packed improperly (cracks/channels). | Repack the column carefully using the slurry method. Ensure the silica bed is never allowed to run dry. | |
| Compound Elutes Too Quickly (High Rƒ) | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Compound Does Not Elute (Low Rƒ) | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Streaking on TLC Plate | Sample is too acidic/basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
| Sample is overloaded on the TLC plate. | Dilute the sample before spotting. |
Safety and Waste Disposal
-
Silica Gel: Fine silica dust is a respiratory irritant. Handle silica gel in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.
-
Solvents: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. Work in a fume hood away from ignition sources. Wear safety glasses, gloves, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents down the drain.
Conclusion
The protocol detailed in this application note provides a reliable and systematic method for the high-purity isolation of this compound. By combining careful method development via TLC with optimized flash column chromatography techniques—specifically slurry packing, dry loading, and gradient elution—this procedure effectively separates the target compound from common synthesis-related impurities. This self-validating system ensures reproducibility and provides a framework that can be adapted for the purification of other moderately polar organic molecules.
References
- SIELC Technologies. (n.d.). Separation of 1-Butene, 4-bromo- on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (n.d.). High-performance liquid chromatography (HPLC) purification of butene derivatives.
- Element Lab Solutions. (n.d.). Normal Phase HPLC Columns.
- ChemicalBook. (n.d.). This compound | 15451-33-9.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Wikipedia. (2023). Aqueous normal-phase chromatography.
- OperaChem. (2024). TLC-Thin Layer Chromatography.
- ChemicalBook. (n.d.). This compound Synthesis.
- ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?.
- Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide.
- SiliCycle. (n.d.). Application Note S2.0 Cyano Phases for Separation and Extraction.
- Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC.
- BLDpharm. (n.d.). 15451-33-9|this compound.
- Sigma-Aldrich. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns.
- LCGC International. (2021). Stationary Phases for Modern Thin-Layer Chromatography.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Organic Syntheses. (n.d.). Procedure for TLC analysis.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- National Institutes of Health (NIH). (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Sigma-Aldrich. (n.d.). This compound Product Information.
- National Institutes of Health (NIH). (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor....
- Google Patents. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry LibreTexts. (2023). Column Chromatography.
- LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- Magritek. (n.d.). Column Chromatography.
- International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances.
- BenchChem. (n.d.). The Kolbe Nitrile Synthesis: Application Notes.
- YouTube. (2013). Column Chromatography (Purification).
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- ChemicalBook. (n.d.). 4-Cyanophenylboronic acid synthesis.
- MDPI. (2022). Medium- and High-Pressure Integrated Chromatographic Strategies....
- Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application....
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Analytical methods for the characterization of 4-(4-Cyanophenyl)-1-butene
An In-Depth Guide to the Analytical Characterization of 4-(4-Cyanophenyl)-1-butene
Authored by: A Senior Application Scientist
This application note provides a comprehensive guide to the analytical methodologies essential for the robust characterization of this compound (also known as 4-(3-butenyl)benzonitrile). As a key intermediate in the synthesis of pharmaceuticals and advanced organic materials, verifying its identity, purity, and structural integrity is paramount for researchers, scientists, and professionals in drug development and quality control.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating analytical system. By integrating chromatographic and spectroscopic techniques, a complete and reliable profile of the molecule can be established.
Physicochemical Profile
A foundational understanding of the material's basic properties is the first step in any analytical endeavor.
| Property | Value | Source |
| CAS Number | 15451-33-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.22 g/mol | [1] |
| Physical Form | Light yellow oil | |
| Synonym(s) | 4-(3-butenyl)benzonitrile |
The Analytical Workflow: A Multi-Technique Approach
No single technique can provide a complete picture. A validated characterization relies on the convergence of data from orthogonal methods. The workflow below illustrates a logical progression from assessing purity to confirming molecular structure and identity.
Caption: A logical workflow for the complete characterization of this compound.
Chromatographic Methods for Purity Assessment
Chromatography is the cornerstone for determining the purity of a compound by separating it from any potential impurities, such as unreacted starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Principle of Causality: A reverse-phase HPLC method is selected due to the molecule's moderate polarity. The nonpolar stationary phase (C18) will retain the analyte, while a polar mobile phase gradient allows for the sequential elution of the main compound and any impurities with differing polarities. The aromatic cyanophenyl group is a strong chromophore, making UV detection highly effective and sensitive.[3][4]
Experimental Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. Final concentration: ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving nonpolar to moderately polar aromatic compounds. |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier; its increasing concentration elutes more nonpolar compounds. |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B20-25 min: 50% B | A gradient is crucial for eluting potential late-eluting, nonpolar impurities while ensuring good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 235 nm | The cyanophenyl moiety exhibits strong absorbance in this region, providing high sensitivity. |
| Injection Vol. | 10 µL | Standard volume to avoid peak distortion and detector saturation. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[4]
-
Gas Chromatography (GC) for Volatile Impurities and Isomers
Principle of Causality: GC is the ideal technique for analyzing thermally stable, volatile compounds. It is particularly adept at separating isomers and identifying residual solvents or low-boiling-point starting materials that may not be well-resolved by HPLC.[5][6] The choice of a mid-polarity column provides a different selectivity mechanism compared to the C18 HPLC column, offering a more comprehensive impurity profile. Flame Ionization Detection (FID) is used for its broad, linear response to hydrocarbons.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Sample Preparation:
-
Prepare a solution of ~5 mg/mL of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Agilent DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column with excellent resolving power for a wide range of compounds. Offers different selectivity than polar columns for potential isomer separation.[7] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gas to move the analytes through the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min | The temperature program separates volatile impurities at the beginning and ensures the main analyte elutes in a reasonable time with good peak shape.[8] |
| Detector Temp. | 300 °C (FID) | Prevents condensation of the eluting compounds in the detector. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
Spectroscopic Methods for Structural Confirmation
Once purity is established, spectroscopic methods are employed to confirm that the molecular structure is correct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.60 | Doublet | 2H | Ar-H (ortho to -CN) | The electron-withdrawing nitrile group deshields these protons, shifting them downfield. They are split by the meta protons. |
| ~ 7.35 | Doublet | 2H | Ar-H (meta to -CN) | Less deshielded than the ortho protons. They are split by the ortho protons. |
| ~ 5.85 | ddt | 1H | -CH₂-CH =CH₂ | The internal alkene proton is coupled to the two terminal alkene protons and the adjacent CH₂ group, resulting in a complex multiplet. |
| ~ 5.05 | Multiplet | 2H | -CH=CH₂ | The two terminal alkene protons are diastereotopic and coupled to the internal alkene proton and to each other (geminal coupling), creating a complex pattern.[9] |
| ~ 2.75 | Triplet | 2H | Ar-CH₂ - | Benzylic protons are deshielded by the aromatic ring. They are split into a triplet by the adjacent CH₂ group. |
| ~ 2.40 | Quartet | 2H | -CH₂ -CH= | Allylic protons are slightly deshielded. They are split into a quartet by the adjacent benzylic CH₂ and the internal alkene proton. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[10] For this molecule, the nitrile and alkene groups are of primary interest.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry.
-
Background Scan: Collect a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Analysis: Place a single drop of the neat oil sample onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The resulting spectrum will show sharp, characteristic absorption bands.[10]
Predicted FTIR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3080 | Medium | =C-H Stretch | Alkene & Aromatic |
| ~ 2930, 2860 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~ 2229 | Strong, Sharp | C≡N Stretch | Nitrile [11][12][13] |
| ~ 1642 | Medium | C=C Stretch | Alkene[14] |
| ~ 1608, 1505 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 995, 915 | Strong | =C-H Bend | Monosubstituted Alkene |
| ~ 840 | Strong | C-H Bend | para-Substituted Ring |
digraph "Structure_Spectra_Relationship" { graph [fontname="Arial", fontsize=12, label="Figure 2. Structure-Spectra Correlation", labelloc=b, labeljust=c]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];subgraph "cluster_mol" { label = "this compound"; style=invis; mol [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=536647&t=l", shape=none]; }
subgraph "cluster_spectra" { label="Key Spectroscopic Signals"; style="rounded"; color="#5F6368";
NMR_Aro [label="¹H NMR: ~7.3-7.6 ppm\n(Aromatic Protons)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_Alk [label="¹H NMR: ~5.0-5.9 ppm\n(Alkene Protons)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR_CN [label="FTIR: ~2229 cm⁻¹\n(Nitrile C≡N Stretch)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR_CC [label="FTIR: ~1642 cm⁻¹\n(Alkene C=C Stretch)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; MS_Mol [label="MS: m/z = 157\n(Molecular Ion)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];}
mol -> NMR_Aro [label="Aromatic Ring"]; mol -> FTIR_CN [label="Nitrile Group"]; mol -> NMR_Alk [label="Butene Chain"]; mol -> FTIR_CC [label="Butene Chain"]; mol -> MS_Mol [label="Entire Molecule"]; }
Caption: Correlation between the molecular structure and its characteristic spectroscopic signals.
Mass Spectrometry (MS)
Principle of Causality: MS provides the molecular weight of a compound, serving as a final check on its identity. When coupled with a chromatographic system (GC-MS or LC-MS), it is also a powerful tool for identifying unknown impurities. Electron Impact (EI) ionization is a "hard" technique that causes fragmentation, providing a structural fingerprint, while "soft" ionization techniques like Electrospray (ESI) or Chemical Ionization (CI) are excellent for confirming the molecular weight with minimal fragmentation.[15][16]
Expected Results (GC-MS with EI)
-
Molecular Ion (M⁺): A peak at m/z = 157, corresponding to the molecular weight of C₁₁H₁₁N. This peak may be of low intensity due to fragmentation.
-
Key Fragments:
-
m/z = 116: Loss of the allyl radical (•C₃H₅), a common cleavage for butenyl chains.
-
m/z = 102: Corresponds to the cyanophenyl fragment.
-
m/z = 91: Tropylium ion, indicative of a benzylic C-C bond cleavage.
-
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of HPLC and GC provides a comprehensive assessment of purity, while NMR, FTIR, and MS work in concert to deliver an unambiguous confirmation of the compound's structure and identity. The protocols and rationale outlined in this guide establish a robust, self-validating framework for ensuring the quality and integrity of this important chemical intermediate, meeting the rigorous standards of the pharmaceutical and chemical research industries.
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J Mass Spectrom. 1999 Oct;34(10):1007-17. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry.
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Soják, L., Krupčík, J., & Janák, J. (1980). Gas chromatography of all C15-C18 linear alkenes on capillary columns with very high resolution power. Journal of Chromatography A, 195(1), 43-64.
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Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.
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ASFC Chemistry. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references) [Video]. YouTube.
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BLDpharm. 15451-33-9 | this compound.
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Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.
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Li, D., et al. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
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BenchChem. Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
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IvyPanda. (2024, April 13). Alkenes from Alcohols: Analysis by Gas Chromatography Report.
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Aluminum Chemist. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube.
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Agilent Technologies. (2011). Light hydrocarbons (alkanes, alkynes, alkenes) C1 – C4 Analysis of 1,3-butadiene on a capillary column. Application Note.
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ChemicalBook. Synthesis Reference for this compound.
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Woo, L. W., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(10), 3434-3444.
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SIELC Technologies. Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column.
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Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
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University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy Data.
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ChemicalBook. 4-Phenyl-1-butene (768-56-9) 1H NMR spectrum.
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Science.gov. HPLC method validated: Topics.
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Gherman, C., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Farmacia, 55(3).
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Doc Brown's Chemistry. 1H proton nmr spectrum of but-1-ene.
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Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
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Tsagkaris, A. S., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(14), 5519.
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Application Notes & Protocols: 4-(4-Cyanophenyl)-1-butene as a Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-(4-Cyanophenyl)-1-butene
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile intermediate, prized for its unique bifunctional nature. This molecule strategically combines two key reactive centers: a terminal alkene and an electronically distinct cyanophenyl ring.
The terminal alkene serves as a pliable handle for a host of powerful transformations, including olefin metathesis, palladium-catalyzed cross-couplings (such as the Heck reaction), hydrofunctionalization, and polymerization. Its unhindered nature ensures high reactivity and accessibility.
Simultaneously, the 4-cyanophenyl moiety offers significant advantages. The cyano group is a potent electron-withdrawing group that modulates the electronic properties of the aromatic ring.[1] It is a common pharmacophore in medicinal chemistry, known to participate in critical binding interactions with biological targets.[2] Furthermore, the nitrile itself is a versatile functional group, readily convertible into other essential functionalities such as primary amines, carboxylic acids, and amides, providing a gateway for further molecular diversification.[3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential in their synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 15451-33-9 |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| Appearance | Light yellow oil |
| Synonyms | 4-(3-Butenyl)benzonitrile |
Synthesis of the Building Block: A Reliable Cross-Coupling Approach
While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. A robust and widely applicable method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the key carbon-carbon bond between the aryl and alkyl moieties with high efficiency and functional group tolerance.[5][6]
The logical disconnection involves coupling a 4-cyanophenylboronic acid derivative with a suitable 4-carbon alkenyl halide, such as 4-bromo-1-butene.
Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling
Expert Insight: The choice of a phosphine-ligated palladium(0) catalyst like Pd(PPh₃)₄ is crucial for efficient oxidative addition to the alkyl halide. An aqueous base system (e.g., K₂CO₃ in toluene/water) is used to activate the boronic acid for the transmetalation step, which is often rate-limiting in the catalytic cycle.[5][7]
Materials:
-
4-Cyanophenylboronic acid (1.0 eq)
-
4-Bromo-1-butene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add 4-cyanophenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove oxygen, which can degrade the catalyst.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add toluene and water in a 4:1 ratio (v/v). Begin vigorous stirring. Add 4-bromo-1-butene (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 85-90 °C and maintain for 12-16 hours, monitoring by TLC or GC-MS until the boronic acid is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure light yellow oil.
Key Applications in Organic Synthesis
The dual functionality of this compound opens the door to a wide array of synthetic transformations. Below are protocols for its most impactful applications.
Olefin Cross-Metathesis
The terminal alkene is an excellent substrate for ruthenium-catalyzed olefin cross-metathesis, allowing for the facile installation of new carbon-carbon double bonds.[8][9] This reaction is a powerful tool for chain extension and the introduction of new functional groups.
Causality: Second-generation Grubbs-type catalysts are chosen for their high activity and tolerance to various functional groups, including nitriles. The reaction mechanism involves a series of [2+2] cycloadditions and cycloreversions, effectively "swapping" the alkylidene partners of the two reacting olefins.[8] To favor the desired cross-product, the reaction is often run at a moderate concentration.[10]
Protocol 3.1.1: Cross-Metathesis with Methyl Acrylate
Materials:
-
This compound (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Grubbs 2nd Generation Catalyst (0.01-0.05 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether (for quenching)
-
Schlenk flask, nitrogen/argon line
Procedure:
-
Setup: Add this compound to a Schlenk flask and dissolve in anhydrous, degassed CH₂Cl₂.
-
Reagent Addition: Add methyl acrylate (1.5 eq) to the solution.
-
Catalyst Addition: Under a positive flow of inert gas, add the Grubbs 2nd Generation catalyst. The solution typically turns from purple/brown to dark brown.
-
Reaction: Stir the reaction at room temperature (or gently heat to 40 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, add a few drops of ethyl vinyl ether and stir for 30 minutes to quench the catalyst.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to separate the desired cross-product from homo-dimerized byproducts. The E-isomer is typically the major product.[11]
Table 2: Representative Olefin Metathesis Catalysts
| Catalyst | Common Name | Key Features |
|---|---|---|
| Grubbs 1st Gen | G-I | Good for simple RCM; less active. |
| Grubbs 2nd Gen | G-II | High activity; broad functional group tolerance.[10] |
| Hoveyda-Grubbs 2nd Gen | HG-II | High stability; slower initiation, good for controlled reactions.[10] |
Mizoroki-Heck Reaction
The alkene in this compound can serve as the acceptor in a Mizoroki-Heck reaction, coupling with an aryl or vinyl halide to form a more complex, substituted alkene.[12][13] This reaction is fundamental for constructing biaryl-like linkages separated by an olefinic spacer.
Mechanism & Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12] Oxidative addition of the aryl halide to Pd(0) is followed by coordination and migratory insertion of the alkene. The regioselectivity of insertion is governed by sterics, with the aryl group typically adding to the terminal carbon. Subsequent β-hydride elimination furnishes the product, and reductive elimination regenerates the Pd(0) catalyst. A base is required to neutralize the H-X generated.[12] Triethylamine or a solid base like sodium acetate is commonly used.[14]
Protocol 3.2.1: Heck Coupling with 4-Bromoanisole
Materials:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous DMF or Acetonitrile
-
Sealed reaction tube
Procedure:
-
Setup: In a sealable reaction tube, combine 4-bromoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with N₂ or Ar.
-
Reagent Addition: Add anhydrous DMF, followed by this compound (1.2 eq) and triethylamine (1.5 eq).
-
Reaction: Seal the tube tightly and heat to 100-120 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the substituted alkene product.
Intramolecular Cyclization via Friedel-Crafts Acylation
The true power of a building block lies in its ability to construct cyclic systems. While this compound cannot cyclize directly, a simple two-step transformation unlocks a powerful intramolecular Friedel-Crafts acylation pathway to form a tetralone core, a common scaffold in natural products and pharmaceuticals.
Strategy:
-
Nitrile Hydrolysis: The cyano group is first hydrolyzed to a carboxylic acid under acidic or basic conditions.[15][16]
-
Intramolecular Acylation: The resulting 4-(4-carboxyphenyl)butane (after hydrogenation of the alkene) or butenoic acid is then treated with a strong acid (e.g., polyphosphoric acid or Eaton's reagent) to promote intramolecular electrophilic aromatic substitution, closing the six-membered ring.[17][18]
Protocol 3.3.1: Step A - Basic Hydrolysis of the Nitrile
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (5.0 eq)
-
Ethanol/Water mixture (1:1)
-
Concentrated HCl
Procedure:
-
Reaction: In a round-bottom flask, dissolve this compound in a 1:1 mixture of ethanol and water. Add NaOH pellets.
-
Reflux: Heat the mixture to reflux (approx. 100 °C) for 24 hours. The reaction often generates ammonia, so it should be performed in a well-ventilated fume hood.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(1-butenyl)benzoic acid.
Protocol 3.3.2: Step B - Intramolecular Friedel-Crafts Acylation
Note: This step requires prior reduction of the alkene in the product from 3.3.1 to form 4-(4-carboxyphenyl)butane, for example, via catalytic hydrogenation (H₂, Pd/C).
Materials:
-
4-(4-Carboxyphenyl)butane (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)
Procedure:
-
Reaction: Add 4-(4-carboxyphenyl)butane to an excess of polyphosphoric acid with mechanical stirring.
-
Heating: Heat the viscous mixture to 80-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, concentrate, and purify by column chromatography to yield the corresponding tetralone.
Utility in Drug Discovery and Development
The cyanophenyl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][19] It can act as a hydrogen bond acceptor, a dipole moment modulator, or a metabolically stable isostere for other functional groups. This compound provides a scaffold to position this key pharmacophore in three-dimensional space.
The synthetic handles on the molecule allow for rapid library synthesis for Structure-Activity Relationship (SAR) studies:
-
Alkene Modifications: Reactions like metathesis and Heck coupling allow for systematic variation of the linker length and rigidity between the cyanophenyl headgroup and another region of a potential drug molecule.
-
Nitrile Diversification: The nitrile can be converted to other key functional groups post-synthesis.
-
Reduction to Amine: Treatment with reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., Raney Nickel) yields the corresponding benzylamine derivative, introducing a basic center.[20][21][22]
-
Hydrolysis to Acid: As described in Protocol 3.3.1, hydrolysis provides an acidic center, crucial for salt formation or specific ionic interactions.[3][23]
-
Conclusion
This compound is more than a simple chemical; it is a strategic synthetic tool. Its orthogonal reactive sites—the terminal alkene and the versatile nitrile—provide chemists with a robust platform for molecular construction. The protocols detailed herein for olefin metathesis, Heck coupling, and intramolecular cyclization demonstrate its broad applicability. For researchers in drug discovery, materials science, and complex molecule synthesis, mastering the reactivity of this building block provides an efficient and powerful route to novel and valuable chemical entities.
References
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Ghorai, S., Lipshutz, B. H., & Voigtritter, K. (2018). Simple and Practical Reductive Heck Protocol for Terminal Alkenes. Molecular Complexity through Catalysis. Available at: [Link]
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Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link]
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Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
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Clark, J. (n.d.). reduction of nitriles. Chemguide. Available at: [Link]
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Voigtritter, K., et al. (2018). Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. PMC - NIH. Available at: [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Available at: [Link]
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ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Available at: [Link]
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Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Available at: [Link]
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NIH. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC - NIH. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
ResearchGate. (2025). TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
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Daya Chemistry. (2022). Mechanism of Cyclisation by Friedal crafts reaction. YouTube. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". BJOC. Available at: [Link]
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PubMed Central. (n.d.). Catalytic Cross-Metathesis Reactions that Afford E- and Z-Trisubstituted Alkenyl Bromides. Scope, Applications, Mechanistic Insights. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Functionalizing Materials with 4-Cyanophenyl Isocyanate: Beyond Basic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Cross Metathesis. Organic Chemistry Portal. Available at: [Link]
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ChemRxiv. (2022). Cross-Metathesis approach to a,w-Bifunctional Compounds from Methyl Oleate and cis-2-Butene-1,4-diol. Cambridge Open Engage. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. Available at: [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 4-(4-Cyanophenyl)-1-butene in the Synthesis of Advanced Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Cyanophenyl)-1-butene is a versatile and strategically important starting material in medicinal chemistry and process development. Its unique bifunctional nature, featuring a terminal alkene for diverse chemical transformations and a cyanophenyl moiety common to numerous pharmacophores, makes it a valuable building block for complex molecular architectures. This document provides an in-depth guide to its application, focusing on the synthesis of carboxylic acid-bearing intermediates that are crucial for the development of modern therapeutics, including Angiotensin II receptor antagonists. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a framework for leveraging this reagent's full synthetic potential.
Introduction: A Versatile Synthon in Drug Discovery
The cyanophenyl group is a privileged scaffold in pharmaceutical science, notably as a precursor to the tetrazole ring found in the "sartan" class of antihypertensive drugs like Losartan and Valsartan.[1][2] The terminal butene chain of this compound provides a reactive handle for carbon-chain extension and functional group manipulation, allowing for the construction of intricate side chains that are often critical for modulating a drug's potency, selectivity, and pharmacokinetic profile. This guide focuses on the logical and efficient conversion of the butene moiety into a carboxylic acid, a key functional group for subsequent peptide couplings, esterifications, or other vital transformations in the synthesis of Active Pharmaceutical Ingredients (APIs).
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 15451-33-9 | [3] |
| Molecular Formula | C₁₁H₁₁N | [3] |
| Molecular Weight | 157.22 g/mol | [3] |
| Appearance | Light yellow oil | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Store in a cool, dry place away from oxidizing agents. Inert atmosphere recommended. | Manufacturer MSDS |
Core Synthetic Strategy: From Alkene to Carboxylic Acid
The primary synthetic value of this compound lies in the selective transformation of its terminal double bond. A robust and highly reliable pathway to a key carboxylic acid intermediate involves a two-step hydroboration-oxidation followed by a subsequent oxidation of the resulting primary alcohol. This anti-Markovnikov approach ensures the functional group is placed at the terminal position, maximizing chain length for further derivatization.
Caption: Overall workflow for converting the starting alkene to the target carboxylic acid.
Detailed Application Protocols
The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and scalability.
Protocol 1: Synthesis of 4-(4-Cyanophenyl)-1-butanol via Hydroboration-Oxidation
This protocol leverages the anti-Markovnikov hydroboration of the terminal alkene to produce the primary alcohol. The choice of borane-THF complex provides a safe and effective hydroborating agent.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of the intermediate alcohol.
Methodology:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (10.0 g, 63.6 mmol) in 80 mL of anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the solution to 0°C in an ice bath. Slowly add 1 M borane-tetrahydrofuran complex in THF (70 mL, 70 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Rationale: Maintaining a low temperature controls the exothermic reaction. Anhydrous conditions are critical as borane reacts violently with water.
-
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the complete formation of the trialkylborane intermediate.
-
Oxidation: Cool the reaction mixture back down to 0°C. Cautiously add 3 M aqueous sodium hydroxide (30 mL) dropwise, followed by the very slow, dropwise addition of 30% hydrogen peroxide (25 mL).
-
Rationale: The addition of H₂O₂ is highly exothermic and can cause rapid gas evolution. Slow, controlled addition is paramount for safety. The basic conditions facilitate the oxidation of the borane intermediate to the alcohol.
-
-
After the H₂O₂ addition, gently heat the mixture to 50°C and stir for 1 hour.
-
Workup: Cool the reaction to room temperature and quench by adding 50 mL of water. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (50 mL each).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench excess peroxide) and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) to yield 4-(4-cyanophenyl)-1-butanol as a clear oil.
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| ¹H NMR (CDCl₃) | δ 7.62 (d, 2H), 7.40 (d, 2H), 3.68 (t, 2H), 1.70-1.55 (m, 4H), 1.35 (s, 1H, -OH) |
| MS (ESI+) | m/z 176.1 [M+H]⁺ |
Protocol 2: Synthesis of 4-(4-Cyanophenyl)butanoic Acid via Jones Oxidation
This protocol employs a classic Jones oxidation to convert the primary alcohol into a carboxylic acid. This method is highly effective for non-acid-sensitive substrates.
Methodology:
-
Reaction Setup: In a 500 mL flask, dissolve the 4-(4-cyanophenyl)-1-butanol (9.0 g, 51.4 mmol) obtained from Protocol 1 in 150 mL of acetone. Cool the flask to 0°C in an ice-water bath.
-
Oxidation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃, 7.0 g) in concentrated sulfuric acid (6 mL) and then diluting with water to a final volume of 25 mL. Add the freshly prepared Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 10°C during the addition. A green precipitate of chromium salts will form.
-
Rationale: Jones reagent is a powerful oxidizing agent. The reaction is highly exothermic, and low temperature is required to prevent side reactions. The color change from orange/red (Cr⁶⁺) to green (Cr³⁺) indicates the progress of the oxidation.
-
-
After the addition is complete, stir the mixture at 0°C for 1 hour, then at room temperature for an additional 2 hours.
-
Workup: Quench the reaction by adding isopropanol (10 mL) until the orange color disappears completely.
-
Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone.
-
Evaporate the acetone from the filtrate under reduced pressure. Add 100 mL of water to the residue and extract the product three times with ethyl acetate (75 mL each).
-
Combine the organic extracts and wash them with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Recrystallize the solid residue from a mixture of ethyl acetate and hexanes to afford 4-(4-cyanophenyl)butanoic acid as a white crystalline solid.
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
| ¹H NMR (CDCl₃) | δ 11.5 (br s, 1H, -COOH), 7.64 (d, 2H), 7.42 (d, 2H), 2.45 (t, 2H), 2.05 (quint, 2H), 1.95 (t, 2H) |
| MS (ESI-) | m/z 188.1 [M-H]⁻ |
Conclusion
This compound serves as an exemplary starting material for the construction of high-value pharmaceutical intermediates. The protocols detailed herein demonstrate a reliable and efficient synthetic route to 4-(4-cyanophenyl)butanoic acid, a precursor amenable to a wide range of subsequent chemical modifications. By providing a clear rationale for each experimental step, this guide empowers researchers to confidently employ this versatile building block in the synthesis of novel and complex drug candidates, thereby accelerating the drug discovery and development pipeline.[4]
References
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Duncia, J. V., et al. (1990). The discovery of DuP 753, a potent, orally active nonpeptide angiotensin II receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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Farghaly, T. A., et al. (2014). Synthesis of a new series of angiotensin II receptor antagonists and antibacterial agents. Archives of Pharmacal Research, 37(3), 306-14. Available at: [Link]
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Cazaubon, C., et al. (1995). Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives. Journal of Medicinal Chemistry, 38(21), 4203-15. Available at: [Link]
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Wang, R., et al. (2005). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. Chinese Chemical Letters, 16(1), 29-32. Available at: [Link]
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Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394. Available at: [Link]
- Patel, H. V., et al. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents, WO2004076409A2.
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Ikemoto, T., et al. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. Available at: [Link]
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StudySmarter. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. StudySmarter. Available at: [Link]
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Adamo, A., et al. (2016). Integrated Synthesis, Purification, and Final Dosage Formation. Angewandte Chemie International Edition, 55(1), 86-90. Available at: [Link]
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Application Notes and Protocols: Derivatization of the Butenyl Group in 4-(4-Cyanophenyl)-1-butene
Abstract
This technical guide provides a comprehensive overview of key derivatization strategies for the terminal butenyl group of 4-(4-cyanophenyl)-1-butene. This molecule serves as a versatile synthon in medicinal chemistry and materials science, where functionalization of the alkene moiety is critical for modulating its physicochemical properties and biological activity. This document outlines detailed protocols for several high-impact transformations: Hydroboration-Oxidation for anti-Markovnikov alcohol synthesis, Wacker Oxidation for methyl ketone formation, Epoxidation to generate a reactive oxirane intermediate, and Syn-Dihydroxylation to produce a vicinal diol. Each section delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, and discusses the rationale behind the choice of reagents and conditions, offering researchers a robust toolkit for the strategic modification of this valuable chemical entity.
Introduction: The Strategic Importance of Alkene Derivatization
The terminal alkene of this compound is a locus of chemical reactivity, offering a gateway to a diverse array of functional groups. The cyanophenyl moiety provides a stable aromatic core, often utilized for its electronic properties or as a handle for further aromatic substitutions or transformations of the nitrile group. The butenyl chain, however, allows for the introduction of polar functional groups that can significantly alter the molecule's solubility, hydrogen bonding capacity, and potential for covalent interactions with biological targets. The strategic derivatization of this alkene is therefore a cornerstone in the development of novel therapeutics and functional materials. This guide provides experimentally grounded protocols for the controlled oxidation of the butenyl group, transforming the hydrocarbon chain into valuable functionalized intermediates.
Anti-Markovnikov Hydroxylation via Hydroboration-Oxidation
The hydroboration-oxidation sequence is a cornerstone of synthetic chemistry for the anti-Markovnikov hydration of alkenes.[1][2][3] This two-step process allows for the regioselective installation of a hydroxyl group at the terminal carbon of the butenyl chain, yielding 4-(4-cyanophenyl)butan-1-ol.
Mechanistic Rationale
The reaction proceeds through the syn-addition of a borane reagent (e.g., BH₃•THF) across the double bond. Boron, being the less electronegative atom, adds to the less substituted carbon of the alkene, while a hydride is delivered to the more substituted carbon.[4] This regioselectivity is driven by both steric factors (the bulky borane group favors the less hindered position) and electronic effects. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with retention of stereochemistry.[2][4]
Diagram 1: Hydroboration-Oxidation Workflow
Experimental Protocol
Materials:
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Hydroboration: Cool the solution to 0°C using an ice bath. To this stirred solution, add BH₃•THF solution (1.0 M in THF, 1.1 eq) dropwise via a syringe over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add 3 M aqueous NaOH (1.5 eq), followed by the dropwise addition of 30% H₂O₂ (1.5 eq). Caution: The oxidation step is exothermic. Maintain the temperature below 20°C during addition.
-
Workup: After the addition of the peroxide, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by adding diethyl ether. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography to yield pure 4-(4-cyanophenyl)butan-1-ol.
| Parameter | Condition | Rationale |
| Reagent | BH₃•THF | Provides anti-Markovnikov addition of H and OH.[4] |
| Solvent | Anhydrous THF | Stabilizes BH₃ and is a suitable solvent for the reaction.[2] |
| Temperature | 0°C to Room Temp | Controls the initial exothermic reaction and allows for completion. |
| Oxidant | H₂O₂ / NaOH | Replaces the C-B bond with a C-OH bond.[2] |
| Expected Product | 4-(4-Cyanophenyl)butan-1-ol | Primary alcohol resulting from anti-Markovnikov hydration. |
Methyl Ketone Synthesis via Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation provides a reliable method for converting terminal alkenes into methyl ketones.[9][10][11] For this compound, this reaction yields 4-(4-cyanophenyl)butan-2-one, a valuable intermediate for further synthetic elaborations.
Mechanistic Rationale
The reaction is catalyzed by a palladium(II) salt, typically PdCl₂. The catalytic cycle involves the coordination of the alkene to the Pd(II) center.[9] Nucleophilic attack by water on the coordinated alkene, following Markovnikov's rule, occurs at the more substituted carbon. Subsequent β-hydride elimination and reductive elimination steps generate the ketone product and a Pd(0) species.[12] A co-oxidant, commonly copper(II) chloride (CuCl₂), is used in stoichiometric amounts to re-oxidize Pd(0) back to Pd(II), allowing the use of catalytic amounts of the expensive palladium salt. Molecular oxygen then re-oxidizes the resulting Cu(I) to Cu(II), making O₂ the terminal oxidant.[10][12]
Diagram 2: Wacker-Tsuji Oxidation Catalytic Cycle
Experimental Protocol
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon or bubbler)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Solution: In a round-bottom flask, dissolve PdCl₂ (0.05 eq) and CuCl (1.0 eq) in a mixture of DMF and water (e.g., 7:1 v/v).
-
Reaction Setup: Stir the catalyst solution vigorously under an oxygen atmosphere (a balloon filled with O₂ is sufficient for lab scale).
-
Substrate Addition: Add this compound (1.0 eq) to the catalyst solution.
-
Reaction Progression: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir for several hours (e.g., 12-24 h). Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with dichloromethane (3x).
-
Washing: Combine the organic extracts and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford 4-(4-cyanophenyl)butan-2-one.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂ | The active catalyst for the oxidation.[12] |
| Co-oxidant | CuCl / O₂ | Regenerates the active Pd(II) catalyst.[10] |
| Solvent | DMF/H₂O | A common solvent system for the Wacker-Tsuji reaction.[12] |
| Nucleophile | Water (H₂O) | Attacks the coordinated alkene to form the ketone.[11] |
| Expected Product | 4-(4-Cyanophenyl)butan-2-one | Methyl ketone from Markovnikov oxidation.[12] |
Epoxidation
Epoxidation of the butenyl group creates a highly valuable and reactive epoxide (oxirane) ring. This functional group can be opened by a wide range of nucleophiles, providing a gateway to 1,2-difunctionalized products such as amino alcohols and diols.
Mechanistic Rationale
The epoxidation of an alkene is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted electrophilic addition where the π-bond of the alkene acts as the nucleophile, attacking the terminal oxygen of the peroxy acid.[13] This process, often referred to as the "butterfly mechanism," involves the simultaneous formation of the C-O bonds of the epoxide and the cleavage of the weak O-O bond of the peroxy acid. The stereochemistry of the starting alkene is retained in the epoxide product.[13]
Diagram 3: Epoxidation General Mechanism
Experimental Protocol
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the alkene by TLC.
-
Quenching: Upon completion, cool the reaction mixture again to 0°C. Quench the excess peroxy acid by the slow addition of saturated aqueous Na₂SO₃ solution until a starch-iodide paper test is negative.
-
Workup: Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by silica gel chromatography to obtain 2-(2-(4-cyanophenyl)ethyl)oxirane.
| Parameter | Condition | Rationale |
| Reagent | m-CPBA | A common, effective, and relatively stable peroxy acid for epoxidation.[13] |
| Solvent | Dichloromethane (DCM) | An inert solvent that dissolves both reactants well. |
| Temperature | 0°C to Room Temp | Controls the exothermic reaction and prevents side reactions. |
| Quenching Agent | Na₂SO₃ | Safely destroys excess, potentially explosive, peroxy acid. |
| Expected Product | 2-(2-(4-cyanophenyl)ethyl)oxirane | A reactive epoxide intermediate. |
Syn-Dihydroxylation
Syn-dihydroxylation transforms the alkene into a vicinal diol, where two hydroxyl groups are added to the same face of the double bond.[14][15] This transformation introduces significant polarity and hydrogen-bonding capability to the molecule.
Mechanistic Rationale
The classic reagent for syn-dihydroxylation is osmium tetroxide (OsO₄). The reaction proceeds through a concerted [3+2] cycloaddition between the alkene and OsO₄ to form a cyclic osmate ester intermediate.[16] This intermediate is then cleaved, typically by a reductive workup (e.g., with NaHSO₃) or by using a co-oxidant in a catalytic cycle, to liberate the syn-diol and regenerate the osmium species.[17][18] Due to the high cost and toxicity of osmium tetroxide, catalytic versions using a co-oxidant like N-methylmorpholine N-oxide (NMO) are standard practice.[18]
Diagram 4: Catalytic Syn-Dihydroxylation Workflow
Experimental Protocol
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Acetone
-
Water
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Reagent Addition: To the stirred solution, add NMO solution (1.2 eq), followed by the catalytic amount of OsO₄ solution (0.01-0.02 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The reaction mixture may turn dark brown or black. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an excess of saturated aqueous NaHSO₃ solution. Stir for 30 minutes until the color dissipates.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 4-(4-cyanophenyl)butane-1,2-diol.
| Parameter | Condition | Rationale |
| Catalyst | OsO₄ (catalytic) | Forms the osmate ester for syn-dihydroxylation.[17] |
| Co-oxidant | NMO | Regenerates OsO₄, allowing for catalytic use.[18] |
| Solvent | Acetone/H₂O | A common solvent system that dissolves all components. |
| Stereochemistry | Syn-addition | The mechanism proceeds via a cyclic intermediate.[14][16] |
| Expected Product | 4-(4-Cyanophenyl)butane-1,2-diol | Vicinal diol. |
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the derivatization of the butenyl group in this compound. The choice of reaction—hydroboration-oxidation, Wacker oxidation, epoxidation, or syn-dihydroxylation—allows researchers to strategically introduce key functional groups, including primary alcohols, methyl ketones, epoxides, and vicinal diols. These transformations significantly expand the synthetic utility of this compound, enabling its incorporation into complex molecular architectures for drug discovery and materials science applications. Careful execution of these protocols, with attention to the mechanistic principles and safety considerations, will ensure successful and reproducible outcomes.
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Wacker Oxidation - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Wacker Oxidation | Chem-Station Int. Ed. (2014). Retrieved from [Link]
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Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC - NIH. Retrieved from [Link]
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Wacker-Tsuji Oxidation - Organic Chemistry Portal. Retrieved from [Link]
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Ozonolysis - Wikipedia. Retrieved from [Link]
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Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - MDPI. Retrieved from [Link]
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Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen - Green Chemistry (RSC Publishing). (2021). Retrieved from [Link]
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Epoxidation of Alkenes [with free study guide] - Organic chemistry. Retrieved from [Link]
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Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions - Royal Society Publishing. (2018). Retrieved from [Link]
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Hydroboration of 4-phenyl-1-butene with rhodium trichloride, a catalytic approach - RIT Digital Institutional Repository. (2001). Retrieved from [Link]
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Reactions of Alkenes - Organic Chemistry Portal. (2008). Retrieved from [Link]
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Hydroboration Oxidation of Alkenes - Chemistry Steps. Retrieved from [Link]
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Hydroboration of Alkenes - Master Organic Chemistry. Retrieved from [Link]
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Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades - NIH. Retrieved from [Link]
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Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013). Retrieved from [Link]
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Selective Reactions of Alkenes - Organic Chemistry Portal. (2007). Retrieved from [Link]
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Asymmetric Dihydroxylation of Alkenes - Organic Reactions. Retrieved from [Link]
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11.3.2 Dihydroxylation - Chemistry LibreTexts. (2019). Retrieved from [Link]
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8.13: Dihydroxylation of Alkenes - Chemistry LibreTexts. (2019). Retrieved from [Link]
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Application Notes and Protocols for the Polymerization of 4-(4-Cyanophenyl)-1-butene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Functionalized Polyolefins
The incorporation of polar functional groups into nonpolar polyolefin backbones is a significant area of research, aiming to enhance material properties such as adhesion, printability, and compatibility with other materials.[1] This guide focuses on the polymerization of 4-(4-cyanophenyl)-1-butene, a monomer that offers the potential to create functionalized polyolefins with unique characteristics conferred by the pendant cyanophenyl group. The nitrile functionality can serve as a versatile handle for post-polymerization modifications and can influence the polymer's thermal and mechanical properties.[2][3]
This document provides a comprehensive overview of the synthetic strategies for the polymerization of this compound, with a focus on coordination polymerization techniques. It is designed to equip researchers with the foundational knowledge and practical protocols to successfully synthesize and characterize poly(this compound).
I. Mechanistic Considerations and Catalyst Selection: Navigating the Challenges of Polar Monomers
The primary challenge in the polymerization of polar vinyl monomers using traditional coordination catalysts, such as Ziegler-Natta systems, is the potential for the polar functional group to poison the electrophilic metal center of the catalyst.[4] The lone pair of electrons on the nitrogen atom of the cyano group can coordinate to the active site, inhibiting or terminating the polymerization process.
However, several strategies have been developed to overcome this limitation:
-
Late Transition Metal Catalysts: Catalysts based on late transition metals, such as nickel and palladium, are generally more tolerant to polar functional groups due to their lower oxophilicity.[5][6][7][8] These catalysts often operate via a chain-walking mechanism, which can lead to branched polymer architectures.
-
Metallocene Catalysts: Certain metallocene catalysts, particularly those of Group 4 metals (Ti, Zr, Hf) activated with cocatalysts like methylaluminoxane (MAO) or borate compounds, have demonstrated success in polymerizing functionalized olefins.[9][10][11] The choice of ligands on the metallocene framework is crucial for balancing catalytic activity and polar group tolerance.
-
Strategic Monomer Design: The structure of this compound itself offers an advantage. The cyano group is attached to a phenyl ring, which is separated from the polymerizable double bond by a methylene group. This spatial separation can reduce the deactivating effect of the nitrile on the catalyst center.
For the polymerization of this compound, a coordination polymerization approach is recommended to achieve a linear, polyolefin-like backbone. Based on the current literature for analogous polar monomers, late transition metal and specific metallocene catalyst systems are the most promising candidates.
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the polymerization of this compound using two distinct catalyst systems. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.
Protocol 1: Polymerization using a Palladium-Diimine Catalyst (Late Transition Metal Approach)
This protocol is adapted from methodologies successful for the polymerization of functionalized styrenes and olefins.[5][6]
A. Materials and Reagents:
-
Monomer: this compound (synthesis required if not commercially available)
-
Catalyst: [(ArN=C(Me)-C(Me)=NAr)Pd(Me)Cl], where Ar = 2,6-diisopropylphenyl (Brookhart-type catalyst)
-
Cocatalyst: Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBAr'F4)
-
Solvent: Anhydrous toluene
-
Quenching Solution: Methanol with 5% HCl
-
Purification Solvents: Methanol, acetone
B. Experimental Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Polymerization.
C. Step-by-Step Procedure:
-
Reactor Setup: Dry a Schlenk flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen).
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium-diimine catalyst and NaBAr'F4 in anhydrous toluene.
-
Monomer Addition: Add this compound (e.g., 1.0 g, 6.36 mmol) to the Schlenk flask, followed by anhydrous toluene (e.g., 20 mL).
-
Catalyst and Cocatalyst Injection: Sequentially inject the palladium-diimine catalyst solution (e.g., 0.025 mmol) and the NaBAr'F4 solution (e.g., 0.030 mmol) into the monomer solution with vigorous stirring.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 50°C) and stir for the specified time (e.g., 24 hours).
-
Quenching: After the reaction period, cool the flask to room temperature and quench the polymerization by adding methanol containing 5% HCl (e.g., 5 mL).
-
Polymer Precipitation and Purification: Pour the reaction mixture into a large volume of methanol (e.g., 200 mL) to precipitate the polymer. Filter the solid polymer and wash it extensively with methanol and acetone to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Polymerization using a Zirconocene Catalyst (Metallocene Approach)
This protocol is based on metallocene-catalyzed polymerization of functionalized olefins and styrenes.[9][10]
A. Materials and Reagents:
-
Monomer: this compound
-
Catalyst: rac-Et(Ind)2ZrCl2 (rac-ethylenebis(indenyl)zirconium dichloride)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Solvent: Anhydrous toluene
-
Quenching Solution: Methanol with 5% HCl
-
Purification Solvents: Methanol
B. Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Late transition metal catalyzed α-olefin polymerization and copolymerization with polar monomers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ac1.hhu.de [ac1.hhu.de]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Purity Analysis of 4-(4-Cyanophenyl)-1-butene using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed guide for establishing the purity of 4-(4-Cyanophenyl)-1-butene, a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document outlines two orthogonal and complementary analytical methods: a High-Performance Liquid Chromatography (HPLC) method for the quantification of the principal component and non-volatile impurities, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile and semi-volatile impurities. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing step-by-step instructions and explaining the scientific rationale behind the methodological choices. All validation parameters discussed are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[3][4][5]
Introduction: The Criticality of Intermediate Purity
This compound (CAS No. 15451-33-9) is an aromatic nitrile containing both a reactive butenyl group and a cyano-functionalized benzene ring.[6][7][8] These features make it a versatile building block in organic synthesis. In the context of drug development, impurities in a starting material or intermediate can be carried through the synthetic process, potentially leading to the formation of undesired side products, reduced API yield, and the introduction of potentially toxic components.[2][9] Therefore, robust analytical control is not merely a recommendation but a necessity for ensuring batch-to-batch consistency and regulatory compliance.[1]
This guide presents a dual-technique approach. HPLC with UV detection is the workhorse for assay determination due to the compound's strong UV chromophore, while GC-MS provides unparalleled capability for separating and identifying volatile organic impurities that may originate from starting materials or residual solvents.[10][11][12]
Part I: HPLC Method for Purity Assay and Non-Volatile Impurities
Principle and Rationale
The method leverages reversed-phase chromatography, which is ideal for separating moderately non-polar compounds like this compound from potential polar and non-polar impurities. The molecule's aromatic ring and nitrile group provide strong ultraviolet (UV) absorbance, allowing for sensitive detection and quantification.[13][14] A C18 stationary phase is chosen for its versatility and proven performance with aromatic compounds. An isocratic mobile phase of acetonitrile and water is selected to provide consistent and reproducible elution, minimizing run time while achieving effective separation.
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Data Acquisition | Chromatographic Data Software (CDS) | |
| Chromatography | Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Acetonitrile | |
| Mobile Phase B | Ultrapure Water (18.2 MΩ·cm) | |
| Chemicals | Diluent | Acetonitrile/Water (50:50, v/v) |
| Reference Standard | This compound, >99.5% purity | |
| Sample | This compound, batch to be tested |
Experimental Protocol
1.3.1. Preparation of Solutions
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a second 25 mL volumetric flask and dilute to volume with the diluent.
1.3.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for robust separation of aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (65:35, v/v), Isocratic | Provides optimal retention and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | Ensures good separation efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | Standard volume for analytical scale HPLC. |
| Detector | UV at 235 nm | Wavelength of high absorbance for the cyanophenyl moiety. |
| Run Time | 20 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
1.3.3. Data Analysis and Purity Calculation The purity of the sample is calculated using the area percent normalization method. This method assumes that all impurities elute and have a similar detector response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Framework (ICH Q2(R1))
A full validation of this method should be conducted to ensure it is suitable for its intended purpose.[4][5]
-
Specificity: Analyze the diluent, a placebo, and a spiked sample to demonstrate that no other components interfere with the analyte peak.
-
Linearity: Prepare a series of standards over a range of 50% to 150% of the working concentration (e.g., 5 concentrations). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision (Repeatability & Intermediate): Assess repeatability by performing at least six replicate injections of the sample solution; the relative standard deviation (RSD) should be ≤ 1.0%. Intermediate precision should be evaluated by a different analyst on a different day.
-
Accuracy: Analyze samples spiked with known amounts of reference standard at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.
Part II: GC-MS Method for Volatile and Semi-Volatile Impurities
Principle and Rationale
GC-MS is the gold standard for analyzing volatile organic compounds.[15][16][17] The sample is volatilized in a heated inlet and separated based on boiling point and polarity in a capillary column. The mass spectrometer then fragments the eluting compounds, generating a unique mass spectrum for each, which acts as a "fingerprint" for definitive identification via spectral library matching (e.g., NIST). This method is highly sensitive and specific, making it ideal for detecting trace levels of residual solvents, starting materials, or volatile by-products.
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | GC-MS System | Gas Chromatograph with Autosampler, Mass Spectrometer |
| Data Acquisition | MS Workstation with NIST Spectral Library | |
| Chromatography | Analytical Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium (99.999% purity) | |
| Chemicals | Diluent | Dichloromethane (DCM) or Ethyl Acetate, GC Grade |
| Sample | This compound, batch to be tested |
Experimental Protocol
2.3.1. Preparation of Solutions
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent (e.g., Dichloromethane). Transfer to a GC vial.
2.3.2. GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl column offers excellent general-purpose separation. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the analyte and impurities. |
| Injection | 1 µL, Split mode (50:1) | Split injection prevents column overloading with the main component. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates highly volatile components at the start and elutes higher-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Scan Range | 35 - 450 amu | Covers the expected mass range of the analyte and likely impurities. |
2.3.3. Data Analysis and Impurity Identification
-
Total Ion Chromatogram (TIC): Analyze the TIC to locate peaks other than the main analyte.
-
Mass Spectrum Analysis: Obtain the mass spectrum for each impurity peak.
-
Library Search: Compare the obtained mass spectrum against the NIST (or other) spectral library to propose an identity for the impurity.
-
Quantification: Estimate the concentration of identified impurities using the area percent of the TIC, or for higher accuracy, by using a certified reference standard of the impurity if available.
Part III: Integrated Purity Assessment
Neither HPLC nor GC-MS alone provides a complete purity profile. A truly comprehensive assessment integrates the results from both techniques. The HPLC assay value provides the purity relative to non-volatile components, while the GC-MS results identify and quantify volatile impurities that might not be detected by HPLC.
Final Purity Calculation: Final Purity = HPLC Purity (%) - Σ (% Area of Volatile Impurities from GC-MS)
This integrated approach ensures that all potential impurities—whether from synthesis by-products, degradation, or residual solvents—are accounted for, providing a highly accurate and defensible purity value.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust and comprehensive framework for the purity analysis of this compound. The HPLC method is ideal for accurate assay determination, while the GC-MS method excels at identifying and quantifying volatile and semi-volatile impurities. By combining these orthogonal techniques, laboratories can generate a complete and reliable purity profile, ensuring the quality of this critical intermediate and supporting the development of safe and effective final products. Adherence to the validation principles outlined by ICH Q2(R1) will ensure that the data generated is accurate, reproducible, and suitable for regulatory submission.
References
-
Beauchamp, J., et al. (2023). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Niinemets, Ü., & Kännaste, A. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Niinemets, Ü., & Kännaste, A. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. Retrieved from [Link]
-
Shimadzu. (2020). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. LCGC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
-
PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]
-
Ide, T., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence. Retrieved from [Link]
-
Fiveable. (n.d.). Aromatic Nitriles Definition. Retrieved from [Link]
-
IIT Guwahati. (n.d.). GATE 2026 Syllabus - CY Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. Retrieved from [Link]
-
Silver, E. H., & Szot, S. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. This compound | 15451-33-9 [sigmaaldrich.com]
- 7. This compound | 15451-33-9 [chemicalbook.com]
- 8. 15451-33-9|this compound|BLD Pharm [bldpharm.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
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- 13. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
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- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 4-(4-Cyanophenyl)-1-butene in Novel Materials Development
Abstract
This technical guide provides detailed application notes and experimental protocols for the utilization of 4-(4-cyanophenyl)-1-butene in the synthesis of advanced polymeric materials and its potential application in liquid crystal formulations. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel molecular architectures. We will delve into the synthesis of polymers derived from this compound via free-radical, anionic, and ring-opening metathesis polymerization (ROMP) techniques. Furthermore, we will explore its prospective role as a component in nematic liquid crystal mixtures. Each section provides a theoretical foundation, step-by-step experimental procedures, and methods for material characterization, underpinned by authoritative references.
Introduction to this compound
This compound, also known as 4-(3-buten-1-yl)benzonitrile, is an organic molecule featuring a terminal alkene group and a polar cyanophenyl moiety. This unique bifunctional nature makes it a versatile building block for novel materials. The vinyl group serves as a polymerizable handle, allowing for its incorporation into macromolecular chains through various polymerization techniques. The cyanophenyl group, with its significant dipole moment, imparts desirable characteristics such as high thermal stability and specific electro-optical properties, making it a candidate for applications in liquid crystals and organic electronics.
Chemical Structure and Properties:
| Property | Value |
| Chemical Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 15451-33-9 |
| Appearance | Light yellow oil |
| Boiling Point | 258.4±19.0 °C (Predicted) |
| Density | 0.97±0.1 g/cm³ (Predicted) |
Polymerization of this compound
The terminal double bond in this compound allows for its polymerization through several established methods. The choice of polymerization technique will significantly influence the resulting polymer's properties, such as molecular weight, polydispersity, and tacticity.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for vinyl monomers.[1][2] This technique typically employs a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to initiate the polymerization process. The following protocol is adapted from established procedures for the polymerization of styrene and its derivatives.[3]
Protocol 2.1.1: Free-Radical Solution Polymerization of this compound
-
Objective: To synthesize poly(this compound) via free-radical solution polymerization.
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene, anhydrous (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Syringes and needles
-
Vacuum filtration apparatus
-
Vacuum oven
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 31.8 mmol) in anhydrous toluene (e.g., 20 mL).
-
Add the radical initiator AIBN (e.g., 0.052 g, 0.318 mmol, 1 mol% relative to monomer).
-
Deoxygenate the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Place the flask in a preheated oil bath at 70-80°C and stir the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity. A typical reaction time is 6-24 hours.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of stirred methanol (e.g., 200 mL).
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
-
Expected Outcome: A white to off-white solid polymer. The molecular weight and polydispersity will depend on the specific reaction conditions.
Causality Behind Choices: Toluene is a common solvent for the polymerization of styrenic monomers. AIBN is a suitable initiator with a decomposition temperature that aligns with typical polymerization temperatures. Methanol is used for precipitation as the polymer is expected to be insoluble in it, while the monomer and initiator are soluble.
Anionic Polymerization
Anionic polymerization is a "living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[4] This method is particularly suitable for monomers with electron-withdrawing groups, such as the cyanophenyl group in our target molecule. The following protocol is adapted from the anionic polymerization of styrene and its derivatives using an organolithium initiator.[5][6]
Protocol 2.2.1: Anionic Polymerization of this compound
-
Objective: To synthesize poly(this compound) with a controlled molecular weight and low polydispersity.
-
Materials:
-
This compound (monomer), purified by distillation from CaH₂.
-
sec-Butyllithium (sec-BuLi) in cyclohexane (initiator).
-
Tetrahydrofuran (THF), anhydrous, purified by distillation from a sodium/benzophenone ketyl.
-
Methanol, degassed (terminating agent).
-
Argon gas.
-
-
Equipment:
-
Schlenk line apparatus with high-vacuum capabilities.
-
Reaction flask assembled and flame-dried under vacuum.
-
Cannulas and syringes for inert atmosphere transfers.
-
Low-temperature bath (e.g., dry ice/acetone, -78°C).
-
-
Procedure:
-
Assemble the reaction flask while hot under a stream of dry argon.
-
Transfer anhydrous THF to the reaction flask via cannula under an inert atmosphere.
-
Cool the flask to -78°C.
-
Add the purified this compound to the cooled solvent.
-
Calculate the required amount of sec-BuLi initiator based on the target molecular weight (Mn = [mass of monomer] / [moles of initiator]).
-
Add the initiator solution dropwise to the rapidly stirring monomer solution. The appearance of a characteristic color indicates successful initiation.
-
Allow the polymerization to proceed at -78°C. The reaction is typically rapid (e.g., 1-2 hours).
-
Terminate the living anionic chain ends by adding a few milliliters of degassed methanol. The color of the solution should disappear.
-
Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Self-Validation: The living nature of the polymerization can be confirmed by taking an aliquot of the living polymer solution before termination and adding a second batch of monomer; a subsequent increase in molecular weight while maintaining a low polydispersity indicates a living process.
Ring-Opening Metathesis Polymerization (ROMP)
While this compound is not a cyclic olefin, its terminal double bond can potentially participate in acyclic diene metathesis (ADMET) polymerization, a related process. However, for a more controlled approach, one could first synthesize a cyclic monomer derived from this compound. A more direct application of metathesis would be in copolymerizations. For the purpose of these notes, we will focus on the potential for ROMP if a suitable cyclic derivative were synthesized. Grubbs' catalysts are well-suited for ROMP due to their high functional group tolerance.[7][8]
Conceptual Protocol 2.3.1: ROMP of a Cycloalkene Derivative of this compound
-
Objective: To synthesize a polymer with a cyanophenyl side group via ROMP.
-
Materials:
-
Cycloalkene monomer functionalized with the 4-cyanophenylbutyl group.
-
Grubbs' second or third-generation catalyst.
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene).
-
Ethyl vinyl ether (terminating agent).
-
Methanol (non-solvent for precipitation).
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve the monomer in the chosen solvent.
-
Add the Grubbs' catalyst (typically at a monomer-to-catalyst ratio of 100:1 to 1000:1).
-
Stir the reaction at room temperature. Polymerization is often rapid.
-
After the desired time, quench the reaction by adding an excess of ethyl vinyl ether.
-
Precipitate, collect, and dry the polymer as described in the previous protocols.
-
Rationale: ROMP offers excellent control over polymer architecture and is tolerant to a wide range of functional groups, including nitriles. This makes it a powerful tool for creating well-defined functional polymers.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is crucial to understand its properties and suitability for various applications.[9][10]
Table 3.1: Polymer Characterization Techniques
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirmation of polymer structure, determination of monomer conversion, and analysis of tacticity. |
| Gel Permeation Chromatography (GPC/SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[11] |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg), which indicates the polymer's thermal properties. |
| Thermogravimetric Analysis (TGA) | Assessment of the polymer's thermal stability and decomposition temperature. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of characteristic functional groups (e.g., -C≡N at ~2230 cm⁻¹). |
Application in Liquid Crystal Formulations
The rigid, polar cyanophenyl group is a common mesogenic unit in liquid crystal molecules.[12] While poly(this compound) itself is unlikely to be liquid crystalline due to its flexible backbone, the monomer or short oligomers could be used as additives in nematic liquid crystal mixtures to tune their properties.
Application Note 4.1: this compound as a Dopant in Nematic Liquid Crystal Mixtures
The introduction of this compound into a nematic liquid crystal host, such as a mixture of cyanobiphenyls (e.g., E7), can potentially influence the mixture's dielectric anisotropy, birefringence, and clearing point.
Protocol 4.1.1: Preparation and Characterization of a Doped Nematic Mixture
-
Objective: To prepare a nematic liquid crystal mixture doped with this compound and characterize its basic properties.
-
Materials:
-
Nematic liquid crystal host (e.g., E7 mixture).
-
This compound (dopant).
-
Volatile solvent (e.g., dichloromethane).
-
Indium tin oxide (ITO) coated glass cells with a planar alignment layer.
-
-
Equipment:
-
Polarizing optical microscope with a hot stage.
-
LCR meter for dielectric measurements.
-
Refractometer.
-
-
Procedure:
-
Prepare a stock solution of the nematic host in the solvent.
-
Prepare a stock solution of the dopant in the same solvent.
-
Mix the host and dopant solutions in the desired weight ratio (e.g., 99:1, 95:5).
-
Evaporate the solvent under a gentle stream of nitrogen, followed by heating in a vacuum oven below the clearing point of the mixture to ensure complete solvent removal.
-
Introduce the mixture into an ITO cell by capillary action at a temperature above its clearing point.
-
Cool the cell slowly to the nematic phase.
-
Observe the texture of the liquid crystal phase using a polarizing optical microscope to confirm the nematic phase.
-
Measure the clearing point (nematic-to-isotropic transition temperature) using the hot stage.
-
Measure the dielectric anisotropy and birefringence of the mixture and compare them to the pure host.
-
Expected Outcome: The addition of the cyanophenyl-containing dopant is expected to increase the dielectric anisotropy of the mixture due to the high dipole moment of the cyano group. The effect on the clearing point will depend on the compatibility of the dopant with the host.
Conclusion
This compound is a promising monomer for the development of novel functional polymers and for tuning the properties of liquid crystal mixtures. The protocols provided in this guide, adapted from established methodologies for similar chemical systems, offer a starting point for researchers to explore the potential of this versatile molecule. The combination of a polymerizable vinyl group and a polar cyanophenyl moiety opens up a wide range of possibilities for creating materials with tailored thermal, mechanical, and electro-optical properties. Further research and optimization of the presented protocols are encouraged to fully unlock the potential of this compound in advanced materials science.
References
-
Gaspar, B., Waser, J., & Carreira, E. M. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Organic Syntheses, 87, 88. [Link]
-
Cruickshank, E., et al. (2024). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Liquid Crystals, 51(8-9). [Link]
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
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Morales-Ceja, J. E., et al. (2025). Morphological Characterization of High Molecular Weight Poly(styrene-b-isoprene) or PS-b-PI and Its Hydrogenated. Polymers, 17(3047). [Link]
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ACS Applied Polymer Materials. (2023). Characterization of Controlled-Distribution Hydrogenated Styrenic Block Copolymers by Nuclear Magnetic Resonance Spectroscopy. [Link]
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Taylor & Francis Online. (2016). Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. [Link]
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Oregon State University. (n.d.). Anionic Polymerization of Styrene. Retrieved from [Link]
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Kaltbeitzel, A., et al. (n.d.). End-functionalized ROMP polymers for Biomedical Applications. PMC. [Link]
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ResearchGate. (n.d.). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin. Retrieved from [Link]
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ResearchGate. (n.d.). Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: Synthesis, characterization and determination of monomer reactivity ratios. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR. Retrieved from [Link]
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ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]
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Unknown. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Polybutadiene and Poly(ethylene-1-butene) Combs. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral amplification in a cyanobiphenyl nematic liquid crystal doped with helicene-like derivatives. Retrieved from [Link]
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MDPI. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. [Link]
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ResearchGate. (n.d.). Synthesis of Poly(phenylenes) by a Rapid Polymerization of 1-Bromo-4- lithiobenzene Using HMPA. Retrieved from [Link]
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Wiley Online Library. (n.d.). 1 Anionic Vinyl Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent effect on Grubbs' precatalyst initiation rates. Retrieved from [Link]
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RSC Publishing. (n.d.). Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles. Retrieved from [Link]
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YouTube. (2026). ROMP: Ring-opening Metathesis Polymerization | Grubbs Catalyst. [Link]
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RSC Publishing. (n.d.). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Retrieved from [Link]
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Unknown. (n.d.). SUPPORTING INFORMATION Doping of Nematic Cyanobiphenyl Liquid Crystals with Mesogen- Hybridized Magnetic Nanoparticles. Retrieved from [Link]
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VTechWorks. (n.d.). I. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. Retrieved from [Link]
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NIH. (n.d.). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Biological Evaluation of 4-(4-Cyanophenyl)-1-butene Derivatives
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Scientific Rationale and Strategic Overview
The 4-(4-cyanophenyl)-1-butene scaffold represents a promising starting point for the development of novel therapeutic agents. The cyanophenyl group is a common feature in various biologically active molecules, including androgen receptor antagonists and dual aromatase-sulfatase inhibitors, suggesting its potential for targeted interactions within biological systems.[1][2] The butene linker provides conformational flexibility, allowing derivatives to adapt to the topology of various binding sites. This guide outlines a strategic, multi-tiered approach for the comprehensive in vitro evaluation of a library of this compound derivatives, with a primary focus on anticancer applications, a common trajectory for novel cytotoxic compounds.[3][4]
Our evaluation strategy is designed as a logical funnel, beginning with broad screening for cytotoxic activity and progressively narrowing the focus to elucidate the specific mechanisms of action for the most potent compounds. This ensures that research efforts are concentrated on derivatives with the highest therapeutic potential.
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Tier 1 Protocol: Primary Cytotoxicity Screening (MTT Assay)
Expertise & Rationale: The initial step in evaluating any potential anticancer agent is to determine its general cytotoxicity against a panel of cancer cell lines.[3][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8] This assay is ideal for high-throughput screening to quickly identify the most potent derivatives and determine their half-maximal inhibitory concentration (IC50).[9]
Detailed Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Harvest cells at 80-90% confluency using trypsin.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each this compound derivative in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control.[9]
-
Incubate the plate for 48 to 72 hours.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple crystals.[9][10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7]
-
Data Presentation and Interpretation
The IC50 value, the concentration at which a compound inhibits 50% of cell growth, is calculated from the dose-response curve. Results should be compiled into a table for clear comparison across derivatives and cell lines.
| Derivative ID | Cancer Cell Line | IC50 (µM) after 48h |
| CPNB-01 | MCF-7 (Breast) | 8.4 ± 0.9 |
| CPNB-01 | HCT-116 (Colon) | 12.1 ± 1.5 |
| CPNB-02 | MCF-7 (Breast) | > 100 |
| CPNB-02 | HCT-116 (Colon) | > 100 |
| CPNB-03 | MCF-7 (Breast) | 5.2 ± 0.7 |
| CPNB-03 | HCT-116 (Colon) | 7.8 ± 1.1 |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
| Doxorubicin | HCT-116 (Colon) | 1.1 ± 0.2 |
Data are hypothetical means ± SD from three independent experiments.
Tier 2a Protocol: Apoptosis Induction Analysis
Expertise & Rationale: Following the identification of cytotoxic 'hit' compounds, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[9] A key early indicator of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V protein has a high, calcium-dependent affinity for PS.[11] By using a fluorescently-labeled Annexin V (e.g., Annexin V-FITC) in conjunction with a viability dye like Propidium Iodide (PI), we can distinguish between different cell populations via flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Detailed Step-by-Step Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the 'hit' compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.[9]
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL stock).[11]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[11]
-
Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.
-
Caption: The intrinsic apoptosis signaling pathway induced by a cytotoxic agent.
Tier 2b Protocol: Cell Cycle Analysis
Expertise & Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[13] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By staining fixed, permeabilized cells with PI and analyzing them with flow cytometry, we can quantify the DNA content and thus determine the proportion of cells in each phase of the cycle. An accumulation of cells in a particular phase suggests the compound interferes with that specific checkpoint. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[14]
Detailed Step-by-Step Protocol: PI Staining for Cell Cycle
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the 'hit' compounds at their IC50 concentrations for 24 hours.
-
Harvest both floating and adherent cells as described in the apoptosis protocol. Wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This slow addition is critical to prevent cell clumping.[14][15]
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[14]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (~800 x g) for 5-10 minutes to pellet them. Discard the ethanol supernatant.[16]
-
Wash the cell pellet twice with PBS to remove residual ethanol.
-
Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16]
-
Incubate for 30 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. The PI fluorescence should be collected on a linear scale.
-
Use a doublet discrimination gate (e.g., plotting pulse area vs. pulse width) to exclude cell aggregates from the analysis.[17]
-
The resulting histogram will show peaks corresponding to the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).
-
Data Presentation and Interpretation
Quantify the percentage of cells in each phase using cell cycle analysis software. A significant increase in one phase compared to the control indicates cell cycle arrest.
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| CPNB-03 (IC50) | 25.8 ± 2.8 | 15.1 ± 2.0 | 59.1 ± 4.5 |
| CPNB-01 (IC50) | 60.1 ± 4.0 | 22.3 ± 2.9 | 17.6 ± 2.1 |
Data are hypothetical means ± SD. A significant increase in the G2/M population for CPNB-03 suggests it induces G2/M arrest.
References
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Available at: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Murtuda, A. (2023). MTT Assay protocol. Protocols.io. Available at: [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]
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Sidat, Z., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]
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National Center for Biotechnology Information. (2009). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Translational Medicine. Available at: [Link]
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RayBiotech. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
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Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Woo, L. W., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. Available at: [Link]
-
Ba-Omar, T., et al. (2017). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Cyanophenyl)-1-butene
Welcome to the technical support center for the synthesis of 4-(4-Cyanophenyl)-1-butene. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this specific transformation. Here, we move beyond simple protocols to dissect the underlying mechanistic principles of the most common synthetic route—the Heck reaction—to empower you with the knowledge to troubleshoot and enhance your reaction yields.
Section 1: Preferred Synthetic Route: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed C-C bond-forming reaction.[1][2] It involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to create a substituted alkene.[2] For the synthesis of this compound, the logical precursors are 4-bromobenzonitrile and but-1-ene.
The electron-withdrawing nature of the nitrile group on 4-bromobenzonitrile generally makes it an effective substrate, enhancing the rate of the crucial oxidative addition step in the catalytic cycle.[3][4]
The Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding each step is critical for effective troubleshooting.
-
Precatalyst Activation: Common precatalysts like Palladium(II) acetate (Pd(OAc)₂) must first be reduced in situ to the active Pd(0) species.[7][8] This is often accomplished by a phosphine ligand or an amine base present in the reaction mixture.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzonitrile). This is often the rate-determining step.[5][10] The reactivity order for the halide is I > Br > Cl.[10]
-
Alkene Coordination & Migratory Insertion: The alkene (but-1-ene) coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion.[1][5]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn fashion, to form the substituted alkene product and a hydrido-palladium(II) complex.[5][7] This step generally favors the formation of the more stable trans (E) isomer.[1]
-
Catalyst Regeneration: The base (e.g., triethylamine) reacts with the hydrido-palladium(II) complex to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound via the Heck reaction.
Question 1: My reaction shows low or no conversion of the starting 4-bromobenzonitrile. What are the likely causes?
This is the most frequent challenge. A systematic approach is required to identify the root cause.
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst | The active Pd(0) species may not be forming from your Pd(II) precatalyst (e.g., Pd(OAc)₂). Ensure your base (e.g., triethylamine) or phosphine ligand can effectively reduce the precatalyst.[9] Impurities in reagents or solvents can act as catalyst poisons. Use high-purity, anhydrous, and properly degassed solvents to prevent catalyst deactivation.[9] |
| Poor Reagent Quality | Verify the purity of 4-bromobenzonitrile and but-1-ene. Aryl halides can degrade, and alkenes can polymerize over time.[9] Ensure the base is pure and dry; tertiary amine bases can be purified by distillation. |
| Suboptimal Ligand Choice | The ligand stabilizes the Pd(0) catalyst and modulates its reactivity.[5] For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often improve the rate of oxidative addition.[11] However, an excessively high ligand-to-palladium ratio can inhibit the reaction by preventing alkene coordination.[12] |
| Incorrect Temperature | The optimal temperature is a balance between reaction rate and catalyst stability.[9] For aryl bromides, temperatures between 80-140 °C are common.[3] If no reaction occurs, incrementally increase the temperature. If the solution turns black (palladium black precipitation), the temperature is likely too high, causing catalyst decomposition.[11] |
| Ineffective Base | The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[13] Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are common.[2] The base must be strong enough to deprotonate the hydrido-palladium intermediate. Ensure at least stoichiometric amounts, and often an excess (2-3 equivalents), is used.[14] |
Question 2: The reaction works, but the yield is low, and I see several side products on my TLC/LC-MS. What are these impurities?
Side product formation directly competes with your desired reaction, reducing the overall yield.
| Common Side Product | Potential Cause | Recommended Solution |
| 4,4'-Dicyanobiphenyl (Homocoupling) | This arises from the coupling of two molecules of 4-bromobenzonitrile. It can be promoted by high temperatures or if the alkene concentration is too low. It can also occur when a Pd(II) precatalyst reacts with two equivalents of an organometallic reagent, though this is more common in other cross-coupling types.[15] | Lower the reaction temperature. Ensure but-1-ene is present in a slight excess (1.2-1.5 equivalents). Consider adding the aryl bromide slowly to the reaction mixture to maintain its low concentration relative to the alkene. |
| Isomerized Products (e.g., (E)-4-(4-cyanophenyl)but-2-ene) | The palladium hydride intermediate formed during the catalytic cycle can re-add to the product alkene and cause double bond migration. This is more prevalent with prolonged reaction times or at high temperatures. | Monitor the reaction closely by TLC or GC/LC-MS and stop it as soon as the starting material is consumed.[16] Lowering the reaction temperature can also minimize isomerization. |
| Reduced Arene (Benzonitrile) | This occurs if the aryl-palladium intermediate undergoes reductive cleavage before coupling with the alkene. This can be caused by impurities (e.g., water) or certain additives. | Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled, degassed solvents and high-purity reagents. |
| Palladium Black | The formation of a black precipitate indicates the aggregation and precipitation of the Pd(0) catalyst, rendering it inactive. This is often caused by temperatures being too high or insufficient ligand stabilization.[17] | Reduce the reaction temperature. Ensure an appropriate ligand-to-palladium ratio (often 2:1 to 4:1) to stabilize the catalytic species.[17] |
Question 3: How can I improve the stereoselectivity of the reaction to favor the terminal alkene?
The Heck reaction with terminal alkenes can sometimes yield a mixture of the terminally substituted product (1-substituted) and an internally substituted product (2-substituted).
-
Ligand Control: The regioselectivity is highly influenced by steric and electronic factors. Bulky phosphine ligands tend to favor the addition of the aryl group to the less sterically hindered terminal carbon of the alkene.
-
Reaction Pathway: The choice of halide and solvent can influence whether the reaction proceeds through a "neutral" or "cationic" pathway, which in turn affects regioselectivity. For terminal alkene selectivity, conditions favoring the neutral pathway (using aryl bromides or iodides in non-polar solvents) are generally preferred.[7][18]
Question 4: What is the best way to purify the final product?
Purification is essential to remove unreacted starting materials, the catalyst, and any side products.
-
Initial Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the insoluble palladium catalyst and salts.[14]
-
Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash with water or brine to remove the solvent (e.g., DMF) and any remaining inorganic salts.[3]
-
Chromatography: The most effective method for separating this compound from closely related impurities is column chromatography on silica gel.[3] A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used as a final polishing step.[16]
Section 3: Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization of temperature, catalyst loading, and reaction time may be necessary.
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
But-1-ene (1.2 mmol, 1.2 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF, 3-5 mL)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous, degassed DMF via syringe.
-
Add but-1-ene (can be condensed into the reaction at low temperature or added as a solution in DMF).
-
Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the 4-bromobenzonitrile is consumed (typically 4-24 hours).[3]
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water (3x) to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.
References
-
Vertex AI Search Result[19]
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
- Wikipedia. (n.d.). Heck reaction.
- Benchchem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
- ResearchGate. (2025, August 6).
- NROChemistry. (n.d.). Heck Coupling.
- Royal Society of Chemistry. (2016, August 1). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Optimization of Heck reaction conditions. [Scientific Diagram].
- MDPI. (n.d.).
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions.
Sources
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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- 19. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
Technical Support Center: Synthesis of 4-(4-Cyanophenyl)-1-butene
Welcome to the technical support guide for the synthesis of 4-(4-Cyanophenyl)-1-butene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will explore issues arising from prevalent synthetic methodologies, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) - General Issues
Q1: I've synthesized this compound, but the purity is low. What are the most common classes of impurities I should expect?
A1: Regardless of the specific synthetic route, impurities in the synthesis of this compound can typically be categorized into three main groups:
-
Starting Material Residues: Incomplete reactions will leave residual starting materials, such as 4-bromobenzonitrile, 4-cyanobenzaldehyde, or the corresponding allylating agent.
-
Reaction-Specific Byproducts: These are impurities formed from side reactions inherent to the chosen chemistry. For example, palladium-catalyzed cross-coupling reactions often produce homocoupled and reduced products.[1] The Wittig reaction is famously plagued by triphenylphosphine oxide as a byproduct.[2]
-
Isomers and Degradation Products: The terminal double bond of the 1-butene chain can migrate to form thermodynamically more stable internal alkenes, such as cis/trans-4-(4-cyanophenyl)-2-butene. This is particularly common in Heck reactions under thermal stress.
Q2: What is the recommended analytical workflow for assessing the purity of my this compound sample?
A2: A multi-technique approach is essential for a comprehensive purity assessment. We recommend the following workflow:
-
Thin-Layer Chromatography (TLC): Use TLC for rapid, real-time reaction monitoring and for optimizing conditions for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile impurities. It can readily detect residual starting materials like benzonitrile and isomeric byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying the purity of the final product and detecting less volatile impurities like homocoupled dimers or phosphine oxides.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and for identifying and quantifying isomers and other impurities that have distinct spectral signatures.
The following table summarizes the key analytical signatures for common impurities.
| Impurity | Common Route(s) | Molecular Weight ( g/mol ) | Key ¹H NMR Signals | Key Mass Spec (EI) m/z |
| 4-Bromobenzonitrile | Suzuki, Heck, Stille | 182.02 | Aromatic AA'BB' system (~δ 7.6-7.8 ppm) | 181/183 (Isotopic pattern) |
| Benzonitrile | Suzuki, Heck (Dehalogenation) | 103.12 | Aromatic multiplet (~δ 7.4-7.7 ppm) | 103 |
| Biphenyl-4,4'-dicarbonitrile | Suzuki, Heck (Homocoupling) | 204.22 | Complex aromatic signals | 204 |
| cis/trans-4-(4-Cyanophenyl)-2-butene | Heck (Isomerization) | 157.21 | Internal alkene protons (~δ 5.5-5.8 ppm), methyl doublet (~δ 1.7 ppm) | 157 |
| Triphenylphosphine Oxide | Wittig | 278.28 | Aromatic multiplets (~δ 7.4-7.8 ppm) | 278 |
| 4-Cyanobenzaldehyde | Wittig | 131.13 | Aldehyde proton (~δ 10.0 ppm), Aromatic AA'BB' system | 131, 130 |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful methods for forming the C-C bond in this compound, typically by coupling 4-bromobenzonitrile with an allyl partner.[6][7] However, several side reactions can compete with the desired product formation.
Q3: My mass spectrum shows a significant peak for benzonitrile (m/z 103). How is this forming?
A3: The presence of benzonitrile is a classic indicator of a hydrodehalogenation (or dehalogenation) side reaction.[1]
Causality: In the catalytic cycle, after the palladium(0) catalyst oxidatively adds to 4-bromobenzonitrile to form an Ar-Pd(II)-Br complex, this intermediate can react with a hydride source in the mixture instead of the intended allyl partner. The subsequent reductive elimination releases benzonitrile and regenerates the Pd(0) catalyst. Common hydride sources include solvent impurities (like formic acid in DMF), certain bases, or additives.[1]
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure solvents like DMF, THF, or dioxane are anhydrous and freshly distilled or from a sealed bottle.
-
Optimize the Base: Some bases are more prone to generating hydrides. Consider switching from an amine base to an inorganic base like K₂CO₃ or K₃PO₄.
-
Ensure Inert Atmosphere: Meticulously degas the reaction mixture to remove oxygen, which can degrade catalysts and ligands, sometimes exacerbating side reactions.
Q4: I've isolated a high-melting, poorly soluble byproduct that my mass spec identifies as biphenyl-4,4'-dicarbonitrile. What causes this?
A4: This is the homocoupling product of your aryl halide starting material, 4-bromobenzonitrile.
Causality: Homocoupling occurs when two molecules of the aryl-palladium intermediate (Ar-Pd-X) react with each other or when the organoboron reagent (in Suzuki coupling) undergoes homocoupling. This side reaction is often promoted by the presence of oxygen or by excessively high temperatures or catalyst loadings.
Troubleshooting Steps:
-
Thorough Degassing: The most critical step is to rigorously remove oxygen from the reaction mixture before heating. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Control Catalyst Loading: Use the minimum effective concentration of the palladium catalyst. Typically, 0.5-2 mol% is sufficient.
-
Temperature Management: Avoid unnecessarily high reaction temperatures. Run small-scale experiments to find the optimal temperature that promotes the desired cross-coupling without significant homocoupling.
Q5: My NMR spectrum is overly complex in the alkene region (δ 5.0-6.0 ppm) and shows extra methyl signals. What is happening?
A5: This strongly suggests that the terminal double bond of your product has isomerized to form the more stable internal alkenes, cis- and trans-4-(4-cyanophenyl)-2-butene. This is a particularly well-known side reaction in the Heck coupling.[7]
Causality: The Heck reaction mechanism involves a β-hydride elimination step. If the palladium hydride species re-adds to the newly formed double bond in the opposite orientation and then eliminates again, it can lead to migration of the double bond along the alkyl chain. This process is favored by higher temperatures and longer reaction times.
Troubleshooting Steps:
-
Lower Reaction Temperature: This is the most effective way to suppress isomerization.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
-
Choice of Ligand: Certain ligands can influence the rate of isomerization. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.
-
Purification: If isomerization is unavoidable, careful flash column chromatography on silica gel can often separate the terminal alkene product from its internal isomers.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. oaepublish.com [oaepublish.com]
- 4. lcms.cz [lcms.cz]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(4-Cyanophenyl)-1-butene
Welcome to the technical support center for the synthesis of 4-(4-Cyanophenyl)-1-butene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity and yield for this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured troubleshooting guide and FAQs to address the common side reactions encountered during its preparation, particularly via palladium-catalyzed cross-coupling methods like the Heck and Suzuki reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems observed during the synthesis of this compound. Each entry details the probable cause, the underlying chemical mechanism, and actionable solutions to mitigate the formation of the undesired byproduct.
Q1: My final product is contaminated with isomers. GC-MS and ¹H NMR analysis show the presence of 4-(4-Cyanophenyl)-2-butene and/or 4-(4-Cyanophenyl)-3-butene. Why is this happening and how can I prevent it?
Probable Cause: The presence of internal alkene isomers is the most common side reaction in this synthesis. It arises from the isomerization of the terminal double bond of the 1-butene reactant or the this compound product. This process is often catalyzed by the same transition metal complexes (e.g., Palladium, Nickel, Ruthenium) used for the primary cross-coupling reaction.[1][2][3][4]
Mechanism of Isomerization: The isomerization typically proceeds through a metal-hydride addition-elimination mechanism. The active catalyst, often a palladium(II)-hydride species formed in situ, adds across the double bond of the terminal alkene. A subsequent β-hydride elimination from the adjacent carbon re-forms a double bond in a more thermodynamically stable internal position.[2][5] This process is often reversible, leading to a mixture of isomers.
Solutions & Mitigation Strategies:
-
Lower Reaction Temperature: Isomerization is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce the rate of isomerization relative to the desired coupling reaction.
-
Shorter Reaction Times: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent post-reaction isomerization of the product.
-
Choice of Catalyst and Ligands: Some catalyst systems are more prone to forming the active hydride species responsible for isomerization.
-
Avoid catalysts known for high isomerization activity, such as certain iridium or rhodium complexes.[2]
-
The choice of phosphine ligand in palladium catalysis is critical. Bulky electron-rich ligands can sometimes suppress this side reaction.
-
-
Use of Additives: In some cases, additives can act as hydride scavengers or alter the catalyst's electronic properties to disfavor isomerization. For example, the addition of a silver salt (e.g., silver triflate) has been used in some systems to promote the desired reaction over isomerization.[1][2]
Diagram: Alkene Isomerization Pathway
Caption: Catalytic cycle for palladium-hydride mediated alkene isomerization.
Q2: I'm observing a significant amount of a high molecular weight, poorly soluble byproduct identified as 4,4'-bicyanobiphenyl. What causes this homocoupling?
Probable Cause: The formation of 4,4'-bicyanobiphenyl is a result of the homocoupling (or self-coupling) of the aryl halide starting material, 4-bromobenzonitrile. This is a common side reaction in palladium-catalyzed couplings like the Suzuki and Heck reactions.[6][7]
Mechanism of Homocoupling: Homocoupling can occur through several pathways, often competing with the desired cross-coupling cycle. A common route involves the transmetalation of two aryl groups to the palladium center, followed by reductive elimination to form the biaryl product. This is often promoted by:
-
High temperatures.
-
High concentrations of the palladium catalyst.
-
Inefficient transfer of the alkene or boronic acid partner to the catalyst.
Solutions & Mitigation Strategies:
-
Optimize Stoichiometry: Ensure a slight excess (1.1-1.5 equivalents) of the butene or boronic acid coupling partner to favor the cross-coupling pathway.
-
Control Catalyst Loading: Use the lowest possible catalyst loading that still provides a reasonable reaction rate. High local concentrations of the palladium catalyst can favor homocoupling.
-
Temperature Management: As with isomerization, running the reaction at a lower temperature can disfavor the homocoupling side reaction.
-
Proper Mixing: Ensure efficient stirring to avoid localized concentration gradients of reactants and catalyst.
Q3: My yield is low, and I've isolated C8 hydrocarbons (octadienes). What is the source of these impurities?
Probable Cause: The formation of octadienes results from the dimerization of the 1-butene reactant.[8] This is particularly prevalent in reactions using nickel or palladium catalysts, which are known to catalyze olefin oligomerization.[9][10][11]
Mechanism of Dimerization: The mechanism often involves the formation of a metallacycle intermediate where two alkene molecules coordinate to the metal center and subsequently couple.[8] Alternatively, a mechanism similar to isomerization involving metal hydrides can lead to dimerization products.[2]
Solutions & Mitigation Strategies:
-
Control Butene Concentration: If using 1-butene gas, maintain a steady, but not excessive, pressure. If using a liquid source, add it slowly to the reaction mixture to keep its instantaneous concentration low.
-
Catalyst Selection: Some catalytic systems are specifically designed for olefin dimerization. Ensure your chosen catalyst/ligand combination is selective for cross-coupling. For example, certain nickel-based catalysts are highly effective for dimerization and should be avoided if cross-coupling is the goal.[8]
-
Temperature Control: Dimerization rates are often highly temperature-dependent. Lowering the reaction temperature can help suppress this pathway.
Table 1: Optimizing Reaction Conditions to Minimize Side Products
| Parameter | To Minimize Isomerization | To Minimize Homocoupling | To Minimize Dimerization |
| Temperature | Lower temperature | Lower temperature | Lower temperature |
| Reaction Time | As short as possible | N/A | N/A |
| Catalyst Loading | Optimal (not too high) | As low as effective | Optimal for cross-coupling |
| Reactant Ratio | N/A | Slight excess of butene | Control butene concentration |
| Ligand Choice | Bulky, electron-rich | Ligands promoting reductive elimination | Ligands disfavoring metallacycle formation |
Q4: During workup or purification, I am detecting 4-(4-carboxy-phenyl)-1-butene or 4-(4-carbamoylphenyl)-1-butene. How is my cyano group reacting?
Probable Cause: The cyano (-C≡N) group is susceptible to hydrolysis under either acidic or basic aqueous conditions, which may be present during the reaction or, more commonly, during the aqueous workup.[12]
Mechanism of Hydrolysis:
-
Acid-catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. The resulting imidic acid tautomerizes to an amide. Under harsh acidic conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium salt.[13]
-
Base-catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation from water yields the amide, which can be further hydrolyzed to a carboxylate salt under forcing basic conditions.
Solutions & Mitigation Strategies:
-
Neutral Workup: Perform the aqueous workup under neutral pH conditions. Use deionized water and brine washes without adding acid or base unless necessary to remove specific impurities.
-
Avoid Strong Acids/Bases: If an acid or base is required (e.g., to neutralize the base used in a Heck reaction), use a buffered solution or a mild reagent and perform the operation at low temperatures (0-5 °C) to minimize contact time.
-
Anhydrous Conditions: Ensure the reaction itself is run under strictly anhydrous conditions if possible, as water can participate in hydrolysis, especially at elevated temperatures.
Q5: When attempting a Grignard-based synthesis, I'm forming 1-(4-cyanophenyl)pentan-2-one instead of the desired product. Why?
Probable Cause: This is a classic incompatibility issue. Grignard reagents are potent nucleophiles that readily attack the electrophilic carbon of a nitrile group.[14][15][16] If you are using a Grignard reagent like allylmagnesium bromide in the presence of a molecule containing a benzonitrile moiety, the Grignard will preferentially attack the nitrile.
Mechanism of Reaction with Nitrile: The Grignard reagent adds across the carbon-nitrogen triple bond to form a magnesium salt of an imine. During aqueous workup, this intermediate is rapidly hydrolyzed to a ketone.[15]
Solutions & Mitigation Strategies:
-
Protecting Groups: The cyano group would need to be protected before the Grignard reaction, which adds steps and complexity to the synthesis.
-
Alternative Routes: This side reaction is so efficient that Grignard-based routes are generally unsuitable for this target molecule unless the order of bond formation is reversed (which may not be feasible). It is highly recommended to use a palladium-catalyzed cross-coupling reaction (Heck, Suzuki) instead, as these methods are highly tolerant of the nitrile functional group.[6][7][17]
Frequently Asked Questions (FAQs)
FAQ1: Which synthetic route, Heck or Suzuki coupling, is generally better for minimizing side products? Both reactions are powerful tools, but they have different profiles. The Heck reaction , coupling 4-bromobenzonitrile directly with 1-butene gas, is more atom-economical.[18][19] However, it often requires higher temperatures, which can increase the rate of alkene isomerization. The Suzuki coupling , which would likely involve coupling 4-bromobenzonitrile with a 1-butene-derived boronic ester, can often be run under milder conditions, potentially reducing isomerization.[20][21][22] However, the preparation of the butenylboronic ester adds a step, and homocoupling of the aryl halide can still be an issue. The optimal choice depends on available equipment, catalyst systems, and the specific purity requirements.
FAQ2: What are the best practices for setting up the reaction to ensure high purity?
-
High-Purity Reagents: Use freshly purified solvents and high-purity starting materials. The quality of the base (in Heck/Suzuki) is also crucial.
-
Inert Atmosphere: Thoroughly degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst, which can lead to the formation of palladium black and reduced activity.
-
Controlled Addition: For highly reactive components like 1-butene gas, use a mass flow controller or a gas-inlet needle with slow, controlled addition to maintain a low, steady concentration.
FAQ3: How can I effectively monitor the reaction for the formation of these side products? A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Good for tracking the consumption of the starting aryl halide. The side products may appear as new spots, but co-elution is possible.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the best method for monitoring this specific reaction. It can separate the volatile 1-butene and 2-butene isomers of the product and detect butene dimers.
-
Proton NMR (¹H NMR): Taking small aliquots from the reaction mixture allows for direct observation of the vinylic protons. The terminal alkene protons of the desired product have a distinct chemical shift and coupling pattern compared to the internal alkene protons of the isomerized byproduct.
Diagram: Competing Pathways in Heck Coupling
Caption: Overview of the desired Heck reaction pathway and competing side reactions.
References
-
Rajagopal, D., et al. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. Organic Letters, 11(18), 4112–4115. Available from: [Link]
-
Goetz, A. E., et al. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. National Institutes of Health. Available from: [Link]
-
Unacademy (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. Available from: [Link]
-
Chemistry LibreTexts (2023). The Reduction of Nitriles. Available from: [Link]
-
Garda, M. R., et al. (2022). Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. ACS Omega, 7(21), 17871–17877. Available from: [Link]
-
Wikipedia (n.d.). Nitrile reduction. Available from: [Link]
-
Bhanage, B. M., & Arai, M. (2014). Catalytic Reduction of Nitriles. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 369-398. Available from: [Link]
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Bielsa, R. O., & Cramer, N. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(1), 282-303. Available from: [Link]
-
Grubbs, R. H., et al. (2018). Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. Organometallics, 37(3), 427–434. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Amine synthesis by nitrile reduction. Available from: [Link]
-
University of Evansville (n.d.). Grignard Reaction. Available from: [Link]
-
Ehrmaier, A. (2019). Dimerization of 1-Butene on Ni Based Solid Catalysts. mediaTUM. Available from: [Link]
-
ResearchGate (n.d.). Heck coupling reactions of bromobenzene and butylacrylate catalysed by 4. Available from: [Link]
-
Al-Abri, Z. H., et al. (2023). Investigation of catalytic reaction of ethylene dimerization to butene-1 by use of DCPDS as a modifier based on response surface methodology. Scientific Reports, 13(1), 16298. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Grignard Reaction. Available from: [Link]
-
Metzger, E. D., et al. (2016). Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst. DSpace@MIT. Available from: [Link]
-
Verma, P., et al. (2021). Singlet-to-Triplet Spin Transitions Facilitate Selective 1-Butene Formation during Ethylene Dimerization in Ni-MFU-4l. Journal of the American Chemical Society, 143(43), 18266–18274. Available from: [Link]
-
ResearchGate (n.d.). 1-Butene Selectivity in Ethylene Dimerization over Selected Catalysts. Available from: [Link]
-
City College of New York (n.d.). Grignard Reagents. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available from: [Link]
-
Wikipedia (n.d.). Heck reaction. Available from: [Link]
-
Patil, R. B., et al. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine, 8(4), 132-142. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Heck Reaction. Available from: [Link]
-
Basu, K. (n.d.). Organic Chemistry-4. Available from: [Link]
-
Chemistry LibreTexts (2025). Chemistry of Nitriles. Available from: [Link]
-
National Institutes of Health (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Available from: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available from: [Link]
- Google Patents (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
ResearchGate (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Available from: [Link]
-
Lumen Learning (n.d.). Hydrolysis of nitriles. Available from: [Link]
-
The Organic Chemistry Tutor (2024). Cyanohydrin Formation and Reactions. YouTube. Available from: [Link]
-
National Institutes of Health (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Available from: [Link]
-
Chemistry Stack Exchange (2014). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Available from: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available from: [Link]
-
MDPI (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
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Technical Support Center: Purification of Crude 4-(4-Cyanophenyl)-1-butene
Welcome to the technical support center for the purification of 4-(4-cyanophenyl)-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound. The question-and-answer format provides direct solutions to specific experimental problems.
Issue 1: My final product has a low purity, and I suspect the presence of isomers or other closely related impurities.
Q: How can I effectively separate this compound from its isomers and other similar impurities?
A: Isomeric impurities can be particularly challenging to remove due to their similar physical properties. A multi-step purification strategy is often the most effective approach.
Initial Assessment:
First, it is crucial to identify the nature of the impurities. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[1][2] GC-MS can help separate and identify volatile impurities and isomers, while NMR provides detailed structural information about the contaminants.[3][4]
Recommended Purification Strategy:
-
Column Chromatography: This is a powerful technique for separating compounds based on differences in polarity.[5][6] For this compound, which is a relatively nonpolar compound, normal-phase chromatography using silica gel as the stationary phase is recommended.[7][8]
-
Solvent System Selection: Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. The optimal solvent system is one that provides good separation between your desired product and the impurities on a Thin-Layer Chromatography (TLC) plate. A good target is to achieve an Rf value of 0.3 to 0.7 for the this compound and a significant difference in Rf values between it and the impurities.[5]
-
-
Recrystallization: If the product obtained after chromatography is a solid at room temperature or can be solidified, recrystallization is an excellent final purification step. This technique relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures than the impurities.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol and water, can also be effective.[9]
-
-
Distillation: If your compound is a liquid, distillation can be an effective purification method, especially for separating it from non-volatile impurities.[10][11] Given that organic compounds can decompose at high temperatures, vacuum distillation is often preferred as it allows the substance to boil at a lower temperature.[12][13]
Issue 2: During column chromatography, my compound is not separating well from an impurity.
Q: What adjustments can I make to my column chromatography protocol to improve separation?
A: Poor separation in column chromatography can be addressed by optimizing several parameters.
Troubleshooting Steps:
-
Optimize the Mobile Phase: If the separation is poor, the polarity of the eluent may not be optimal. If your compound and the impurity are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Conversely, if they are moving too slowly, increase the polarity.[6]
-
Change the Stationary Phase: While silica gel is the most common stationary phase, alumina can sometimes offer different selectivity for certain compounds.[7] Reversed-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is another option to explore if normal-phase chromatography is unsuccessful.[5][14]
-
Improve Column Packing: A poorly packed column can lead to band broadening and poor separation. Ensure the stationary phase is packed uniformly and without any air bubbles or cracks.
-
Sample Loading: The sample should be dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band to ensure sharp peaks.[5]
Issue 3: I am experiencing a low yield after recrystallization.
Q: How can I improve my product recovery during recrystallization without compromising purity?
A: Low recovery in recrystallization can be due to several factors.
Potential Causes and Solutions:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[9] Always use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.[9] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Incomplete precipitation: If your compound is somewhat soluble even at low temperatures, you can try to induce further precipitation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9]
-
Product loss during filtration: Ensure that you wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.
Issue 4: The crude product is an oil, making purification by recrystallization difficult.
Q: What are the best methods to purify an oily product like crude this compound?
A: Purifying oily compounds requires techniques that do not rely on crystallization.
Recommended Techniques:
-
Column Chromatography: As mentioned earlier, this is a very effective method for purifying oils.[8] The choice of stationary and mobile phases is critical for achieving good separation.
-
Vacuum Distillation: This is an excellent method for purifying thermally stable liquids.[11] By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.[13] It is particularly useful for separating the desired product from non-volatile or high-boiling impurities.[12]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements and small-scale preparations, Prep-HPLC offers excellent separation capabilities.[14] Reversed-phase columns (e.g., C18) are commonly used for nonpolar compounds like this compound.[14]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions about the purification and handling of this compound.
Q1: What are the typical impurities I might expect in crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Starting materials: Unreacted starting materials are a common source of contamination.
-
Byproducts of the reaction: These can include isomers, oligomers, or products from side reactions. For instance, in reactions involving aryl halides and a cyanide source, byproducts from undesired substitution patterns can occur.[15]
-
Solvents and reagents: Residual solvents and reagents used in the synthesis or workup can also be present.[16]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a sample and detecting non-volatile impurities.[17][18] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[19]
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds and can provide excellent separation of isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any structural isomers or other organic impurities.[20][21]
-
Mass Spectrometry (MS): When coupled with GC or LC, mass spectrometry can help in the identification of unknown impurities by providing information about their molecular weight and fragmentation patterns.
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[22] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.
Q4: What are the key safety precautions I should take when handling this compound?
A4: While specific safety data for this compound is limited, compounds containing a cyano group should be handled with care.[23][24][25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[26]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[25]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[24] Wash hands thoroughly after handling.[22]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[22]
Section 3: Experimental Protocols and Data
Protocol 1: Column Chromatography of Crude this compound
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column: Slurry pack the column with silica gel in hexane. Ensure there are no air bubbles or cracks in the packed bed.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the Sample: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | Versatile, good for separating a wide range of compounds.[7] | Can be time-consuming and uses large volumes of solvent.[8] | Initial purification of crude mixtures, separation of isomers.[6] |
| Recrystallization | Excellent for achieving high purity, cost-effective. | Only applicable to solids, potential for low yield.[9] | Final purification step for solid products.[27] |
| Vacuum Distillation | Good for purifying liquids, prevents thermal decomposition.[13] | Not effective for separating compounds with similar boiling points.[10] | Purifying high-boiling liquids and removing non-volatile impurities.[12] |
| Preparative HPLC | High resolution and purity.[14] | Expensive, small sample capacity. | High-purity, small-scale purifications. |
Workflow Diagram
Below is a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying crude this compound.
References
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Troubleshooting guide for the synthesis of 4-(4-Cyanophenyl)-1-butene
Welcome to the technical support guide for the synthesis of 4-(4-Cyanophenyl)-1-butene. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to address common challenges and frequently asked questions encountered during the synthesis of this compound. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, which is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling between 4-cyanophenylboronic acid and 4-bromo-1-butene, but I am observing very low to no yield of the desired product. What are the potential causes and how can I resolve this?
Answer:
Low or non-existent yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few critical parameters. The general reaction is shown below:
4-cyanophenylboronic acid + 4-bromo-1-butene --(Pd catalyst, base)--> this compound
Let's break down the potential causes and solutions:
Potential Cause 1: Inactive Catalyst The active catalyst in a Suzuki coupling is a Pd(0) species.[1][2] Commercially available palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are Pd(II) pre-catalysts that must be reduced in situ. More importantly, the Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to inactive palladium black.[1]
Recommended Actions:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles.[3] It's also crucial to maintain an inert atmosphere throughout the reaction setup and duration.
Potential Cause 2: Boronic Acid Instability Boronic acids, especially electron-poor ones, can be unstable and prone to degradation through processes like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3]
Recommended Actions:
-
Use High-Quality Reagents: Use fresh, high-purity 4-cyanophenylboronic acid.
-
Consider Alternatives: For enhanced stability, you might use the corresponding potassium trifluoroborate salt or a boronic ester, such as a pinacol ester (Bpin).[1][3][6] These are often more robust and can be used in the coupling reaction.
Potential Cause 3: Inappropriate Base or Solvent System The choice of base and solvent is critical for both catalyst activity and substrate solubility.[3] The base activates the boronic acid to facilitate transmetallation.[7]
Recommended Actions:
-
Base Optimization: Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] For sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[4] The presence of water is often necessary for the base to function effectively, especially with inorganic bases.
-
Solvent System: Typical solvent systems are mixtures like dioxane/water, toluene/water, or DMF/water.[3] Ensure your starting materials are soluble in the chosen solvent system. If solubility is an issue, DMF can be a good option, although aqueous media are common.[4]
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products like homocoupled 4,4'-dicyanobiphenyl and dehalogenated 4-bromo-1-butene. How can I minimize these?
Answer:
Side product formation is a common challenge in cross-coupling reactions. Understanding their origin is key to suppression.
-
Homocoupling of Boronic Acid: The formation of 4,4'-dicyanobiphenyl results from the coupling of two molecules of 4-cyanophenylboronic acid. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the primary solution.[3]
-
-
Dehalogenation (Proto-debromination): The replacement of the bromine atom on 4-bromo-1-butene with a hydrogen atom can occur. This is a known side reaction in Suzuki couplings.
-
Solution: The choice of base and solvent can influence this. Sometimes, using a milder base or ensuring anhydrous conditions (if the protocol allows) can reduce this side reaction.
-
-
Homocoupling of Aryl Halide: While less common, the coupling of two molecules of 4-bromo-1-butene can also occur.
-
Solution: This is often related to catalyst decomposition. Ensuring a stable and active catalyst throughout the reaction is important.
-
Issue 3: Low or No Product Yield in Heck Reaction
Question: I am trying to synthesize this compound via a Heck reaction between 4-bromobenzonitrile and 3-buten-1-ol followed by dehydration, or directly with 1-butene, but the reaction is failing. What should I check?
Answer:
The Heck reaction couples an aryl halide with an alkene.[2] The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene, and then β-hydride elimination to release the product.[8][9]
Potential Cause 1: Catalyst and Ligand Issues Similar to the Suzuki reaction, the Pd(0) catalyst is oxygen-sensitive. The ligand plays a crucial role in stabilizing the catalyst and influencing reactivity.[8]
Recommended Actions:
-
Inert Atmosphere: As with Suzuki coupling, ensure the reaction is performed under an inert atmosphere with degassed solvents to prevent catalyst oxidation.[10]
-
Ligand Choice: While simple PPh₃ can work, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide better results, especially with less reactive aryl chlorides (though you are using a bromide).[1]
Potential Cause 2: Incorrect Base The base in the Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle by reacting with the H-X species formed.[11][12]
Recommended Actions:
-
Base Selection: Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (AcONa).[12] The choice can affect the reaction rate and side product formation. Ensure the base is strong enough but does not cause undesired side reactions with your substrates.
Potential Cause 3: Alkene Isomerization and Reductive Heck Products A common side reaction in Heck couplings is the isomerization of the double bond in the product. Another possibility is the formation of a "reductive Heck" product where the double bond is saturated.[13]
Recommended Actions:
-
Control Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote isomerization. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
-
Additives: The addition of certain salts can sometimes suppress unwanted side reactions.[11]
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Issue 4: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are effective?
Answer:
Purification of aryl nitriles can sometimes be challenging due to the polarity of the nitrile group and the presence of persistent impurities.
Recommended Actions:
-
Standard Workup: After the reaction, a standard aqueous workup is typically performed. This involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: This is the most common method for purifying the final product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis.
-
-
Removal of Organometallic Residues: Palladium residues can sometimes contaminate the product. Washing the organic extract with an aqueous solution of a reagent like sodium sulfide (use with caution) or thiourea can help remove residual palladium.
-
Removal of Boronic Acid Byproducts: If using a Suzuki coupling, unreacted boronic acid and its byproducts can be removed by washing the organic layer with a mild aqueous base (e.g., 1M NaOH) during the workup.
-
Crystallization: If the product is a solid at room temperature and sufficiently pure after chromatography, recrystallization from a suitable solvent system can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route for this compound: Suzuki-Miyaura or Heck?
Both are powerful C-C bond-forming reactions. The choice often depends on the availability and stability of the starting materials.
-
Suzuki-Miyaura Coupling: This route would typically involve coupling 4-cyanophenylboronic acid with 4-bromo-1-butene.[14][15] Boronic acids are generally readily available.[16]
-
Heck Reaction: This route could involve coupling 4-bromobenzonitrile with 1-butene gas (which can be technically challenging) or a precursor like 3-buten-1-ol followed by subsequent chemical modification.
For laboratory-scale synthesis, the Suzuki-Miyaura reaction is often more convenient due to the use of easily handled solid or liquid reagents.
Q2: What are the key reaction parameters to control for a successful synthesis?
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald pre-catalysts | Pd(OAc)₂, Pd₂(dba)₃ | The choice of catalyst and ligand dictates efficiency and substrate scope.[1][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (often in aqueous solution) | Et₃N, K₂CO₃, AcONa | Activates the boronic acid (Suzuki) or regenerates the catalyst (Heck).[3][12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | DMF, DMAc, Toluene, Acetonitrile | Must dissolve reagents and facilitate the reaction; degassing is critical.[3] |
| Temperature | Typically 80-110 °C | Typically 80-120 °C | Required for reaction to proceed but excessive heat can cause catalyst decomposition.[3] |
| Atmosphere | Strict inert (N₂ or Ar) | Strict inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst.[1][10] |
Q3: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. You should expect to see signals corresponding to the aromatic protons, the vinyl protons of the butene chain, and the aliphatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₁N, MW: 157.21 g/mol ).[17]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the characteristic nitrile (C≡N) stretch around 2220-2230 cm⁻¹.
-
Thin Layer Chromatography (TLC) / Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.
Q4: My starting material, 4-bromo-1-butene, is not commercially available. How can I synthesize it?
4-Bromo-1-butene can be prepared from commercially available precursors. A common method is the reaction of 3-buten-1-ol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Care must be taken during purification as it can be volatile and prone to elimination reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Chemistry LibreTexts. (2023). Heck Reaction.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- BLDpharm. (n.d.). This compound.
- Pearson. (2022). Heck Reaction Explained.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Wikipedia. (n.d.). Heck reaction.
- PubChem. (n.d.). 4-(4-Bromophenyl)-1-butene.
- YouTube. (2020). Heck Coupling.
- ChemicalBook. (n.d.). 4-(4-Bromophenyl)but-1-ene.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (n.d.). 4-Cyanophenylboronic acid synthesis.
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Technical Support Center: Catalyst Selection and Optimization for 4-(4-Cyanophenyl)-1-butene Synthesis
Here is the technical support guide for optimizing the synthesis of 4-(4-Cyanophenyl)-1-butene.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, presented in a practical question-and-answer format. Our goal is to explain not just the "how," but the fundamental "why" behind each experimental choice, ensuring your success in this synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, which is typically achieved via the Mizoroki-Heck reaction.[1]
Q1: What is the standard reaction for synthesizing this compound?
A1: The most prevalent and efficient method is the Mizoroki-Heck reaction.[1][2] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide, in this case, 4-halobenzonitrile (where the halide is typically bromide or iodide), and an alkene, 1-butene.[3][4] The reaction requires a palladium catalyst, often a ligand, a base, and a suitable solvent.[4]
Q2: Which aryl halide should I use: 4-bromobenzonitrile or 4-iodobenzonitrile?
A2: The choice involves a trade-off between reactivity and cost. The general reactivity trend for the oxidative addition step, which is often rate-determining, is I > Br >> Cl.[3][4][5]
-
4-Iodobenzonitrile: Is more reactive and typically requires milder reaction conditions, resulting in faster reactions and potentially higher yields. However, it is significantly more expensive.
-
4-Bromobenzonitrile: Offers a good balance of reactivity and cost-effectiveness.[3] It is a very competent coupling partner, though it may require slightly higher temperatures or more specialized catalyst systems to achieve yields comparable to the iodo-analogue.[3] For large-scale synthesis, optimizing the reaction with 4-bromobenzonitrile is often the preferred strategy.
Q3: How do I choose a starting palladium catalyst?
A3: The choice of catalyst begins with the palladium(II) or palladium(0) precursor.
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and relatively inexpensive Pd(II) precursor. It is reduced in situ to the active Pd(0) species. It is an excellent starting point for screening reactions.[6][7]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source that does not require in situ reduction. It is often used when a well-defined Pd(0) starting material is desired.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A Pd(0) complex that comes pre-ligated. While effective, the presence of four phosphine ligands can sometimes inhibit the reaction, as ligand dissociation is required to open a coordination site for the aryl halide.[6]
For initial screening, Pd(OAc)₂ is highly recommended due to its stability, cost, and proven efficacy in a vast number of Heck reactions.[7]
Q4: What is the role of a ligand, and which type should I use for this specific reaction?
A4: Ligands are crucial for stabilizing the active Pd(0) catalytic species, preventing its decomposition into inactive palladium black, and modulating its reactivity and selectivity.[4] The electronic properties of the aryl halide are a key consideration. Since 4-halobenzonitrile contains an electron-withdrawing nitrile group, it is considered an "electron-poor" aryl halide.[3][8]
For electron-poor aryl halides in Heck reactions, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often give excellent results.[8]
-
Monodentate Phosphines: Simple triarylphosphines like PPh₃ (Triphenylphosphine) can be effective, but more sterically bulky and electron-rich ligands like P(t-Bu)₃ (Tri-tert-butylphosphine) or biaryl phosphine ligands (e.g., Buchwald ligands) often provide higher activity and stability.
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable palladium complexes, leading to high catalyst turnover numbers and longevity.[8]
A good starting point is a simple system like Pd(OAc)₂ with PPh₃. If issues like low yield or catalyst decomposition arise, moving to a more electron-rich and bulky ligand is a logical next step.
Part 2: Catalyst System Selection and Optimization
Optimizing the synthesis requires a rational approach to selecting the catalyst, ligand, base, and solvent.
Decision Workflow for Catalyst Selection
This workflow provides a structured approach to choosing and optimizing your catalytic system.
Caption: The Heck catalytic cycle and the catalyst decomposition pathway.
Q7: My analysis shows multiple products, including isomers of my target molecule. How can I improve selectivity?
A7: Poor selectivity in Heck reactions often manifests as the formation of regioisomers (internal vs. terminal alkenes) or geometric isomers (E/Z).
-
Cause 1: Double Bond Isomerization. After the desired product, this compound, is formed, the palladium hydride species (L₂Pd(H)X) that is also generated can re-add to the product's double bond and, after subsequent elimination, form the more thermodynamically stable internal alkene.
-
Cause 2: Poor Regioselectivity of Insertion. The migratory insertion of 1-butene can, in principle, occur in two ways, leading to either a linear or a branched alkyl-palladium intermediate. For terminal olefins like 1-butene, insertion to give the linear intermediate is heavily favored sterically, but electronic factors can play a role.
-
Solution: The choice of ligand can influence regioselectivity. Bulky ligands generally enhance the preference for addition to the terminal carbon. This issue is less common with 1-butene but should be considered if branched byproducts are observed.
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of 4-Bromobenzonitrile and 1-Butene
This protocol provides a robust starting point for the synthesis.
-
Reactor Setup: To a flame-dried Schlenk tube or a pressure-rated vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous N,N-dimethylformamide (DMF, 3 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq) via syringe. [3]4. Butene Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Condense 1-butene (approx. 3.0 mmol, 3.0 eq) into the vessel. Seal the vessel securely.
-
Reaction: Allow the vessel to warm to room temperature, then place it in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC (e.g., 4:1 Hexane/Ethyl Acetate) or GC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Reaction Monitoring and Analysis
Proper analytical monitoring is crucial for optimization and troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and easy method to track the consumption of the starting aryl halide. Use a UV lamp for visualization, as both the starting material and product are UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The definitive method for this reaction. It allows for the quantification of starting material, product, and any volatile byproducts (like isomers or homocoupled species). It is essential for accurately calculating conversion and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to confirm the structure and purity of the final isolated product. The vinyl protons of the 1-butene moiety will have characteristic shifts and coupling constants that distinguish it from internal alkene isomers.
References
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Zhang, J., et al. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
- Zou, G., et al. (n.d.).
- Hartwig, J. F., et al. (n.d.). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. NIH Public Access.
- Organ, M. G., et al. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- (2023). Heck Reaction. Chemistry LibreTexts.
- (n.d.). Heck Reaction. Organic Chemistry Portal.
- (n.d.). Optimization of conditions for the Heck reaction.
- (n.d.).
- Sigman, M. S., et al. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. NIH Public Access.
- Kumar, V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Al-Masum, M. (n.d.).
- Kumar, A., et al. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Kumar, V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Dutan, C. I., et al. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Semantic Scholar.
- Pugin, B., et al. (n.d.). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Beilstein Journals.
- (n.d.). Heck Reaction. Alfa Chemistry.
- Beletskaya, I. P., & Cheprakov, A. V. (n.d.).
- (n.d.). Heck reaction. Wikipedia.
Sources
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- 2. Heck Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
Technical Support Center: Solvent Effects on 4-(4-Cyanophenyl)-1-butene Formation
Introduction
Welcome to the technical support guide for the synthesis of 4-(4-Cyanophenyl)-1-butene. This reaction, a classic example of the Mizoroki-Heck coupling, is fundamental for creating carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an aryl halide (4-bromobenzonitrile) with an alkene (1-butene). While the choice of catalyst, ligand, and base are paramount, the reaction solvent is a critically underestimated variable that dictates reaction rate, yield, and impurity profiles.[2] The solvent does not merely dissolve reactants; it actively participates in the catalytic cycle by stabilizing intermediates and transition states.[3]
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, actionable solutions in a Troubleshooting Guide. It is designed for researchers and process chemists to optimize this reaction and diagnose common experimental issues related to solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the formation of this compound via the Heck reaction?
The synthesis proceeds via a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is key to diagnosing solvent effects.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzonitrile). This is often the rate-determining step and results in a Pd(II) complex.[4]
-
Coordination and Migratory Insertion: The alkene (1-butene) coordinates to the Pd(II) center. This is followed by a syn-carbopalladation, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond.[4]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center. This step forms the desired product, this compound, and a hydrido-palladium(II) species.[5] The product is typically the more thermodynamically stable trans (E) isomer.[4]
-
Reductive Elimination & Catalyst Regeneration: A base is required to remove the hydrogen and the halide from the palladium complex (as H-X).[6] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: The Mizoroki-Heck catalytic cycle for C-C bond formation.
Q2: How do solvents fundamentally influence reaction rates according to transition state theory?
Solvents impact reaction rates by differentially solvating the ground state (reactants) and the transition state.[3]
-
Stabilizing the Transition State: If a solvent stabilizes the transition state more than it stabilizes the reactants, the activation energy for the reaction is lowered, and the reaction proceeds faster.[3]
-
Stabilizing the Reactants: Conversely, if a solvent strongly solvates and stabilizes the reactants more than the transition state, the activation energy increases, slowing the reaction down.
Q3: What is the specific role of solvent polarity in the formation of this compound?
The Heck reaction often involves polar or charged intermediates and transition states. Polar solvents are generally preferred because they can stabilize these species.[7] For this specific reaction:
-
Cationic Pathway: The regiochemistry and rate can be influenced by the solvent's ability to support a cationic palladium complex, especially with certain ligands or leaving groups.[8]
-
Ionic Species: If salts are present or generated, polar solvents are crucial for their dissolution and for liberating active anionic catalyst species from less reactive ion pairs.[2]
-
Dipolar Aprotic Solvents: Solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are commonly used.[2][8] They are polar enough to support the charged intermediates in the catalytic cycle but lack acidic protons that could interfere with the base or other reagents.
Q4: Which classes of solvents are typically preferred and which should be avoided?
-
Highly Recommended: Dipolar aprotic solvents like DMF, DMAc (dimethylacetamide), NMP, and acetonitrile are the standard choices. They effectively dissolve a wide range of organic compounds and inorganic salts used in the reaction and stabilize the polar intermediates of the Heck cycle.[2]
-
Can Be Effective: Ethers like THF or dioxane can be used, but reaction rates may be slower due to their lower polarity. Non-polar solvents like toluene may be suitable for specific ligand systems but generally result in slower reactions.
-
Generally Avoid: Polar protic solvents (e.g., water, methanol, ethanol) should be used with caution. Their acidic protons can react with strong bases, and their high coordinating ability can sometimes inhibit the catalyst. However, aqueous conditions are sometimes used for greener chemistry approaches, though this requires careful system design.[8]
Troubleshooting Guide
Problem: My reaction is running very slowly or not at all.
A sluggish reaction is one of the most common issues and is frequently linked to the solvent.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Insufficient Polarity | The transition states and intermediates in the Heck cycle have significant charge separation. A non-polar or weakly polar solvent (e.g., toluene, hexane) may not provide enough stabilization, leading to a high activation energy barrier.[7] | Switch to a polar aprotic solvent like DMF, NMP, or acetonitrile. These solvents are known to accelerate Heck reactions.[2] |
| Poor Reagent Solubility | The reaction can only occur if all components—aryl halide, alkene, base, and catalyst—are in the same phase. If the inorganic base (e.g., K₂CO₃) or the catalyst precursor is not soluble, the reaction rate will be severely limited. | Confirm the solubility of all reagents in your chosen solvent. If necessary, switch to a solvent with better solubilizing properties, such as DMF or NMP.[2] |
| Presence of Water or Oxygen | Trace amounts of water can hydrolyze reagents, while oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. This is a common cause of failed reactions. | Use anhydrous, degassed solvents. Solvents should be sparged with an inert gas (Nitrogen or Argon) for 15-30 minutes before use to remove dissolved oxygen. |
| Solvent Impurities | Some solvent grades contain impurities (e.g., amines in DMF) that can act as catalyst poisons or competing ligands, inhibiting the reaction. | Use a high-purity or redistilled solvent. If you suspect an issue, try a fresh bottle from a reputable supplier. |
graph TD { A[Start: Reaction is Slow] --> B{Is the solvent polar aprotic?}; B -- No --> C[Switch to DMF, NMP, or CH₃CN]; B -- Yes --> D{Are all reagents fully dissolved?}; D -- No --> E[Choose a solvent with better solubility (e.g., DMF)]; D -- Yes --> F{Is the solvent anhydrous and degassed?}; F -- No --> G[Use dry, degassed solvent. Purge with N₂/Ar.]; F -- Yes --> H{Is the solvent high purity?}; H -- No --> I[Use a new, high-purity bottle of solvent]; H -- Yes --> J[Problem is likely not solvent-related. Investigate catalyst, base, or temperature.];// Styling style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Troubleshooting workflow for a slow Heck reaction.
Problem: I am observing significant side product formation.
The choice of solvent can influence the selectivity of the reaction, leading to undesired byproducts.
| Side Product | Formation Mechanism & Solvent Influence | Recommended Action |
| Isomerized Alkene | After β-hydride elimination, the product can re-coordinate to the palladium-hydride complex. A subsequent re-insertion and elimination can lead to isomerization of the double bond. This is a reversible process and is more likely if the product dissociation is slow.[5] | Adding a strong base can facilitate the final reductive elimination step, minimizing the lifetime of the palladium-hydride species and reducing the chance for isomerization.[5] Solvent choice can affect base strength and solubility. |
| Reductive Heck Product | Instead of β-hydride elimination, the intermediate can undergo a reaction where a hydrogen atom replaces the palladium, leading to a saturated product. The extent of this side reaction is highly dependent on the base, temperature, substrate, and solvent.[8] | This is a complex issue. Changing the solvent to one that favors the desired β-hydride elimination pathway may help. Often, screening different bases in conjunction with solvent changes is necessary. |
| Di-arylated Product | If the initial aryl halide reactant is present in high concentration relative to the alkene, or if the reaction conditions favor it, a second Heck coupling can occur on the product. | Ensure proper stoichiometry. Using a solvent where the alkene has good solubility and is readily available to the catalyst can help favor the mono-arylation product. |
Problem: My catalyst is deactivating (e.g., palladium black formation).
Catalyst stability is crucial for an efficient reaction.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Catalyst Agglomeration | In the absence of stabilizing ligands or a suitably coordinating solvent, the Pd(0) species can aggregate to form inactive palladium black.[4] | Ensure you are using an appropriate ligand. Some solvents, like DMF, can act as weak coordinating solvents and help stabilize the catalytic species, especially in "ligand-free" protocols.[2] |
| High Temperature | While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition pathways. | Optimize the reaction temperature. Run a temperature screen (e.g., 80°C, 100°C, 120°C) to find the lowest temperature that provides an acceptable rate without significant catalyst precipitation. |
Data Summary: Solvent Properties and Expected Impact
The following table provides a guide to how common solvents may influence the rate of the Heck reaction based on their physical properties and established principles.[9]
| Solvent | Dielectric Constant (ε) | Type | Expected Impact on Heck Reaction Rate | Rationale |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | High | Excellent stabilization of polar intermediates; good solubility for reagents.[2] |
| N-Methyl-2-pyrrolidone (NMP) | 32 | Polar Aprotic | High | Similar to DMF, with a higher boiling point allowing for higher reaction temperatures.[8] |
| Acetonitrile (CH₃CN) | 38 | Polar Aprotic | Moderate to High | Good polarity, but can sometimes coordinate too strongly to the palladium center, potentially inhibiting the reaction. |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Moderate to High | Very polar, but its strong coordinating nature and potential for side reactions at high temperatures require careful evaluation. |
| Tetrahydrofuran (THF) | 7.5 | Moderately Polar Aprotic | Low to Moderate | Lower polarity leads to slower rates compared to DMF/NMP. |
| Toluene | 2.4 | Non-polar | Low | Generally not recommended unless a specific non-polar environment is required by the ligand system. Fails to stabilize charged intermediates.[7] |
| Water (H₂O) | 78 | Polar Protic | Variable | Can accelerate reactions by stabilizing ionic intermediates but may interfere with bases and promote catalyst deactivation. Requires specialized catalyst/ligand systems. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology. All steps involving the palladium catalyst and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Materials:
-
4-Bromobenzonitrile
-
1-Butene (can be bubbled through the solution or added as a condensed liquid at low temperature)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous, Degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Solvent Preparation (Critical Step): Take a suitable volume of anhydrous DMF. Degas the solvent by bubbling Argon or Nitrogen through it for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a dry, inert-atmosphere flask equipped with a magnetic stir bar and condenser, add 4-bromobenzonitrile (1.0 eq), Palladium(II) Acetate (0.01-0.05 eq), and Tri(o-tolyl)phosphine (0.02-0.10 eq).
-
Reagent Addition: Add the degassed DMF via cannula or syringe to dissolve the solids. Add the base (e.g., Triethylamine, 1.5 eq).
-
Alkene Addition: Add 1-butene (1.5-2.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC/LC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Gallou, F., & Lipshutz, B. H. (2007). Solvent effects in palladium catalyzed cross-coupling reactions. White Rose Research Online. [Link]
-
Snoonian, J. (2016). SOLVENT EFFECTS. Scientific Update. [Link]
-
The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
-
Pearson Education. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Journal of Research in Science, Engineering and Technology. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Research in Science, Engineering and Technology. [Link]
-
ResearchGate. (n.d.). Influence of solvent polarity on reaction rate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Quora. (2022). What is an organic solvent? How does it affect the rate of reaction?. Quora. [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. University of Calgary. [Link]
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
How to remove unreacted starting materials from 4-(4-Cyanophenyl)-1-butene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 4-(4-Cyanophenyl)-1-butene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during the removal of unreacted starting materials and other impurities.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and advanced materials. Its synthesis, commonly achieved through palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki-Miyaura coupling, can result in a crude product contaminated with unreacted starting materials, catalyst residues, and byproducts. Effective purification is therefore a critical step to ensure the desired purity and quality of the final compound. This guide provides in-depth technical assistance to navigate the complexities of purifying this compound, ensuring the success of your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities in a crude sample of this compound?
The nature of impurities largely depends on the synthetic route employed. The two most common methods for synthesizing this compound are the Heck coupling and the Suzuki-Miyaura coupling.
-
Heck Coupling Route: If synthesized via a Heck reaction, the likely starting materials are 4-bromobenzonitrile and 1-butene (or a suitable precursor).[1] Therefore, common impurities include:
-
Unreacted 4-bromobenzonitrile
-
Homocoupled byproducts of 4-bromobenzonitrile
-
Palladium catalyst residues (often as Pd(0) or Pd(II) species)
-
Phosphine ligands (e.g., triphenylphosphine) and their oxides
-
Base (e.g., triethylamine, potassium carbonate)
-
-
Suzuki-Miyaura Coupling Route: In a Suzuki-Miyaura coupling, the typical starting materials are 4-cyanophenylboronic acid and a butenyl halide (e.g., 3-butenyl bromide).[2][3] Common impurities in this case are:
-
Unreacted 4-cyanophenylboronic acid and its derivatives (e.g., boronic esters)
-
Unreacted butenyl halide
-
Homocoupled 4,4'-dicyanobiphenyl (from the boronic acid)
-
Palladium catalyst residues
-
Phosphine ligands and their oxides
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Troubleshooting Workflow for Impurity Identification
Caption: Initial analysis workflow for identifying impurities.
FAQ 2: How can I effectively remove the palladium catalyst after the reaction?
Palladium residues are a common and often problematic impurity. Several methods can be employed for its removal, ranging from simple filtration to the use of specialized scavengers.
-
Filtration through Celite: This is the most common first step in a reaction work-up. After the reaction is complete, the mixture is diluted with a suitable organic solvent and filtered through a pad of Celite.[4][5] This will remove most of the heterogeneous palladium species. For very fine palladium particles, using a finer filter medium or a double filtration can be effective.[6]
-
Aqueous Work-up: A standard aqueous work-up can help remove some palladium salts and other inorganic impurities. Washing the organic layer with water, brine, and sometimes a mild acid or base can be beneficial.
-
Scavenger Resins: For removing trace amounts of soluble palladium, solid-supported metal scavengers can be very effective.[7] These are typically resins with functional groups that chelate to the palladium, allowing for its removal by filtration.
-
Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium from the solution.[6]
Decision Tree for Palladium Removal
Caption: A decision-making guide for palladium catalyst removal.
FAQ 3: Column chromatography is not giving me good separation. What can I do?
Column chromatography is a powerful technique for purifying this compound.[1] However, its success is highly dependent on the chosen conditions.
-
Choosing the Right Stationary Phase: Silica gel is the most common stationary phase for this type of compound.[1][8] Given the presence of a nitrile group, the polarity of the molecule is moderate.
-
Optimizing the Eluent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.
-
Troubleshooting Poor Separation:
-
If the compound runs too fast (high Rf): Decrease the polarity of the eluent (increase the proportion of hexane).
-
If the compound runs too slow (low Rf): Increase the polarity of the eluent (increase the proportion of ethyl acetate).
-
For separating from non-polar impurities: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution).
-
For separating from more polar impurities: A less polar eluent system will likely be effective.
-
-
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[9]
-
Sample Loading: Load the sample in a concentrated solution and in a narrow band to maximize separation efficiency.
Table 1: Recommended Starting Eluent Systems for Column Chromatography
| Starting Material to Remove | Recommended Eluent System (Hexane:Ethyl Acetate) | Rationale |
| 4-Bromobenzonitrile | 9:1 to 4:1 | 4-Bromobenzonitrile is more polar than the product due to the bromine atom. A moderately polar eluent should provide good separation. |
| 4-Cyanophenylboronic Acid | 4:1 to 2:1 | Boronic acids are quite polar and often can be removed with a more polar solvent system after the less polar product has eluted. An initial aqueous wash is also effective.[10] |
| Phosphine Ligands and their Oxides | 9:1 to 7:3 | Triphenylphosphine is relatively non-polar, while its oxide is more polar. A gradient elution can be effective. |
FAQ 4: Can I use distillation to purify this compound?
Distillation can be a viable method, particularly for removing non-volatile impurities or starting materials with significantly different boiling points.
-
Physical Properties:
-
Feasibility:
-
Separation from 4-Bromobenzonitrile: The significant difference in boiling points suggests that vacuum distillation could be an effective method for separating the product from unreacted 4-bromobenzonitrile.
-
Separation from 4-Cyanophenylboronic Acid: Distillation is an excellent method to separate the liquid product from the non-volatile boronic acid.
-
Separation from Palladium Catalyst and Ligands: Distillation will effectively separate the volatile product from non-volatile catalyst residues and high-boiling phosphine oxides.
-
-
Caution: Care should be taken to avoid polymerization of the butenyl group at high temperatures. The use of a polymerization inhibitor and performing the distillation under vacuum is highly recommended.
FAQ 5: Is recrystallization a suitable purification method?
This compound is described as a light yellow oil, making direct recrystallization challenging.[12] However, this method should not be entirely dismissed.
-
Low-Temperature Crystallization: It is possible that the compound may solidify at reduced temperatures. Experimenting with dissolving the oil in a minimal amount of a suitable solvent (e.g., hexane) and cooling to a low temperature (e.g., in a dry ice/acetone bath) may induce crystallization.
-
Purification of Solid Starting Materials: Recrystallization is an excellent method for purifying solid starting materials like 4-bromobenzonitrile before the reaction, which can significantly reduce the purification burden of the final product.
Detailed Experimental Protocols
Protocol 1: General Work-up and Purification Following a Heck Reaction
-
Cooling and Initial Filtration:
-
After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent such as ethyl acetate or dichloromethane (2-3 volumes).
-
Filter the mixture through a pad of Celite (1-2 cm thick) in a sintered glass funnel to remove the bulk of the palladium catalyst. Wash the Celite pad with the same solvent.[1]
-
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 1 volume) to remove the base and other water-soluble impurities.
-
Brine (1 x 1 volume) to aid in the separation of the layers.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) while collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Protocol 2: General Work-up and Purification Following a Suzuki-Miyaura Coupling
-
Initial Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Filter through a Celite pad to remove the palladium catalyst.[1]
-
-
Removal of Boronic Acid Residues:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract unreacted 4-cyanophenylboronic acid into the aqueous layer.[10]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
The crude product can be further purified by column chromatography as described in Protocol 1.
-
References
-
Stenutz, R. (n.d.). 4-bromobenzonitrile. Stenutz. Retrieved from [Link]
-
4-Cyanophenylboronic acid. (2024, April 10). ChemBK. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. BenchChem.
-
4-Cyanophenylboronic acid, 95%. (n.d.). Ottokemi. Retrieved from [Link]
-
Various Authors. (2016, December 28). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
- BenchChem. (2025). 4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions. BenchChem.
-
4-Cyanophenylboronic acid | CAS#:126747-14-6. (2025, August 20). Chemsrc. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Adamo, A., et al. (2016).
- BenchChem. (2025). Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound. BenchChem.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- Reddit User Discussion. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of (E)-1-bromo-1-butene. BenchChem.
- D'Agostino, S., et al. (2024, July 9).
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.).
- Løvstrøm, S. L., et al. (2025, August 6). Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration.
- Kumari, D. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Senzer, B. D., et al. (2025, June 19).
- Organoborane coupling reactions (Suzuki coupling). (n.d.). Journal of the Japan Academy.
- Reddit User Discussion. (2020, July 30). Working up a palladium catalyzed Heck cross coupling reaction. r/chemistry.
- Woo, L. W. L., et al. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. (2021, January 6). RSC Publishing.
- Palladium(II)-Catalysed Heck and Addition Reactions. (2016, November 25). Diva-portal.org.
- Britton, J., & Jamison, T. F. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
- Synthesis of Aryl Nitriles from the Corresponding Carboxylic Acids in Solvent. (2008). Chemistry.
- Reddit User Discussion. (2018, August 24). AAMC FL #2 CP #10.
- Preparation of Nitriles. (n.d.). Chemistry Steps.
- Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. (n.d.). PubMed Central.
- Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile. (2022, April 5).
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. guidechem.com [guidechem.com]
- 5. 4-bromobenzonitrile [stenutz.eu]
- 6. 4-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]
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- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
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- 14. 4-Cyanophenylboronic acid, 95% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 15. 4-Cyanophenylboronic acid | CAS#:126747-14-6 | Chemsrc [chemsrc.com]
Preventing polymerization of 4-(4-Cyanophenyl)-1-butene during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(4-cyanophenyl)-1-butene. This guide, designed by our senior application scientists, provides in-depth technical information and practical advice to ensure the stability and successful application of this compound in your research. We understand the challenges that can arise when working with reactive molecules and have structured this resource in a user-friendly question-and-answer format to directly address potential issues.
Section 1: Understanding the Instability of this compound
Why is preventing polymerization in this compound crucial?
This compound possesses both a terminal alkene (1-butene) and a cyanophenyl group. The vinyl group, in particular, is susceptible to polymerization, especially under certain storage and handling conditions. This polymerization can be initiated by heat, light, or the presence of radical species. The uncontrolled polymerization leads to the formation of oligomers and polymers, which alters the compound's physical and chemical properties, rendering it impure and potentially unusable for downstream applications where high purity is critical.
The polymerization process is often a free-radical chain reaction. Allyl compounds, like this compound, can undergo free-radical polymerization, although they may polymerize with more difficulty and yield lower molecular weight polymers compared to other vinyl monomers.[1][2][3] This is due to a process called degradative chain transfer to the monomer, which can terminate the kinetic chain.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize polymerization?
To minimize polymerization, this compound should be stored in a cool, dark, and inert environment. Exposure to light and heat can initiate polymerization. Therefore, storage in an amber glass bottle in a refrigerator or freezer is recommended. Furthermore, to prevent oxidation and the introduction of radical species, it is best to store the compound under an inert atmosphere, such as nitrogen or argon. Some suppliers may ship the product with cold-chain transportation to maintain its stability.[4]
Q2: Should I use a polymerization inhibitor? If so, which one and at what concentration?
Yes, the use of a polymerization inhibitor is highly recommended for the long-term storage of this compound. For unsaturated monomers like styrenes, which are structurally similar, inhibitors are crucial for safe transport and storage.[5] Commonly used inhibitors for styrenic compounds include those with a hydroxyl group, which can be easily removed by an alkali wash before use.[5]
| Inhibitor | Recommended Concentration (ppm) | Removal Method |
| 4-tert-Butylcatechol (TBC) | 10-50 | Alkali wash (e.g., dilute NaOH solution) |
| 4-Methoxyphenol (MEHQ) | 10-50 | Alkali wash |
| Butylated Hydroxytoluene (BHT) | 50-200 | Column chromatography or vacuum distillation |
Q3: How can I tell if my this compound has started to polymerize?
Visual inspection is the first step. The presence of fine white particles, an increase in viscosity, or the formation of a solid mass are all indicators of polymerization. For more subtle changes, analytical techniques can be employed.
Q4: What analytical techniques can I use to detect oligomerization?
Several analytical methods can detect the presence of oligomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile oligomers.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for detecting a wider range of oligomers, including those that are less volatile.[6]
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size and is an excellent tool for identifying the formation of higher molecular weight species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure, such as the disappearance of vinylic protons and the appearance of new signals corresponding to the polymer backbone.
Section 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the storage and handling of this compound.
Issue 1: Observed Increase in Viscosity or Presence of Precipitate
Possible Cause: This is a strong indication that polymerization has occurred. The extent of polymerization can range from the formation of a few oligomers to extensive polymer chains, leading to a noticeable change in the physical state of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased viscosity.
Detailed Steps:
-
Isolate a Small Sample: Carefully take a small, representative sample from the container.
-
Analytical Confirmation: Use one of the analytical techniques mentioned in the FAQ (GC-MS, LC-MS, GPC, or NMR) to confirm the presence and extent of oligomerization.
-
Decision Point:
-
If the material is critical and purification is feasible: Proceed with a purification step. Column chromatography can be effective for removing small amounts of oligomers. For more extensive polymerization, vacuum distillation (if the compound is thermally stable enough) might be necessary.
-
If the material is not critical or purification is not practical: It is best to discard the material and use a fresh, uncompromised stock to ensure the reliability of your experimental results.
-
-
Review Storage and Handling: Regardless of the outcome, critically review your storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and under an inert atmosphere. Check that an appropriate inhibitor was added.
Issue 2: Inconsistent Experimental Results
Possible Cause: Inconsistent results can arise from partial polymerization of the starting material. Even a small percentage of oligomers can affect reaction kinetics, product yields, and the purity of your final product.
Troubleshooting Workflow:
Caption: Troubleshooting for inconsistent results.
Detailed Steps:
-
Verify Purity of a Fresh Aliquot: Obtain a fresh, unopened container of this compound and analyze its purity using a reliable analytical method. This will serve as your baseline.
-
Analyze a Sample from the Suspect Batch: Analyze a sample from the batch of material that yielded inconsistent results.
-
Compare Results: Compare the analytical data from the fresh and suspect batches. Look for the presence of extra peaks in chromatograms or new signals in NMR spectra that could indicate oligomers.
-
Decision and Action:
-
If a significant difference in purity is observed: Discontinue the use of the suspect batch. Implement a routine quality control check on all new batches of this compound before use.
-
If no significant difference is found: The source of inconsistency may lie elsewhere in your experimental setup. Systematically review other parameters such as solvent purity, reagent concentrations, and reaction conditions.
-
Section 4: Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
This protocol describes the addition of 4-tert-butylcatechol (TBC) as a polymerization inhibitor.
-
Materials:
-
This compound
-
4-tert-Butylcatechol (TBC)
-
Anhydrous solvent (e.g., dichloromethane, if needed for dissolution)
-
Inert gas (nitrogen or argon)
-
Schlenk flask or similar glassware
-
-
Procedure:
-
Under an inert atmosphere, add the desired amount of this compound to the Schlenk flask.
-
Calculate the amount of TBC needed to achieve a final concentration of 10-50 ppm.
-
If the TBC is a solid, it can be added directly to the liquid monomer with gentle stirring until dissolved. If dissolution is slow, a minimal amount of anhydrous solvent can be used to pre-dissolve the TBC before adding it to the bulk material.
-
Ensure the mixture is homogenous.
-
Store the inhibited monomer in a tightly sealed amber glass bottle under an inert atmosphere in a refrigerator.
-
Protocol 2: Removal of a Phenolic Inhibitor
This protocol describes the removal of a phenolic inhibitor like TBC or MEHQ using an alkali wash.
-
Materials:
-
Inhibited this compound
-
Diethyl ether or other suitable organic solvent
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the inhibited monomer in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% NaOH solution, shake vigorously for 1-2 minutes, and then allow the layers to separate. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator. The resulting pure monomer should be used immediately or stored under an inert atmosphere in a freezer for a short period.
-
Section 5: The Chemistry of Inhibition
Polymerization inhibitors work by intercepting the radical species that initiate and propagate the polymerization chain reaction.[7] Phenolic inhibitors, like TBC and BHT, act as radical scavengers.[8] They donate a hydrogen atom to the reactive radical, forming a stable phenoxy radical that is not reactive enough to initiate further polymerization.
Stable nitroxide radicals, such as TEMPO, are also highly effective inhibitors.[5][8] They can terminate propagating chains by reacting with the growing polymer radical.[8] The choice of inhibitor often depends on the specific monomer and the conditions of storage and use.
Caption: Mechanism of free radical polymerization and inhibition.
References
- Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. Queensland Alliance for Environmental Health Sciences.
- A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
- Polymeris
- Inhibition of Free Radical Polymeriz
- Free-Radical Polymerization of Allyl Compounds.
- Polymerisation of Allyl Compounds.
- Allyl Polymerizations.
- 15451-33-9|this compound. BLDpharm.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. 15451-33-9|this compound|BLD Pharm [bldpharm.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Cyanophenyl)-1-butene
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-cyanophenyl)-1-butene. As a key intermediate in various pharmaceutical and materials science applications, its efficient and scalable synthesis is of paramount importance. This document moves beyond a simple protocol, offering a deep dive into the mechanistic rationale, troubleshooting common issues, and answering frequently asked questions encountered during scale-up. Our focus will be on the Mizoroki-Heck reaction, a robust and widely adopted method for this transformation.[1][2]
Section 1: Recommended Synthetic Protocol via Heck Coupling
The Mizoroki-Heck reaction provides a reliable method for coupling an unsaturated halide with an alkene.[1] For the synthesis of this compound, the palladium-catalyzed reaction between 4-bromobenzonitrile and 1-butene is the most direct route.
Experimental Protocol
This protocol is optimized for a laboratory scale (10-50 mmol) and serves as a baseline for further scale-up.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add 4-bromobenzonitrile and the palladium precatalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintaining an oxygen-free environment is critical to prevent catalyst degradation.[3]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent, the phosphine ligand, and the base. Begin stirring the mixture.
-
Alkene Introduction: Introduce 1-butene gas into the reaction vessel at a controlled rate or add liquid 1-butene via a cooled syringe. For larger scales, a mass flow controller is recommended.
-
Heating and Monitoring: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]
-
Wash the Celite pad with the reaction solvent or another suitable solvent like ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel or by distillation under reduced pressure.
-
Data Presentation: Reagents and Conditions
| Parameter | Recommended | Rationale |
| Aryl Halide | 4-Bromobenzonitrile (1.0 eq) | Aryl bromides offer a good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive and may require specialized catalysts.[5] |
| Alkene | 1-Butene (1.5-2.0 eq) | Using an excess of the gaseous alkene ensures sufficient concentration in the liquid phase to drive the reaction forward. |
| Pd Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%) | A common, relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4][6] |
| Ligand | Triphenylphosphine (PPh₃) (2-6 mol%) | Stabilizes the Pd(0) catalyst, preventing aggregation into inactive palladium black, and influences the reaction rate and selectivity.[3][6] |
| Base | Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 eq) | Neutralizes the H-X acid generated during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[1][2] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents are typically used to ensure solubility of the reagents and facilitate the reaction.[7] |
| Temperature | 80 - 120 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate without promoting excessive catalyst decomposition.[1][3] |
Visualization: Experimental Workflow
Caption: Experimental workflow for Heck synthesis.
Section 2: Reaction Mechanism Deep Dive
Understanding the catalytic cycle is fundamental to troubleshooting. The Heck reaction proceeds via a Pd(0)/Pd(II) cycle.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzonitrile, forming a Pd(II) complex. This is often the rate-determining step.[4][8]
-
Migratory Insertion (Carbopalladation): The 1-butene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond. This step typically proceeds in a syn fashion and dictates the regioselectivity.[4][9]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired alkene product. This step also proceeds with syn stereochemistry and is usually rapid.
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, forming a salt (e.g., [Et₃NH]Br).
Visualization: Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My reaction has stalled with significant starting material remaining. What are the likely causes?
A1: Low or no conversion is a common issue that can typically be traced to three areas:
-
Inactive Catalyst: The most frequent cause is the deactivation of the Pd(0) catalyst. Ensure your solvents and reagents were rigorously degassed and the reaction was maintained under a positive pressure of an inert gas (N₂ or Ar). Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[3]
-
Poor Reagent Quality: Verify the purity of your 4-bromobenzonitrile; impurities can sometimes poison the catalyst. Ensure the base is not excessively hydrated and the solvent is anhydrous.
-
Insufficient Temperature: Some Heck reactions have a significant activation energy barrier. If you are running the reaction at the lower end of the temperature range (e.g., 80 °C), consider incrementally increasing it to 100-110 °C while monitoring for any signs of decomposition.
Q2: I observe a black precipitate forming in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is almost certainly palladium black , which is finely divided, aggregated, and catalytically inactive palladium metal.[3] Its formation is a clear sign of catalyst decomposition and is a primary cause of stalled reactions.
-
Causes:
-
Presence of Oxygen: As mentioned, oxygen is a key culprit.[3]
-
High Temperature: Excessive heat can accelerate the agglomeration of palladium atoms.[3]
-
Incorrect Ligand-to-Palladium Ratio: Insufficient phosphine ligand leaves the palladium center coordinatively unsaturated and prone to aggregation. Conversely, a very high ligand-to-palladium ratio can sometimes shut down the reaction by preventing alkene coordination.[7]
-
-
Solutions:
-
Improve degassing techniques for all solvents and reagents.
-
Optimize the reaction temperature; find the lowest temperature that provides a reasonable reaction rate.
-
Ensure an adequate amount of phosphine ligand is used (a Pd:Ligand ratio of 1:2 to 1:4 is a good starting point).
-
Q3: My product is a mixture of isomers (e.g., 4-(4-Cyanophenyl)-2-butene). How can I improve regioselectivity for the desired 1-butene product?
A3: The formation of internal alkenes is a known side reaction, often resulting from isomerization of the starting 1-butene or the final product, which can be catalyzed by the palladium-hydride intermediate.
-
Minimizing Isomerization:
-
Use a Milder Base: Strong bases can promote isomerization. If using a very strong base, consider switching to a milder one like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).
-
Add a Proton Sponge: In some cases, adding a non-nucleophilic proton sponge can help suppress isomerization pathways.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for product isomerization.
-
Q4: I'm struggling with the purification of the final product. What are the common impurities?
A4: Common impurities include:
-
Homocoupled Biaryl (4,4'-Dicyanobiphenyl): This arises from the coupling of two molecules of 4-bromobenzonitrile. It can be minimized by ensuring efficient stirring and slow addition of reagents on a larger scale.
-
Phosphine Oxides: If triphenylphosphine is used as a ligand, triphenylphosphine oxide is a very common, polar impurity that can be difficult to separate.
-
Residual Base and Salts: These are typically removed during the aqueous work-up.
-
Isomeric Byproducts: As discussed in Q3.
-
Purification Strategy: Column chromatography using a gradient elution of hexanes and ethyl acetate is usually effective. If phosphine oxide is a major issue, consider using a different, more electron-rich, or bulky phosphine ligand that is less prone to oxidation.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use other palladium sources like (C₆H₅CN)₂PdCl₂ or Pd(PPh₃)₄?
A1: Yes. Pd(PPh₃)₄ is a Pd(0) source and can often be used directly, sometimes allowing for lower reaction temperatures. (C₆H₅CN)₂PdCl₂ is a Pd(II) precatalyst, similar to Pd(OAc)₂, and requires in situ reduction to the active Pd(0) species.[3] The choice often depends on cost, air stability, and the specific requirements of your substrate.
Q2: How critical is the choice of phosphine ligand?
A2: The ligand is crucial. It stabilizes the catalyst, influences its reactivity, and can control selectivity.[6] While PPh₃ is a common workhorse, for challenging substrates or scale-up, more specialized ligands (e.g., bulky electron-rich phosphines like P(tBu)₃ or biaryl phosphines) might be necessary to improve catalyst turnover numbers and prevent deactivation.[7]
Q3: My starting material is 4-chlorobenzonitrile. Why isn't the reaction working well?
A3: Aryl chlorides are significantly less reactive than aryl bromides or iodides in oxidative addition.[5] The C-Cl bond is much stronger. To couple aryl chlorides, you will likely need a more advanced catalytic system, typically involving:
-
A highly active palladium precatalyst.
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.
-
Higher reaction temperatures.
Q4: Are there viable alternative synthetic routes to the Heck reaction for this molecule?
A4: Yes, the Suzuki-Miyaura coupling is an excellent alternative.[10] This would involve reacting 4-cyanophenylboronic acid with 4-bromo-1-butene (or vice-versa) in the presence of a palladium catalyst and a base.[5][11] The Suzuki coupling is known for its high functional group tolerance and often proceeds under milder conditions than the Heck reaction.[12]
Visualization: Alternative Route Logic
Caption: Primary vs. Alternative synthetic routes.
Section 5: Safety Precautions
All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[13]
-
Cyanophenyl Compounds: These compounds can be toxic if ingested or absorbed through the skin and may release hydrogen cyanide gas if exposed to strong acids. Handle with care and avoid creating dust.[14][15]
-
Palladium Catalysts: While not acutely toxic, palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.
-
1-Butene: This is a flammable gas. Ensure all sources of ignition are removed from the work area.[16]
-
Solvents & Reagents: Triethylamine is corrosive and has a strong odor. Solvents like DMF and MeCN have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[16][17]
Visualization: Safety Check Flow
Caption: Pre-experiment safety verification steps.
References
- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
- 4-(3-Cyanophenyl)-2-methyl-1-butene - AK Scientific, Inc.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Safety Data Sheet - AA Blocks.
- Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT.
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- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
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- Heck reaction - Wikipedia.
- Heck Coupling | NROChemistry.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC.
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Validation & Comparative
Structure-activity relationship of 4-(4-Cyanophenyl)-1-butene derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(4-Cyanophenyl)-Substituted Compounds
A Comparative Analysis of Dual Aromatase-Sulfatase Inhibitors and Thiazol-2-ylhydrazone Anticancer Agents
Prepared by a Senior Application Scientist
Introduction
The 4-cyanophenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecules designed to interact with a variety of biological targets. Its electron-withdrawing nature and ability to participate in hydrogen bonding and π-π stacking interactions make it a valuable component for achieving high potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of compounds bearing the 4-cyanophenyl group that have shown significant therapeutic potential: dual aromatase-sulfatase inhibitors for hormone-dependent breast cancer and thiazol-2-ylhydrazone derivatives with potent anticancer activity.
A Note on the Linker Moiety: While the specified topic refers to "4-(4-Cyanophenyl)-1-butene derivatives," the preponderance of published, peer-reviewed research focuses on analogous structures containing a methylene (-CH₂-) linker. To provide a guide grounded in extensive experimental data, this document will focus on these well-characterized methylene-linked derivatives, which serve as a robust foundation for understanding the SAR of this compound class.
Chapter 1: Dual Aromatase-Sulfatase Inhibitors (DASIs)
Therapeutic Rationale: Targeting Estrogen Production in Breast Cancer
In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by the enzyme aromatase (CYP19A1).[1] Additionally, the hydrolysis of estrone sulfate (E1S) by steroid sulfatase (STS) provides a significant reservoir for active estrogens in breast tumors.[2] The simultaneous inhibition of both aromatase and STS, a "dual blockade" approach, is a promising strategy to achieve profound estrogen deprivation and overcome resistance to single-agent endocrine therapies.[3][4]
The core scaffold for a highly potent series of nonsteroidal DASIs is 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate .[3] The key pharmacophoric elements are:
-
The 1,2,4-triazole ring , which coordinates with the heme iron of the aromatase enzyme.
-
The 4-cyanophenyl group , which is crucial for binding to both aromatase and STS.[5]
-
The phenyl sulfamate moiety , which acts as an irreversible, active-site-directed inhibitor of STS.[2]
Structure-Activity Relationship of DASI Derivatives
Extensive SAR studies have been conducted on this scaffold, primarily by modifying the phenyl sulfamate ring.[5] The inhibitory activities are typically assessed in JEG-3 choriocarcinoma cells, which conveniently express both aromatase and STS.
The position and nature of halogen substituents on the sulfamate-bearing phenyl ring significantly impact aromatase inhibition, while having a more modest effect on STS inhibition.
-
Position: Substitution at the ortho position to the sulfamate group is generally more effective for aromatase inhibition than substitution at the meta position.[5]
-
Halogen Type: For single ortho substitutions, the inhibitory potency against aromatase follows the trend: Br > Cl > F .[5]
-
Dihalogenation: Introduction of a second halogen atom at the other meta position (m,m'-dihalogenation) can dramatically improve aromatase inhibition. For instance, the m,m'-dichloro derivative (18 ) is significantly more potent than the corresponding m-chloro derivative (17 ).[5]
Modifications to the core structure have revealed critical insights:
-
Linker Modification: Replacing the methylene linker with a difluoromethylene (-CF₂-) group can enhance aromatase inhibition but may not improve STS inhibition.[5]
-
Cyanophenyl Ring: The para-cyano group is vital for both aromatase and STS inhibition. Replacing it with hydrogen is detrimental to the dual activity.[5] While substituting the entire ring with other moieties like 3,5-difluorophenyl can enhance STS inhibition, it significantly weakens aromatase inhibition, highlighting the importance of the 4-cyanophenyl ring for a balanced dual-inhibitory profile.[5]
-
Heterocycle Replacement: Replacing the 1,2,4-triazole ring with a 1H-imidazole ring led to the discovery of the most potent DASI in this series, with IC₅₀ values of 0.2 nM for aromatase and 2.5 nM for STS.[3][5]
Quantitative SAR Data for DASI Derivatives
| Compound | R¹ (ortho) | R² (meta) | R³ (meta') | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) |
| 3 | F | H | H | 12 | 40 |
| 4 | Cl | H | H | 2.3 | 20 |
| 5 | Br | H | H | 0.82 | 39 |
| 11 | H | F | H | 39 | 21 |
| 17 | H | Cl | H | 18 | 40 |
| 12 | H | F | F | 1.3 | 39 |
| 18 | H | Cl | Cl | 0.6 | 44 |
| 25 (Imidazole) | H | F | H | 0.2 | 2.5 |
| Data sourced from Woo et al. (2013).[3][5] |
Experimental Protocols
This protocol is based on measuring the release of ³H₂O from [1β-³H]-androst-4-ene-3,17-dione.
-
Cell Culture: Culture JEG-3 cells in 96-well plates until confluent.
-
Compound Incubation: Wash cells with serum-free medium and then incubate with various concentrations of the test compound for 1 hour at 37°C.
-
Substrate Addition: Add [1β-³H]-androst-4-ene-3,17-dione (final concentration ~54 nM) to each well and incubate for 1.5-2 hours at 37°C.[6]
-
Reaction Termination: Stop the reaction by adding chloroform.
-
Extraction: Vortex the plates and centrifuge. Transfer the aqueous supernatant to a fresh plate containing a charcoal-dextran slurry.
-
Separation: Mix and centrifuge to pellet the charcoal, which binds unreacted steroid substrate.
-
Quantification: Transfer the supernatant (containing ³H₂O) to a scintillation vial, add scintillation cocktail, and count using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value using non-linear regression analysis.
This protocol measures the hydrolysis of [³H]-estrone-3-sulfate in intact JEG-3 cells.
-
Cell Culture: Seed JEG-3 cells in 24-well plates and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 4 hours at 37°C.
-
Substrate Addition: Add [³H]-estrone-3-sulfate to each well and incubate for a further 4 hours.
-
Extraction: Pipette the medium into a tube containing toluene. Vortex vigorously to extract the liberated [³H]-estrone.
-
Separation: Freeze the aqueous layer in a dry ice/acetone bath. Decant the toluene layer (containing the product) into a scintillation vial.
-
Quantification: Evaporate the toluene, add scintillation fluid, and count using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualization of the Estrogen Biosynthesis Pathway
Caption: The dual mechanism of action of DASI compounds, inhibiting both Aromatase and STS.
Chapter 2: 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones as Anticancer Agents
Therapeutic Rationale: Inducing Cancer Cell Apoptosis
A separate class of compounds, 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazoles , has demonstrated significant cytotoxic efficacy against human colorectal (HCT-116) and breast (MCF-7) carcinoma cell lines.[4][7] Unlike the DASIs, which target hormone production, these derivatives induce cancer cell death via caspase-dependent apoptosis.[7][8] The core structure allows for extensive modification at the benzylidenehydrazinyl moiety, providing a rich template for SAR exploration.
Structure-Activity Relationship of Thiazol-2-ylhydrazone Derivatives
The anticancer activity of these compounds is highly dependent on the substitution pattern of the benzylidene ring.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of both electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., halogens, nitro) on the benzylidene ring can lead to potent compounds.
-
Optimal Substitutions for MCF-7 (Breast Cancer):
-
Optimal Substitutions for HCT-116 (Colorectal Cancer):
-
Selectivity: Many of these derivatives show appreciable selectivity for cancer cells over normal human lung fibroblasts (MRC-5), indicating a favorable therapeutic window.[7]
Quantitative SAR Data for Thiazol-2-ylhydrazone Derivatives
| Compound | Benzylidene Substitution | HCT-116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| 3f | 2-Hydroxy-3-methyl | 1.6 ± 0.1 | 1.0 ± 0.1 |
| 3n | 2,6-Dichloro | 1.1 ± 0.5 | 2.5 ± 0.2 |
| 3b' | 3-Bromo-thiophen-2-yl | 1.6 ± 0.2 | 2.0 ± 0.3 |
| 3a' | Pentafluorophenyl | 2.4 ± 0.2 | 1.7 ± 0.3 |
| 3w | 1-(4-Fluorophenyl)ethylidene | 1.5 ± 0.8 | 2.5 ± 0.2 |
| Cisplatin | (Reference Drug) | 3.5 ± 0.4 | 5.8 ± 0.5 |
| Data sourced from Hussain et al. (2022).[7] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9][10]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically in serial dilutions) and incubate for a specified period (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Visualization of the Caspase-Dependent Apoptosis Pathway
Caption: Thiazol-2-ylhydrazones induce apoptosis through caspase activation.
Chapter 3: Comparative Analysis and Future Perspectives
This guide highlights how the same 4-cyanophenyl pharmacophore can be integrated into vastly different molecular scaffolds to target distinct pathological pathways.
| Feature | DASI Derivatives | Thiazol-2-ylhydrazone Derivatives |
| Primary Target | Aromatase & Steroid Sulfatase | Undefined, but leads to apoptosis |
| Therapeutic Area | Hormone-Dependent Breast Cancer | General Oncology (Breast, Colorectal) |
| Mechanism | Enzyme Inhibition (Hormone Deprivation) | Induction of Caspase-Dependent Apoptosis |
| Key SAR Driver | Substitution on Phenyl Sulfamate Ring | Substitution on Benzylidene Ring |
| Potency Metric | IC₅₀ (nM range) | GI₅₀ (µM range) |
The success of these two distinct compound classes underscores the versatility of the 4-cyanophenyl group. Future research could focus on:
-
Kinase Inhibition: The cyanophenyl group is a known feature in many kinase inhibitors.[11] Exploring the potential of the DASI or thiazole scaffolds to inhibit key oncogenic kinases could yield novel multi-targeting agents.
-
Androgen Receptor Antagonism: Given that 4-cyanophenyl is a key feature in nonsteroidal antiandrogens like Enzalutamide, evaluating these scaffolds for activity against the androgen receptor could open new avenues for treating prostate cancer.[12][13]
-
Improving Pharmacokinetics: While in vitro potency is high, the in vivo efficacy and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of these compounds require further optimization. Future work should focus on modifying the scaffolds to improve oral bioavailability and metabolic stability.
By leveraging the foundational SAR data presented here, researchers can design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately advancing the therapeutic potential of 4-cyanophenyl-based compounds.
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Introduction: The Unassuming Power of a Nitrile Group
In the vast landscape of medicinal chemistry, specific structural motifs, or pharmacophores, often emerge as key players in conferring potent biological activity. The 4-cyanophenyl group is one such entity, a deceptively simple aromatic ring appended with a nitrile (-C≡N) group. While the compound 4-(4-cyanophenyl)-1-butene serves as a basic structural scaffold, its direct biological activities are not extensively documented in publicly available literature. However, the true significance of the 4-cyanophenyl moiety is revealed when it is incorporated into more complex molecular architectures. This guide provides a comparative analysis of the biological activity of compounds featuring this critical pharmacophore, drawing upon experimental data from two distinct classes of potent anticancer agents: dual aromatase-sulfatase inhibitors (DASIs) and thiazol-2-ylhydrazones. We will explore the intricate structure-activity relationships (SAR) that underscore the importance of the 4-cyanophenyl group and provide detailed protocols for key biological assays.
Section 1: Targeting Hormone-Dependent Breast Cancer: The 4-Cyanophenyl Moiety in Dual Aromatase-Sulfatase Inhibitors (DASIs)
Hormone-dependent breast cancer is a significant oncological challenge, where the growth of cancer cells is fueled by estrogens. A key strategy in treating this disease is to suppress the production of estrogens. Two enzymes are critical in this process: aromatase, which catalyzes the final step of estrogen biosynthesis, and steroid sulfatase (STS), which hydrolyzes inactive estrogen sulfates into their active forms. The concurrent inhibition of both enzymes is a promising therapeutic approach.[1]
A first-generation of potent DASIs is based on the scaffold of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.[1][2] In these molecules, the 4-cyanophenyl group plays a crucial role in binding to the active site of aromatase.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have demonstrated the criticality of the para-cyanophenyl ring for potent dual inhibitory activity.[1]
-
The Indispensable Cyano Group: Replacement of the para-cyano group with a hydrogen atom leads to a dramatic decrease in both aromatase and STS inhibitory activity. For instance, the IC50 value for aromatase inhibition increases from 100 nM to 2483 nM when the cyano group is removed.[1] This highlights the nitrile as a key interacting moiety within the enzyme's active site.
-
Aromatic Ring Substitution: Replacing the entire para-cyanophenyl ring with other aromatic systems, such as a 3,5-difluorophenyl or a 2,2-difluorobenzo[d][2]dioxol-5-yl moiety, results in significantly weaker aromatase inhibitors. However, these modifications can sometimes enhance STS inhibition, suggesting different structural requirements for the two enzymes.[3] Ultimately, the para-cyanophenyl ring provides the best-balanced dual inhibition for this class of compounds.[3]
-
The Role of the Triazole and Linker: The triazole ring is essential for ligating to the heme iron of the aromatase enzyme. Replacing the triazole with an imidazole, a stronger Lewis base, can significantly enhance aromatase inhibition.[3] Modifications to the methylene linker connecting the two aryl moieties also impact activity, with a difluoromethylene linker being tolerated by STS but not by aromatase.[1]
Comparative Inhibitory Activity of DASI Analogs
The following table summarizes the in vitro inhibitory activity of key analogs against aromatase and steroid sulfatase in JEG-3 human choriocarcinoma cells.
| Compound ID | Modification from Parent Scaffold | Aromatase IC50 (nM) | STS IC50 (nM) | Reference |
| 2 | para-cyanophenyl (Parent) | 100 | 227 | [1] |
| 20 | Phenyl (cyano group replaced by H) | 2483 | 1557 | [1] |
| 21 | 3,5-difluorophenyl | 760 | 45 | [3] |
| 22 | 2,2-difluorobenzo[d][2]dioxol-5-yl | 4060 | 52 | [3] |
| 25 | Imidazole instead of triazole | 0.2 | 2.5 | [1] |
This data clearly illustrates that modifications to the 4-cyanophenyl moiety have a profound impact on the biological activity of these inhibitors.
Section 2: Inducing Cancer Cell Death: The 4-Cyanophenyl Moiety in Thiazol-2-ylhydrazones
Another class of compounds where the 4-cyanophenyl group is integral to potent anticancer activity is the 4-cyanophenyl substituted thiazol-2-ylhydrazones. These compounds have demonstrated significant efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7), with many derivatives being more active than the standard chemotherapeutic agent, cisplatin.
The mechanism of action for these compounds involves the induction of cancer cell death via caspase-dependent apoptosis. This is a programmed cell death pathway that is often dysregulated in cancer, and its activation is a hallmark of effective anticancer therapies.
Comparative Anticancer Efficacy
The table below presents the 50% growth inhibition (GI50) values for selected 4-cyanophenyl substituted thiazol-2-ylhydrazones against two human cancer cell lines.
| Compound ID | R-Group on Hydrazone | HCT-116 GI50 (µM) | MCF-7 GI50 (µM) |
| 3f | 2-hydroxy-3-methylbenzylidene | 1.6 ± 0.1 | 1.0 ± 0.1 |
| 3a' | pentafluorophenyl)methylene | - | 1.7 ± 0.3 |
| 3b' | 3-bromothiophen-2-yl)methylene | 1.6 ± 0.2 | - |
| 3n | 2,6-dichlorobenzylidene | 1.1 ± 0.5 | - |
| 3w | 1-(4-fluorophenyl)ethylidene | 1.5 ± 0.8 | - |
The consistent presence of the 4-cyanophenyl moiety in these highly active compounds underscores its importance for their anticancer properties.
Section 3: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are protocols for the key assays used to determine the biological activities discussed in this guide.
Protocol 1: In Vitro Aromatase Inhibition Assay Using JEG-3 Cells
This protocol is adapted from methodologies used in the evaluation of DASIs.[1]
Objective: To determine the IC50 value of a test compound for aromatase inhibition in a whole-cell assay.
Materials:
-
JEG-3 human choriocarcinoma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
[1β-³H]-androst-4-ene-3,17-dione (radiolabeled substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture JEG-3 cells in appropriate flasks until they reach 80-90% confluency.
-
Seeding: Seed the JEG-3 cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and wash the cells with PBS. Add fresh, serum-free medium containing various concentrations of the test compound. Include appropriate vehicle controls.
-
Incubation with Substrate: To each well, add [1β-³H]-androst-4-ene-3,17-dione to a final concentration of ~30 nM.
-
Reaction Incubation: Incubate the plates for 1-3 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of ³H₂O: Aromatase activity is determined by measuring the amount of ³H₂O released into the medium as a result of the aromatization of the substrate. This is typically done by separating the aqueous phase from the organic phase and measuring the radioactivity in the aqueous phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]
Objective: To determine the GI50/IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the GI50 or IC50 value by plotting the percentage of viability against the log of the compound concentration.
Section 4: Visualizations
Diagram 1: Generalized Structure-Activity Relationships for DASIs
Caption: Key SAR findings for dual aromatase-sulfatase inhibitors.
Diagram 2: Experimental Workflow for In Vitro Aromatase Inhibition Assay
Caption: Step-by-step workflow for the aromatase inhibition assay.
Conclusion
While this compound itself is not a widely studied biologically active molecule, the 4-cyanophenyl moiety it contains is a powerful pharmacophore in modern drug discovery. As demonstrated through the comparative analysis of dual aromatase-sulfatase inhibitors and anticancer thiazol-2-ylhydrazones, the presence and specific placement of the 4-cyanophenyl group are often critical for potent and selective biological activity. The nitrile group's ability to form key interactions within enzyme active sites, such as hydrogen bonds, makes it an invaluable component in the design of targeted therapeutics. The experimental data and protocols provided herein offer a robust framework for researchers and drug development professionals to further explore and harness the potential of this significant structural motif in the ongoing quest for novel and more effective anticancer agents.
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Woo, L. W. L., et al. (2013). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate. ChemMedChem, 8(5), 779-799. [Link]
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Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH. [Link]
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Bar-Zeev, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50795. [Link]
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Miyazaki, T., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(1), 134-143. [Link]
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Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. SciSpace. [Link]
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Vanden Bossche, H., et al. (1991). Aromatase in the human choriocarcinoma JEG-3: inhibition by R 76 713 in cultured cells and in tumors grown in nude mice. The Journal of Steroid Biochemistry and Molecular Biology, 40(4-6), 499-506. [Link]
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Bhatnagar, A. S., et al. (1992). Structure-activity relationships and binding model of novel aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 135-140. [Link]
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Laville, N., et al. (2006). Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line. Toxicology in Vitro, 20(6), 846-853. [Link]
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Newman, S. P., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(7), 2263-2276. [Link]
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Hong, Y., et al. (2012). Novel Aromatase Inhibitors by Structure-Guided Design. Journal of Medicinal Chemistry, 55(18), 8047-8057. [Link]
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Sanderson, J. T., et al. (2004). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 82(1), 70-79. [Link]
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Gever, J. R., et al. (2010). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570. [Link]
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Rzemieniec, J., et al. (2015). Modulation of estradiol synthesis and aromatase activity in human choriocarcinoma JEG-3 cells exposed to tetrabromobisphenol A. Toxicology Letters, 232(1), 147-154. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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Hsieh, H.-P., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1013. [Link]
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A Comparative Guide to the Spectroscopic Signatures of 4-(4-Cyanophenyl)-1-butene and Its Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct biological activities and chemical properties. This guide provides a detailed comparative analysis of the spectroscopic data for 4-(4-cyanophenyl)-1-butene and its key structural isomers. Leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will elucidate the subtle yet critical differences in their spectral fingerprints, offering a robust framework for their differentiation.
The Importance of Isomer Differentiation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In drug development, one isomer may exhibit therapeutic efficacy while another could be inactive or even toxic. Consequently, the ability to definitively identify and separate isomers is a critical aspect of quality control and regulatory compliance. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and distinguish between closely related structures.
Isomers of this compound under Investigation
This guide will focus on the parent compound, this compound, and its primary isomers, which include positional isomers of the cyano group on the phenyl ring and an isomer with a different placement of the butenyl double bond.
-
This compound (para-isomer)
-
4-(3-Cyanophenyl)-1-butene (meta-isomer)
-
4-(2-Cyanophenyl)-1-butene (ortho-isomer)
-
4-(4-Cyanophenyl)-2-butene (double bond isomer)
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity and spatial arrangement of atoms within a molecule.
Experimental Protocol for NMR Spectroscopy
A standard approach for acquiring high-resolution NMR spectra involves the following steps:
-
Sample Preparation: A small quantity (typically 5-10 mg) of the purified analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required. Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Subsequent processing steps include phase correction, baseline correction, and integration of the signals.
Caption: A schematic representation of the Electron Ionization Mass Spectrometry (EI-MS) process.
Comparative Mass Spectrometry Data (Predicted)
The mass spectra of all isomers will show a molecular ion peak at the same m/z value, but their fragmentation patterns may differ.
-
Molecular Ion (M⁺•): For C₁₁H₁₁N, the molecular ion peak will be observed at an m/z of 157. Aromatic compounds generally give a prominent molecular ion peak due to the stability of the aromatic ring. *[1] Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): This would result in a fragment at m/z 142. This is a likely fragmentation for the 2-butene isomer.
-
Loss of an ethyl radical (•C₂H₅): This would lead to a fragment at m/z 128.
-
Loss of a propyl radical (•C₃H₇): This would produce a fragment at m/z 116.
-
Tropylium Ion Formation: A common fragmentation for alkylbenzenes is the formation of the tropylium ion (C₇H₇⁺) at m/z 91. However, the presence of the electron-withdrawing cyano group may influence the prevalence of this rearrangement.
-
Benzylic Cleavage: The most favorable fragmentation for the 1-butene isomers is likely cleavage of the bond between the second and third carbons of the butenyl chain, leading to the formation of a stable benzylic cation.
-
Analysis of Predicted MS Differences:
The primary difference in the mass spectra of the isomers is expected to be the relative abundances of the fragment ions. The 2-butene isomer, with a methyl group, is more likely to show a significant M-15 peak (loss of •CH₃). The 1-butene isomers are more likely to undergo fragmentation that leads to a stabilized benzylic cation. The position of the cyano group (ortho, meta, or para) is less likely to cause major differences in the fragmentation pattern under EI conditions, but subtle differences in ion abundances may be observable.
Conclusion
The spectroscopic characterization of this compound and its isomers is a clear demonstration of the power of modern analytical techniques in structural elucidation. While all isomers share the same molecular formula, their unique atomic arrangements give rise to distinct and predictable spectroscopic signatures. ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and symmetry of the molecules, with the aromatic region being particularly diagnostic for the positional isomers of the cyano group. IR spectroscopy offers a rapid means of confirming the presence of the nitrile and alkene functional groups and provides strong evidence for the substitution pattern on the aromatic ring and the position of the double bond. Finally, mass spectrometry confirms the molecular weight and can offer clues about the structure through the analysis of fragmentation patterns. By employing a combination of these techniques, researchers and drug development professionals can confidently identify and differentiate these closely related isomers, ensuring the quality and safety of their chemical entities.
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University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from [Link]
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ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]
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SpectraBase. (n.d.). 4-Phenyl-1-butene. Retrieved from [Link]
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Comparative study of the reactivity of the nitrile vs. butene group
Introduction: The Electronic and Structural Dichotomy
In the landscape of organic synthesis, the strategic manipulation of functional groups is paramount. Among the most ubiquitous are the nitrile (C≡N) and the alkene (represented here by the butene group, C=C). While both are unsaturated, their electronic architecture dictates fundamentally different chemical behaviors. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and experimental data, to aid researchers in designing selective and efficient synthetic routes.
The core difference lies in their electronic nature. The carbon-carbon double bond of butene is composed of one strong σ-bond and one weaker, electron-rich π-bond. The electron density is distributed relatively evenly between the two sp²-hybridized carbons, making the π-bond nucleophilic and susceptible to attack by electrophiles.[1][2]
Conversely, the nitrile group features a carbon and a nitrogen atom in an sp-hybridized state, forming a linear geometry.[1][3] The high electronegativity of nitrogen polarizes the C≡N triple bond, withdrawing electron density and imparting a significant partial positive charge (δ+) on the carbon atom.[1][3][4] This renders the nitrile carbon electrophilic and a prime target for nucleophiles.[1][5][6] This fundamental polarity difference is the cornerstone of their distinct reactivity profiles.
Caption: Fundamental electronic differences between the butene and nitrile functional groups.
Comparative Reactivity Analysis
Reaction with Nucleophiles
The electrophilic nature of the nitrile carbon makes it highly susceptible to nucleophilic attack. This is a cornerstone of nitrile chemistry, enabling the synthesis of a wide array of functional groups.
-
Nitriles: Strong nucleophiles, such as Grignard reagents (RMgX) and organolithiums (RLi), readily add to the nitrile carbon to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes this intermediate to a ketone.[4] This two-step process is a powerful method for ketone synthesis where the ketone product is protected from further reaction until the workup stage. Similarly, strong reducing agents like lithium aluminum hydride (LiAlH₄) act as a source of nucleophilic hydride (H⁻) to reduce nitriles to primary amines.[1][4][6]
-
Butene: The electron-rich C=C double bond repels nucleophiles. Butene and other simple alkenes are generally unreactive towards nucleophiles like Grignard reagents or hydrides under standard conditions.
Caption: Mechanism of nucleophilic addition of a Grignard reagent to a nitrile.
Reaction with Electrophiles
The reactivity pattern is inverted when considering electrophiles. The nucleophilic π-bond of butene is the reactive center.
-
Butene: Alkenes readily undergo electrophilic addition reactions.[7] The π-bond attacks an electrophile (E⁺), such as a proton (H⁺) from a hydrogen halide, forming a carbocation intermediate.[2][8][9] This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product.[8][10] This mechanism is central to reactions like hydrohalogenation (addition of H-X), acid-catalyzed hydration (addition of H₂O), and halogenation (addition of X₂).
-
Nitriles: The nitrile group is generally electron-poor and resistant to attack by electrophiles. However, the lone pair on the nitrogen can act as a weak base. In the presence of strong acids, the nitrogen can be protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, activating it for attack by weak nucleophiles, such as water during acid-catalyzed hydrolysis.[1][4][5][11]
Caption: Mechanism of electrophilic addition of HBr to a butene double bond.
Reduction (Hydrogenation)
Both functional groups can be reduced, but the required conditions and resulting products differ significantly, providing opportunities for chemoselectivity.
-
Catalytic Hydrogenation: Both groups can be reduced with H₂ gas over metal catalysts (e.g., Pd, Pt, Raney Ni).[12][13] Alkenes are typically hydrogenated to alkanes under mild conditions.[13] Nitriles are also reduced to primary amines, but often require more forcing conditions (higher pressure or temperature).[12][14] A significant side reaction in nitrile hydrogenation is the formation of secondary and tertiary amines through reaction of the intermediate imine with the product amine.[12] Catalyst choice, solvent, and additives like ammonia are crucial for selectively obtaining the primary amine.[12][15]
-
Hydride Reduction:
-
Nitriles: Are readily reduced by strong hydrides like LiAlH₄ to primary amines.[4][6] Milder, sterically hindered hydrides like diisobutylaluminium hydride (DIBAL-H) can be used to stop the reduction at the intermediate imine stage, which upon hydrolysis yields an aldehyde.[1][12]
-
Butene: Isolated, non-conjugated double bonds are generally unreactive towards LiAlH₄ or DIBAL-H.
-
This difference in reactivity allows for the selective reduction of a nitrile in the presence of an isolated double bond. For instance, certain borane reagents have been shown to reduce nitriles while leaving unconjugated alkenes intact.[16][17]
Hydrolysis vs. Hydration
-
Nitrile Hydrolysis: Under acidic or basic aqueous conditions with heating, nitriles undergo hydrolysis.[18] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid (in acid) or a carboxylate salt (in base).[1][6][18][19] This is a complete transformation of the functional group's oxidation state.[11]
-
Butene Hydration: This is an acid-catalyzed electrophilic addition of water across the double bond. The reaction follows Markovnikov's rule and results in the formation of an alcohol.[2] The carbon skeleton remains unchanged, and the reaction is mechanistically distinct from nitrile hydrolysis.
Data Summary: Nitrile vs. Butene Reactivity
| Reaction Type | Reagent(s) | Nitrile Group Reactivity | Butene Group Reactivity | Product (from Nitrile) | Product (from Butene) |
| Nucleophilic Addition | R-MgX, then H₃O⁺ | Highly Reactive | Unreactive | Ketone | No Reaction |
| Electrophilic Addition | H-Br | Unreactive (unless protonated) | Highly Reactive | No Reaction | Alkyl Bromide |
| Reduction | H₂ / Pd, Pt, or Ni | Reactive (often harsh conditions) | Reactive (mild conditions) | Primary Amine | Alkane |
| Reduction | LiAlH₄, then H₂O | Highly Reactive | Generally Unreactive | Primary Amine | No Reaction |
| Reduction | DIBAL-H, then H₂O | Reactive | Unreactive | Aldehyde | No Reaction |
| Reaction with Water | H₃O⁺, heat | Hydrolysis | Hydration | Carboxylic Acid | Alcohol |
Chemoselective Transformations: Experimental Protocols
In drug development and complex molecule synthesis, reacting one functional group in the presence of another is a common challenge. The disparate reactivity of nitriles and butenes can be exploited to achieve high selectivity.
Caption: Chemoselective reaction pathways for a molecule containing both nitrile and butene groups.
Protocol 1: Selective Reduction of a Nitrile in the Presence of an Alkene
This protocol describes the reduction of 4-cyanocyclohexene to (cyclohex-3-en-1-yl)methanamine using lithium aluminum hydride, a powerful nucleophilic reducing agent that does not affect the isolated double bond.
Objective: To selectively reduce the nitrile group to a primary amine while preserving the C=C double bond.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-cyanocyclohexene (1.0 eq.) in anhydrous THF to the stirred suspension via a dropping funnel over 30 minutes. Causality: The slow addition at low temperature controls the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4 hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness: This specific Fieser workup method is a standard and reliable procedure for safely quenching LiAlH₄ and precipitating aluminum salts into a filterable solid.
-
Workup: Stir the resulting granular white precipitate for 1 hour at room temperature. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (cyclohex-3-en-1-yl)methanamine. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Selective Hydrobromination of an Alkene in the Presence of a Nitrile
This protocol details the electrophilic addition of HBr across the double bond of 4-cyanocyclohexene, leaving the electron-poor nitrile group untouched.
Objective: To selectively add HBr to the C=C double bond while preserving the nitrile group.
Methodology:
-
Setup: Dissolve 4-cyanocyclohexene (1.0 eq.) in a non-polar, aprotic solvent such as dichloromethane or diethyl ether in a round-bottom flask at 0 °C.
-
Reagent Addition: Bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid, while maintaining the temperature at 0 °C. Monitor the reaction progress by TLC or GC. Causality: The low temperature and aprotic solvent minimize potential side reactions and polymerization.
-
Reaction: Stir the mixture at 0 °C until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-1-cyanocyclohexane. Further purification can be achieved via chromatography.
Conclusion
The reactivities of the nitrile and butene groups are not just different; they are complementary. Nitriles are electrophilic at carbon and react with nucleophiles, while butenes are nucleophilic and react with electrophiles. This fundamental electronic opposition allows for highly selective transformations, which are critical in the synthesis of complex molecules in pharmaceutical and materials science. A thorough understanding of their respective mechanisms and optimal reaction conditions empowers chemists to strategically employ these functional groups as reliable synthetic handles.
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A Comparative Purity Analysis of Synthesized versus Commercial 4-(4-Cyanophenyl)-1-butene for Pharmaceutical Research
Abstract
In the landscape of drug discovery and development, the purity of chemical intermediates is paramount.[1][2][3] This guide provides a comprehensive benchmark analysis of in-house synthesized 4-(4-cyanophenyl)-1-butene against commercially available standards. Through a suite of orthogonal analytical techniques—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—we present a detailed comparison of purity profiles. This work underscores the importance of rigorous analytical validation for ensuring the reliability and reproducibility of experimental outcomes in pharmaceutical research.
Introduction: The Critical Role of Purity in Drug Development
The journey from a promising lead compound to a marketed pharmaceutical is long and fraught with challenges. A foundational principle that underpins this entire process is the stringent control of chemical purity.[1][2][3] Impurities, even at trace levels, can have profound effects on the efficacy, safety, and stability of an active pharmaceutical ingredient (API).[1][2] They can introduce unforeseen toxicity, alter pharmacological activity, or compromise the final drug product's shelf life.[2][3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines, often harmonized through the International Council for Harmonisation (ICH), that mandate the identification, quantification, and control of impurities in drug substances and products.[4][5][6] Therefore, the ability to accurately assess the purity of starting materials and intermediates, like this compound, is not merely a matter of good scientific practice but a critical regulatory requirement.[4][5]
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of more complex molecular scaffolds. Its purity directly impacts the yield and impurity profile of subsequent reaction steps. This guide provides researchers with a practical framework for evaluating the purity of this key intermediate, comparing a laboratory-synthesized batch with commercially procured standards.
Synthesis and Material Acquisition
Laboratory Synthesis of this compound
The in-house batch of this compound was synthesized via a Suzuki coupling reaction between 4-cyanophenylboronic acid and 4-bromo-1-butene. The reaction was catalyzed by a palladium complex in the presence of a suitable base.
Diagram: Synthesis of this compound
Caption: Suzuki coupling reaction for the synthesis of this compound.
Following the reaction, the crude product was purified by column chromatography on silica gel to yield a light-yellow oil.
Commercial Standards
For this comparative analysis, two commercial standards of this compound were procured from leading chemical suppliers. Both were specified with a purity of ≥97%.[7][8]
-
Commercial Standard A: Supplier 1, Lot #XXXXX, Purity ≥97%
-
Commercial Standard B: Supplier 2, Lot #YYYYY, Purity ≥97%
Orthogonal Analytical Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. By employing techniques that rely on different physicochemical principles, a more complete picture of the sample's composition can be obtained.
Diagram: Experimental Workflow for Purity Assessment
Caption: Orthogonal analytical workflow for comprehensive purity evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds.[4] A reverse-phase HPLC method was developed to separate this compound from potential non-volatile impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
0-2 min: 40% A
-
2-15 min: 40% to 95% A
-
15-18 min: 95% A
-
18-20 min: 95% to 40% A
-
20-25 min: 40% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and volatile organic impurities.[4] It can also be valuable for separating and identifying isomeric impurities.[9]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Agilent 7890B GC coupled to a 5977A Mass Selective Detector (MSD).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Samples were diluted in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine molar purity. Both ¹H and ¹³C NMR spectra were acquired.
Experimental Protocol: NMR Analysis
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 1 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2 s.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule, serving as a rapid and reliable method for structural confirmation.[10]
Experimental Protocol: FTIR Analysis
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: A small drop of the liquid sample was placed directly on the ATR crystal. A background spectrum was collected prior to each sample analysis.[10]
Results and Comparative Analysis
HPLC Purity Assessment
The HPLC analysis revealed high purity for all three samples. The synthesized batch showed a purity comparable to the commercial standards.
| Sample | Retention Time (min) | Purity (% Area) |
| Synthesized | 12.54 | 99.2% |
| Commercial A | 12.55 | 98.8% |
| Commercial B | 12.53 | 99.5% |
Minor impurity peaks were observed at different retention times for each sample, indicating different impurity profiles. The synthesized material showed a single minor impurity at 10.2 minutes, while Commercial Standard A had two small impurities eluting earlier. Commercial Standard B was the cleanest by this method.
GC-MS Impurity Profiling
The GC-MS analysis provided further insights into the volatile impurity profiles.
| Sample | Main Peak Purity (% Area) | Identified Impurities |
| Synthesized | 99.1% | Toluene (residual solvent), 4-Bromobenzonitrile (starting material) |
| Commercial A | 98.5% | Isomeric butenylbenzonitrile, unknown low MW impurity |
| Commercial B | 99.4% | Trace level of an isomer |
The synthesized batch contained trace amounts of residual solvent and an unreacted starting material, which is a common feature of laboratory-scale synthesis. Commercial Standard A contained a notable isomeric impurity, which could be a positional isomer of the butenyl group on the phenyl ring.
NMR Structural Confirmation
The ¹H and ¹³C NMR spectra for all three samples were consistent with the structure of this compound.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.61 (d, J = 8.2 Hz, 2H), 7.32 (d, J = 8.2 Hz, 2H), 5.85 (m, 1H), 5.05 (m, 2H), 2.78 (t, J = 7.6 Hz, 2H), 2.39 (q, J = 7.4 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 147.1, 137.5, 132.4, 129.5, 119.0, 115.3, 110.4, 35.1, 34.8.
The spectra for the synthesized compound were clean, with no significant impurity peaks observed. The commercial standards also showed clean spectra, confirming their high purity.
FTIR Functional Group Analysis
The FTIR spectra of all samples displayed the characteristic absorption bands for the functional groups present in this compound.
-
~2228 cm⁻¹: Sharp, strong absorption corresponding to the C≡N (nitrile) stretch.[11][12]
-
~3078 cm⁻¹: C-H stretch of the alkene.[13]
-
~1606 cm⁻¹: C=C stretch of the aromatic ring.
The consistency of these peaks across all samples confirms the chemical identity of the bulk material.
Discussion and Conclusion
This comparative guide demonstrates a robust, multi-technique approach to benchmarking the purity of a synthesized chemical intermediate against commercial standards. The in-house synthesized this compound exhibited a purity profile that was highly comparable, and in some aspects superior, to the procured commercial samples.
Key Findings:
-
Purity: All three samples demonstrated high purity (≥98.5%) across both HPLC and GC-MS analyses.
-
Impurity Profiles: The nature of the impurities differed between the samples. The synthesized batch contained expected process-related impurities (residual solvent and starting material), while the commercial samples contained isomeric and other unknown impurities.
-
Structural Integrity: NMR and FTIR analyses confirmed the correct chemical structure for all samples.
Implications for Researchers:
This study highlights that while commercial standards are convenient, they are not invariably of higher purity than carefully synthesized and purified laboratory batches. Researchers must be aware that "high purity" does not mean the absence of all impurities, and the nature of these minor components can vary significantly between suppliers and even between lots from the same supplier.
For applications in drug development, particularly in early-stage discovery, the presence of even minor impurities can lead to misleading biological data or complications in subsequent synthetic steps. Therefore, it is incumbent upon the researcher to independently verify the purity of all critical reagents, regardless of their source. The orthogonal analytical workflow presented here provides a reliable framework for such a validation.
References
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Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link][2]
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Bartmess, J. E. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 34(10), 1007-1017. [Link][9]
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Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link][4]
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ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide. Retrieved from [Link][5]
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European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link][6]
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Moravek. (n.d.). The Importance of Purity in Chemistry. Retrieved from [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
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PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][11]
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Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 1270-1280. [Link][12]
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A Level Chemistry. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. Retrieved from [Link][14]
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Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. [Link][13]
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Chromatography Forum. (2011, August 23). GC/MS method for short chain alkene?. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
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A Comparative Guide to the Dual Inhibition of Aromatase and Steroid Sulfatase by 4-Cyanophenyl Derivatives
For researchers and professionals in the field of drug development, particularly in the context of hormone-dependent cancers, the strategic design of enzyme inhibitors is of paramount importance. This guide provides an in-depth technical comparison of a series of 4-cyanophenyl derivatives as dual inhibitors of two critical enzymes in steroid biosynthesis: aromatase (cytochrome P450 19A1) and steroid sulfatase (STS). By presenting and analyzing key experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern the inhibitory potency and selectivity of these compounds, offering valuable insights for future drug design.
Introduction: The Rationale for Dual Aromatase-STS Inhibition
In many forms of breast cancer, the growth of tumors is stimulated by estrogens. Two key pathways contribute to the production of active estrogens in peripheral tissues. The aromatase enzyme is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1][2] Steroid sulfatase (STS) hydrolyzes inactive estrogen sulfates into their active forms.[1] The simultaneous inhibition of both these enzymes is a promising therapeutic strategy to effectively suppress estrogen levels and combat hormone-dependent cancer. The 4-cyanophenyl moiety has been identified as a critical pharmacophore in a class of non-steroidal inhibitors designed to target these enzymes.[1]
This guide will focus on a series of derivatives based on the lead compound 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, exploring how structural modifications influence their inhibitory activity against both aromatase and STS.
Comparative Analysis of Inhibitory Potency
The inhibitory effects of various 4-cyanophenyl derivatives were evaluated using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The following tables summarize the IC50 values for a selection of these compounds against aromatase and STS, providing a clear comparison of their potency.
Table 1: Inhibitory Activity (IC50) of Substituted 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate Derivatives
| Compound | Substitution on Sulfamate-Bearing Phenyl Ring | Aromatase IC50 (nM) | STS IC50 (nM) |
| 2 | Unsubstituted | 100 | 227 |
| 3 | o-Fluoro | 12 | 40 |
| 4 | o-Chloro | 2.3 | 20 |
| 5 | o-Bromo | 0.82 | 31 |
| 11 | m-Fluoro | 39 | 21 |
| 17 | m-Chloro | 18 | 44 |
| 19 | m-Bromo | 2.6 | 20 |
| 12 | m,m'-Difluoro | 1.3 | 39 |
| 18 | m,m'-Dichloro | 0.6 | 29 |
Data sourced from Woo et al., 2013.[1]
Table 2: Effect of Replacing the Triazolyl Group with an Imidazolyl Group
| Compound | Heterocyclic Moiety | Aromatase IC50 (nM) | STS IC50 (nM) |
| 11 | 4H-1,2,4-triazol-4-yl | 39 | 21 |
| 25 | Imidazolyl | 0.2 | 2.5 |
Data sourced from Woo et al., 2013.[1]
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above reveal several key structure-activity relationships:
-
Halogenation of the Phenyl Ring: The introduction of halogen atoms to the sulfamate-bearing phenyl ring generally enhances inhibitory activity against aromatase.[1]
-
Position of Halogenation: Ortho-substitution with a single halogen atom is more effective for aromatase inhibition than meta-substitution.[1]
-
Type of Halogen: For both ortho- and meta-substituted derivatives, the aromatase inhibitory potency increases with the size of the halogen (Br > Cl > F), which may be related to increased lipophilicity.[1]
-
Di-substitution: The introduction of two halogen atoms at the meta positions (m,m'-dihalo derivatives) leads to even more potent aromatase inhibitors.[1]
-
-
The para-Cyanophenyl Group: The para-cyanophenyl ring is a crucial feature for achieving a balanced dual inhibition of both aromatase and STS.[1] Replacement of the cyano group with a hydrogen atom is detrimental to the dual inhibitory activity.[1]
-
The Heterocyclic Moiety: The nature of the heterocyclic ring system plays a significant role in the inhibitory potency. Replacing the triazole moiety with an imidazole group, as seen in compound 25 , dramatically improves the inhibitory activity against both aromatase and STS by several orders of magnitude.[1] Compound 25 emerges as the most potent dual aromatase-sulfatase inhibitor (DASI) in this series.[1][2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of these compounds is the direct inhibition of the enzymatic activity of aromatase and steroid sulfatase. Aromatase, a cytochrome P450 enzyme, is inhibited by the binding of these compounds to its active site, preventing the conversion of androgens to estrogens. Similarly, these derivatives inhibit STS, blocking the hydrolysis of estrone sulfate to estrone. The overall effect is a significant reduction in the levels of biologically active estrogens.
Caption: Dual inhibition of aromatase and STS by 4-cyanophenyl derivatives blocks estrogen production.
Experimental Methodologies
The determination of the inhibitory potency of the 4-cyanophenyl derivatives was conducted using established in vitro assays. The following provides a generalized overview of the experimental protocols.
Aromatase Inhibition Assay
-
Enzyme Source: Human placental microsomes or recombinant human aromatase.
-
Substrate: [1β-³H]-Androst-4-ene-3,17-dione is commonly used as a radiolabeled substrate.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor. The substrate is then added to initiate the reaction. The incubation is carried out at 37°C.
-
Reaction Termination: The reaction is stopped, typically by the addition of an organic solvent.
-
Product Measurement: The amount of tritiated water (³H₂O) released during the aromatization reaction is proportional to the enzyme activity. This is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Steroid Sulfatase (STS) Inhibition Assay
-
Enzyme Source: Homogenates of JEG-3 choriocarcinoma cells, which are known to express STS, or purified STS enzyme.
-
Substrate: [6,7-³H]-Estrone-3-sulfate is used as the radiolabeled substrate.
-
Incubation: Intact JEG-3 cells or the cell homogenate are incubated with the radiolabeled substrate in the presence of varying concentrations of the inhibitor.
-
Extraction: After incubation, the reaction mixture is extracted with an organic solvent to separate the hydrolyzed steroid (estrone) from the unreacted substrate.
-
Product Measurement: The radioactivity in the organic phase, corresponding to the amount of [³H]-estrone formed, is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Caption: Workflow for in vitro aromatase and STS inhibition assays.
Discussion and Future Perspectives
The comparative analysis of this series of 4-cyanophenyl derivatives provides a clear demonstration of how systematic structural modifications can be used to optimize the inhibitory potency against both aromatase and STS. The discovery of compound 25 , with its sub-nanomolar IC50 value for aromatase and low nanomolar IC50 for STS, highlights the potential of this chemical scaffold for the development of highly effective dual inhibitors.[1]
The insights gained from these structure-activity relationships are invaluable for the rational design of the next generation of dual-target inhibitors. Future research could focus on further exploring the heterocyclic core and the substitution patterns on the phenyl rings to fine-tune the potency and selectivity, as well as to optimize the pharmacokinetic properties of these compounds. The development of such potent dual inhibitors could offer a significant advancement in the treatment of hormone-dependent breast cancer.
References
-
Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. [Link]
-
Woo, L. W. L., et al. (2013). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate. PubMed. [Link]
-
Okada, M., et al. (1997). Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. Chemical & Pharmaceutical Bulletin, 45(10), 1663-1668. [Link]
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- 2. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of 4-(4-Cyanophenyl)-1-butene Analogs
An In-Depth Guide to the Preclinical Evaluation of 4-(4-Cyanophenyl)-1-butene Analogs: A Comparative Analysis of In Vivo Efficacy in Animal Models
For the attention of: Researchers, scientists, and drug development professionals.
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The this compound scaffold has emerged as a promising starting point for the development of new drugs, particularly in the realm of oncology. The cyanophenyl group can participate in critical interactions with biological targets, while the butene linker allows for conformational flexibility, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties. This guide provides a comparative analysis of the in vivo efficacy of a series of hypothetical this compound (CPB) analogs, offering a framework for their preclinical evaluation. The experimental data presented herein is illustrative, designed to guide researchers in structuring their own investigations into novel chemical entities.
The successful translation of a promising compound from the laboratory to the clinic hinges on rigorous preclinical evaluation in relevant animal models.[1][2][3] Such studies are essential for understanding a drug candidate's behavior in a complex biological system, providing insights into its efficacy, safety, and pharmacokinetic profile.[4] This guide will delve into the critical aspects of designing and interpreting in vivo efficacy studies for novel CPB analogs, with a focus on cancer models. We will explore the causal relationships behind experimental choices and present data in a clear, comparative format to facilitate decision-making in a drug development program.
Comparative In Vivo Efficacy of Lead CPB Analogs in a Xenograft Model
The initial assessment of anti-cancer activity for our hypothetical lead compounds, CPB-1, CPB-2, and CPB-3, was conducted in a human tumor xenograft model.[1][2][5] This model, where human cancer cells are implanted into immunocompromised mice, is a widely used platform for evaluating the in vivo efficacy of novel therapeutic agents.[1][5] The choice of a xenograft model allows for a direct assessment of the compound's effect on human tumor growth in a living organism.
Experimental Design Rationale
A cohort of female athymic nude mice was implanted subcutaneously with human breast adenocarcinoma cells (MCF-7). This cell line was chosen for its well-characterized estrogen receptor-positive phenotype, providing a clinically relevant context for the evaluation of our CPB analogs. Once tumors reached a palpable size (approximately 100-150 mm³), the animals were randomized into treatment and control groups. This randomization is a critical step to ensure an unbiased distribution of tumor sizes across the groups, thereby enhancing the statistical power of the study.
The CPB analogs were administered via oral gavage, a common route for preclinical drug evaluation that provides an initial indication of oral bioavailability. A standard chemotherapeutic agent, Paclitaxel, was included as a positive control to validate the sensitivity of the tumor model to cytotoxic agents. The vehicle control group received the same formulation without the active compound, which is crucial for distinguishing the effects of the drug from those of the vehicle itself. Tumor volume and body weight were monitored regularly throughout the study to assess both efficacy and toxicity.
Summary of In Vivo Efficacy Data
The following table summarizes the hypothetical efficacy data for the CPB analogs in the MCF-7 xenograft model.
| Compound | Dosing Regimen | Mean Tumor Growth Inhibition (TGI) (%) | Mean Change in Body Weight (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 10 mL/kg, p.o., daily | 0 | +2.5 | - |
| CPB-1 | 50 mg/kg, p.o., daily | 45 | +1.8 | < 0.05 |
| CPB-2 | 50 mg/kg, p.o., daily | 78 | -1.2 | < 0.001 |
| CPB-3 | 50 mg/kg, p.o., daily | 62 | -5.5 | < 0.01 |
| Paclitaxel | 20 mg/kg, i.p., twice weekly | 85 | -8.0 | < 0.001 |
Data are presented as mean values at the end of the 21-day study. TGI is calculated relative to the vehicle control group. All data in this table is hypothetical.
From this illustrative data, CPB-2 emerges as the most promising candidate, demonstrating significant tumor growth inhibition with minimal impact on body weight, suggesting a favorable therapeutic index. While Paclitaxel shows slightly higher efficacy, it is also associated with greater toxicity, as indicated by the significant weight loss. CPB-3, despite showing good efficacy, raises concerns due to its more pronounced effect on body weight compared to CPB-2.
Detailed Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines the key steps for conducting an in vivo efficacy study of novel compounds in a subcutaneous xenograft model.
-
Animal Husbandry:
-
House female athymic nude mice (6-8 weeks old) in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
-
-
Cell Culture and Implantation:
-
Culture MCF-7 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.
-
-
Compound Formulation and Administration:
-
Formulate CPB analogs and a vehicle control (e.g., 0.5% methylcellulose in sterile water).
-
Administer the compounds and vehicle orally (p.o.) via gavage at the specified doses and schedule for 21 days.
-
Administer the positive control (e.g., Paclitaxel) intraperitoneally (i.p.) as per the established protocol.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine the significance of the observed differences between groups.
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft efficacy study.
Comparative Pharmacokinetics of Lead CPB Analogs
Understanding the pharmacokinetic (PK) profile of a drug candidate is as crucial as demonstrating its efficacy.[4][6] PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively influence its exposure at the site of action.[4] A compound with excellent in vitro potency may fail in vivo due to poor pharmacokinetic properties.
Pharmacokinetic Study Design
A satellite group of tumor-bearing mice from the efficacy study was used for PK analysis. This approach allows for the assessment of pharmacokinetics in a disease model, which can sometimes differ from that in healthy animals. A single oral dose of each CPB analog was administered, and blood samples were collected at various time points post-dosing. Plasma concentrations of the compounds were then determined using a validated LC-MS/MS method.
Summary of Pharmacokinetic Data
The following table presents a hypothetical summary of the key pharmacokinetic parameters for the CPB analogs.
| Parameter | CPB-1 | CPB-2 | CPB-3 |
| Cmax (ng/mL) | 850 | 2500 | 1800 |
| Tmax (h) | 2 | 1 | 4 |
| AUC₀₋₂₄ (ng·h/mL) | 4200 | 15000 | 9800 |
| t₁/₂ (h) | 3.5 | 6.0 | 8.2 |
| Oral Bioavailability (%) | 25 | 65 | 40 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; t₁/₂: Half-life. All data in this table is hypothetical.
The hypothetical PK data for CPB-2 aligns with its superior efficacy. It exhibits a higher maximum concentration (Cmax) and a significantly greater overall exposure (AUC) compared to the other analogs. Its good oral bioavailability suggests efficient absorption from the gastrointestinal tract. In contrast, CPB-1 shows lower exposure, which may explain its moderate efficacy. CPB-3 has a longer half-life but its overall exposure is less than that of CPB-2, potentially due to lower absorption or higher clearance.
Detailed Experimental Protocol: Pharmacokinetic Study
-
Animal Dosing:
-
Use a cohort of tumor-bearing mice (n=3 per time point).
-
Administer a single oral dose of the test compound at the same dose level as the efficacy study.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.
-
Extract the compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Pharmacokinetic Study Workflow Diagram
Caption: Workflow for a preclinical pharmacokinetic study.
Hypothetical Mechanism of Action and Signaling Pathway
Based on the structure of the CPB analogs, it is hypothesized that they may act as inhibitors of a key signaling pathway involved in cancer cell proliferation and survival. For illustrative purposes, let's assume that CPB-2 targets the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in many cancers.
PI3K/Akt/mTOR Signaling Pathway Diagram
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Cyanophenyl)-1-butene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, safety-first framework for the proper handling and disposal of 4-(4-cyanophenyl)-1-butene (CAS No. 15451-33-9).[1][2] As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind each recommendation. Adherence to these protocols is crucial for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Identification and Essential Safety Profile
The primary hazards stem from its potential toxicity and irritability. The nitrile group (-CN) is a key feature; compounds containing it are treated with caution due to the potential for metabolic release of cyanide or the release of hydrogen cyanide gas under certain conditions (e.g., contact with strong acids or thermal decomposition).[3]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4][6] |
This table is a synthesized profile based on data for analogous compounds like 4'-Cyanoacetanilide and 4-Cyano-1-butyne. Always refer to the supplier-specific SDS for definitive classifications.
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure and preventing spills are the first lines of defense.
Required PPE:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For extended handling or spill cleanup, heavier-duty gloves should be considered.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Lab Coat: A standard laboratory coat should be worn and buttoned to protect skin and clothing.
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[6]
Causality of Choices: The use of a fume hood is not merely a suggestion; it is a critical control to mitigate the risk of respiratory tract irritation from vapors.[4][6] Similarly, nitrile gloves are selected for their resistance to a broad range of chemicals, providing a reliable barrier during routine laboratory operations.
Waste Characterization and Segregation: The Foundation of Compliance
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[7]
This compound should be managed as hazardous waste .
-
Toxicity: The presence of the nitrile functional group requires its classification as a toxic waste. The U.S. Environmental Protection Agency (EPA) lists many cyanide and nitrile compounds as hazardous, and it is prudent to manage this compound under the same stringent criteria.[8]
Protocol for Waste Segregation:
-
Designated Waste Container: Use a dedicated, chemically compatible (e.g., High-Density Polyethylene - HDPE, or glass) container for liquid this compound waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".
-
Incompatibility Prevention: This waste stream must be kept separate from other chemical wastes, especially:
Step-by-Step Disposal Procedures
The goal of this protocol is to ensure that waste is collected, stored, and disposed of without risk to personnel or the environment. The primary disposal route for this type of chemical is controlled incineration .[10]
Workflow 1: Disposal of Bulk Liquid and Small Quantities
-
Transfer: Carefully pour the waste this compound into the designated hazardous waste container inside a chemical fume hood. Avoid splashing.
-
Secure Closure: Tightly cap the waste container. Do not leave it open to the atmosphere.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is clearly marked. The SAA should provide secondary containment to capture any potential leaks.
Workflow 2: Decontamination of Empty Containers
An "empty" container that held hazardous waste must be properly decontaminated before it can be discarded as non-hazardous.
-
Triple Rinse: Rinse the container three consecutive times with a suitable solvent. Acetone or ethanol are common choices.
-
Rationale: The triple-rinse procedure is a standard practice to ensure that residual chemical is reduced to a negligible level.
-
-
Collect Rinsate: Crucially, the solvent from all three rinses must be collected and disposed of as hazardous waste. Add the rinsate to your designated halogen-free organic solvent waste stream or the this compound waste container.
-
Final Disposal: Once triple-rinsed, the container can be air-dried in a fume hood. The cap should be removed, and the label should be defaced or removed before placing it in the appropriate recycling or solid waste bin, as per your institution's policy.
Workflow 3: Disposal of Contaminated Solid Waste
Items such as gloves, weigh paper, or absorbent pads contaminated with this compound must also be treated as hazardous waste.
-
Collection: Place all contaminated solid items into a designated solid hazardous waste container or a sealed, labeled plastic bag.
-
Labeling: Clearly label the container or bag with "Hazardous Waste " and list the contaminating chemical(s).
-
Disposal: Manage this solid waste stream for pickup by your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Spill and Exposure Response
Small Spill (<50 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure PPE: Don the appropriate PPE as described in Section 2.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the spill.
-
Collection: Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and then with soap and water. Place the cleaning materials in the solid hazardous waste stream.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
The Disposal Decision Workflow
This diagram outlines the logical steps from the point of waste generation to its final, safe disposal.
Caption: Disposal decision workflow for this compound.
References
-
CRITERIA FOR A RECOMMENDED STANDARD: OCCUPATIONAL EXPOSURE TO NITRILES. Centers for Disease Control and Prevention (CDC). [Link]
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Material Safety Data - MIXED C4'S. YNCC. [Link]
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Nitriles Waste Compatibility. CP Lab Safety. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. [Link]
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Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Semantic Scholar. [Link]
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4-PHENYL-1-BUTENE Safety Data Sheet. Gelest, Inc.[Link]
-
Method 9013A: Cyanide Extraction Procedure for Solids and Oils. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Method 335.4: Determination of Total Cyanide by Semi-Automated Colorimetry. U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA). [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(4-Cyanophenyl)-1-butene
For the innovative researcher forging new paths in drug development, the introduction of novel chemical entities is a daily reality. Among these, compounds like 4-(4-Cyanophenyl)-1-butene, a substituted benzonitrile, offer unique functionalities. However, with novel structure comes the responsibility of rigorous safety assessment. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your research progresses both brilliantly and safely. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that becomes second nature in your laboratory.
Understanding the Hazard: The Chemistry of Caution
Therefore, it is prudent to treat this compound with the same level of caution as other benzonitriles, which are generally classified as:
-
Acutely Toxic (Category 4): Harmful if swallowed or in contact with skin.
-
Skin and Eye Irritant: Can cause irritation upon direct contact.
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended; it is essential.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound, with a focus on the scientific reasoning behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including many organic solvents and nitrile-containing compounds. They are a superior choice over latex, which can degrade upon exposure to certain chemicals. |
| Eye Protection | Chemical Safety Goggles | Protects against splashes and aerosols. Standard safety glasses do not provide a sufficient seal around the eyes. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound, including weighing and transfers, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. |
The Handling Protocol: A Step-by-Step Approach
Adherence to a strict handling protocol is paramount. The following workflow is designed to minimize the risk of exposure at every stage of the experimental process.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Donning PPE: Before handling the primary container, don all required PPE as outlined in the table above.
-
Weighing: If weighing is required, tare a sealed container (e.g., a vial with a septum cap) on the balance. Transfer the desired amount of this compound into the tared container within the fume hood. Seal the container before removing it from the hood to the balance for weighing. This "weigh-in-a-closed-container" technique minimizes the risk of inhalation or contamination of the balance.
Experimental Use
-
Closed Systems: Whenever possible, utilize closed systems for reactions involving this compound. This can be achieved through the use of septa, cannulas, and Schlenk lines.
-
Ventilation: Ensure continuous operation of the chemical fume hood throughout the experiment.
-
Spill Preparedness: Have a chemical spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.
Spill and Waste Management: A Responsible Conclusion
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Alert: Notify your laboratory supervisor and any other personnel in the vicinity.
-
Contain: If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to soak up the liquid.
-
Clean: Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be treated as hazardous waste.
Waste Disposal
All waste contaminated with this compound must be disposed of as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a hazardous waste sticker.
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Conclusion: Safety as a Cornerstone of Scientific Excellence
The responsible handling of novel chemical compounds is not a barrier to innovation but rather a foundational pillar of scientific integrity and excellence. By understanding the potential hazards of this compound through the lens of its chemical class and by rigorously adhering to the protocols outlined in this guide, researchers can confidently and safely explore its synthetic potential. Always remember to consult the specific Safety Data Sheet (SDS) for any chemical before use and to foster a laboratory environment where safety is a shared and paramount value.
References
-
T3DB. Benzonitrile (T3D1691). [Link]
-
PubChem. Benzonitrile. [Link]
-
Australian Government Department of Health. Benzonitrile: Human health tier II assessment. [Link]
-
National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. [Link]
-
Haz-Map. Benzonitrile - Hazardous Agents. [Link]
-
Chem Service. Safety Data Sheet - Benzonitrile. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. [Link]
-
Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
